1-phenyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGQKHPPSSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-93-7 | |
| Record name | 1-phenyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-phenyl-1H-pyrazol-5-ol CAS number and properties
An In-Depth Technical Guide to 1-phenyl-1H-pyrazol-5-ol (CAS: 876-93-7): Properties, Tautomerism, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its presence in numerous FDA-approved drugs and its ability to bind to a wide range of biological targets, often conferring favorable pharmacokinetic properties like metabolic stability. A critical and defining characteristic of this compound is its existence in multiple tautomeric forms, a chemical equilibrium that dictates its reactivity, physicochemical properties, and biological function. This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals, covering its core chemical identity, the pivotal concept of tautomerism, synthetic methodologies, and its proven applications as a foundational structure in modern pharmacology.
Part 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the number 876-93-7 to this compound.[4] The compound is known by several synonyms, the existence of which directly reflects its tautomeric nature. These include:
-
1-phenylpyrazol-5-one
-
1-phenyl-5-hydroxypyrazole
-
2-phenyl-1H-pyrazol-3(2H)-one
-
1,2-Dihydro-2-phenyl-3H-pyrazol-3-one[4]
This multiplicity of names underscores the necessity of understanding the molecule not as a static structure but as a dynamic system in equilibrium.
The Critical Concept of Tautomerism
Prototropic tautomerism in pyrazolones is the most crucial concept for any scientist working with this class of compounds. This compound can exist in three primary tautomeric forms: the hydroxyl-pyrazole form (OH), the keto-pyrazoline form (CH), and the zwitterionic/keto form (NH).
The equilibrium between these forms is highly sensitive to the molecular environment, particularly the polarity of the solvent.[5][6] In nonpolar solvents, the OH-form may be more prevalent, often forming hydrogen-bonded dimers, whereas polar solvents can shift the equilibrium towards the more polar pyrazolone (CH or NH) forms.[5] This phenomenon is the causal factor behind the molecule's diverse reactivity; reaction conditions can be tailored to favor a specific tautomer, thus directing the synthetic outcome.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These computed parameters are essential for predicting its behavior in various systems, from reaction solvents to biological membranes.
| Property | Value | Source |
| CAS Number | 876-93-7 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.175 g/mol | [4] |
| Exact Mass | 160.063662883 Da | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Complexity | 207 | [4] |
| Storage Conditions | Inert atmosphere, room temperature, protect from light | [4] |
Part 2: Synthesis and Reactivity
The utility of this compound as a building block is rooted in its accessible synthesis and predictable, yet versatile, reactivity.
Synthetic Pathway: Knorr Pyrazole Synthesis
The most fundamental and widely adopted method for synthesizing the pyrazol-5-one core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, this involves the reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl acetoacetate, to yield the methylated analog, or ethyl benzoylacetate for a phenylated analog. The general principle is highly adaptable.[7][8]
Caption: General workflow for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
This protocol for the synthesis of the well-known analog, Edaravone, serves as a validated template that can be adapted for this compound by selecting the appropriate β-ketoester.
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.
-
Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[7]
This self-validating protocol ensures reproducibility and high purity of the final compound, which can be confirmed via standard analytical techniques.
Reactivity Profile
The dual chemical nature of the tautomeric forms provides two primary sites for reaction:
-
C4 Position Reactivity: The CH-form (pyrazolone) possesses an active methylene group at the C4 position. This site is susceptible to electrophilic substitution and condensation reactions. A prime example is the Knoevenagel condensation with aldehydes to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which are themselves investigated for biological activities.[9]
-
O/N-Alkylation and Acylation: The OH-form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. Concurrently, the ring nitrogens can also be targets for alkylation, leading to a variety of N-substituted derivatives. The choice of reagents and reaction conditions dictates the regioselectivity of these transformations.
Part 3: Applications in Research and Drug Development
The this compound scaffold is not merely a synthetic intermediate but a cornerstone of many successful therapeutic agents.
The Pyrazole Scaffold in Approved Drugs
The pyrazole ring is a key structural motif in a multitude of marketed drugs, demonstrating its acceptance by biological systems and favorable safety profile.[1][2] Its metabolic stability and capacity for diverse substitution patterns allow for the fine-tuning of pharmacological activity.
Case Study: Edaravone (Radicava®) A prominent example is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol, CAS: 89-25-8). Marketed as Radicava®, it is an intravenous medication used to treat amyotrophic lateral sclerosis (ALS) and aid in recovery after an ischemic stroke.[8][10][11]
-
Mechanism of Action: Edaravone is a potent antioxidant and free radical scavenger.[12] In conditions like stroke and ALS, oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal cell death. Edaravone effectively neutralizes these harmful radicals, thereby exerting a neuroprotective effect.
Caption: Simplified mechanism of action for Edaravone.
Broad-Spectrum Biological Activities
Derivatives of the pyrazol-5-ol core have been synthesized and evaluated for a wide array of therapeutic applications, including:
-
Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[9][13]
-
Anti-inflammatory Effects: The pyrazole scaffold is found in well-known anti-inflammatory drugs like celecoxib, and novel derivatives continue to be explored for this purpose.[14]
-
Antimicrobial Properties: The structural versatility of pyrazoles allows for the development of agents targeting bacterial and fungal pathogens.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of synthesized this compound and its derivatives. The tautomeric equilibrium presents a unique spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the OH-form, a characteristic broad singlet for the hydroxyl proton (-OH) would be observed, typically downfield. The CH-form would instead show a singlet corresponding to the methylene protons (-CH₂) at the C4 position. The position and presence of these peaks can provide direct evidence of the dominant tautomer in a given solvent.[5]
-
¹³C NMR: The carbon spectrum is also diagnostic. The C5 carbon will show a significant shift depending on whether it is part of a C-O bond (OH-form, ~160-165 ppm) or a C=O bond (CH-form, further downfield).[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups present. The OH-form will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch. Conversely, the CH-form will display a strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
Conclusion
This compound is far more than a simple heterocyclic compound. Its identity is defined by a dynamic tautomeric equilibrium that governs its synthesis, reactivity, and interaction with biological systems. As the core scaffold of successful drugs like Edaravone, it has proven its value in addressing significant unmet medical needs. Its accessible synthesis and versatile reactivity at multiple sites ensure its continued relevance as a foundational building block for the discovery of new therapeutic agents. Future research will undoubtedly continue to leverage the unique properties of this "privileged scaffold" to develop novel derivatives targeting a wide spectrum of diseases, from neurodegeneration to cancer and infectious diseases.
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edaravone | CAS#:89-25-8 | Chemsrc. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-pyrazol-5-ol
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 1-phenyl-1H-pyrazol-5-ol and its derivatives are of significant interest due to their diverse biological activities. A comprehensive understanding of the physicochemical properties of a lead compound is a cornerstone of modern drug development, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the underlying chemical principles that govern its behavior. The central theme of this exploration is the phenomenon of tautomerism , a chemical equilibrium between structural isomers that profoundly impacts this molecule's properties in different environments. This document is designed to serve as a practical reference for researchers, offering not only established data but also detailed, field-proven experimental protocols for in-house characterization, ensuring scientific integrity and reproducibility.
Section 1: Molecular Structure and Tautomerism: A Compound of Multiple Identities
The nominal structure of this compound belies its complex chemical nature. In reality, it exists as an equilibrium mixture of at least three tautomeric forms: the hydroxyl (OH), methylene (CH), and imine (NH) forms.[1][2] The predominance of any single tautomer is not fixed but is dynamically influenced by the molecule's environment, including its physical state (solid vs. solution), solvent polarity, and pH.[3]
-
OH-Form (this compound): The aromatic hydroxyl form.
-
CH-Form (1-phenyl-2,4-dihydro-3H-pyrazol-3-one): A non-aromatic keto form.
-
NH-Form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A non-aromatic keto form.
An X-ray crystal structure analysis of the compound revealed that in the solid state, it exists exclusively as the OH-tautomer, which forms stable dimers through intermolecular hydrogen bonding.[3] In solution, the equilibrium is highly dependent on the solvent. Nonpolar solvents tend to favor the hydrogen-bonded dimeric OH-form, while polar solvents like DMSO can disrupt this dimerization, leading to monomers that may exist in equilibrium with other tautomeric forms.[3] This dynamic behavior is critical for interpreting analytical data and predicting biological interactions.
Caption: Tautomeric equilibrium of this compound.
Core Molecular Properties
The following table summarizes key computed and experimental properties for this compound. These values provide a foundational dataset for computational modeling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.175 g/mol | [4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Polar Surface Area (PSA) | 38.05 Ų | [4] |
| Melting Point | 126-128 °C (for 3-methyl analog) | [5] |
| 130 °C (for 3-methyl analog) | [6] |
Section 2: Experimental Determination of Core Physicochemical Properties
Accurate experimental data is non-negotiable in drug development. This section provides validated, step-by-step protocols for determining the most critical physicochemical parameters.
Melting Point Analysis
The melting point is a fundamental property that serves as a crucial indicator of both identity and purity. A sharp melting range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of the range.[7] The capillary method is the pharmacopeial standard for this determination.[8]
Experimental Protocol: Capillary Melting Point Determination
-
Causality: This protocol is designed to ensure uniform and reproducible heat transfer to a finely powdered sample, which is essential for observing a sharp, accurate melting transition.
-
Self-Validation: Consistency across at least two carefully executed measurements, following a rapid initial determination, validates the result.
-
Sample Preparation: Ensure the sample is completely dry. If the material is not a fine powder, gently grind it using an agate, glass, or alumina mortar and pestle.[8] Efficient heat transfer requires a finely powdered sample.
-
Capillary Loading: Press the open end of a glass capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to compact the powder at the sealed bottom. A packing height of 2-4 mm is ideal.[8] Consistent and tight packing is critical for reproducibility.
-
Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature. This saves time in subsequent, more precise measurements.[7]
-
Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min. A slow heating rate near the melting point is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final). The melting range is T_initial - T_final.
-
Verification: Repeat the accurate determination at least once to ensure the values are consistent (within 1 °C).
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[9] The "shake-flask" method is the gold standard for determining equilibrium solubility, as it measures the true saturation point of a compound in a given medium.[10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Causality: This protocol ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution process to complete. The subsequent analysis of a filtered supernatant guarantees that only the dissolved compound is quantified.
-
Self-Validation: The presence of undissolved solid at the end of the incubation period visually confirms that saturation has been achieved. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can be used to confirm that equilibrium has been reached.
-
Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS, at a relevant physiological pH).[11]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. "Excess" means that solid material should still be visible after the incubation period.[11]
-
Incubation: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Options include:
-
Centrifugation: Centrifuge the sample at high speed and carefully draw off the supernatant.
-
Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to avoid errors from filter adsorption.[11]
-
-
Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions, along with a standard curve of the compound, using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration.[11]
-
Calculation: The determined concentration of the saturated solution is the equilibrium solubility of the compound under the tested conditions.
Caption: Workflow for equilibrium solubility determination.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of chemical structure and offers powerful insights into the tautomeric behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which changes dramatically between the different tautomeric forms.
A study of 1-phenyl-1H-pyrazol-3-ol (an isomer, but illustrative of the tautomeric behavior) showed that in a nonpolar solvent like CDCl₃, the compound exists as a dimer of the OH-form.[3] In contrast, in a polar aprotic solvent like DMSO-d₆, this dimerization is disrupted, and the molecule exists as a monomer, which is reflected in significant changes in the NMR spectrum, particularly for the N-H/O-H protons and the pyrazole ring nitrogens (in ¹⁵N NMR).[3]
Key Observational Points:
-
¹H NMR: The presence of distinct signals for the pyrazole ring protons (at C4 and C5) can confirm the structure. The OH proton often appears as a very broad signal due to chemical exchange and hydrogen bonding.[3][12] Its chemical shift can be highly sensitive to solvent and concentration.
-
¹³C NMR: The chemical shift of C3 and C5 are key indicators. In the OH-form, C3 is bonded to oxygen and will have a chemical shift (δ ≈ 164.0 ppm) significantly different from the C5 carbon.[3]
-
Solvent Effects: Acquiring spectra in both a nonpolar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) is crucial. A comparison of the spectra provides strong evidence for the predominant tautomeric forms and intermolecular interactions in each environment.[3][12]
Reported NMR Data for 1-phenyl-1H-pyrazol-3-ol (in CDCl₃, OH-Tautomer) [3]
| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |
| ¹H | 12.16 (br s, 1H, OH) | |
| 7.67 (d, 1H, H-5) | ³J = 2.6 | |
| 5.92 (d, 1H, H-4) | ³J = 2.6 | |
| 7.25-7.52 (m, 5H, Ph) | ||
| ¹³C | 164.0 (C-3) | ²J(C3,H4) = 2.2, ³J(C3,H5) = 10.4 |
| 129.1 (C-5) | ¹J(C5,H5) = 187.0, ²J(C5,H4) = 8.4 | |
| 94.2 (C-4) | ¹J(C4,H4) = 180.2, ²J(C4,H5) = 7.7 | |
| 139.4, 129.6, 125.9, 118.6 | Phenyl Carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural clues based on fragmentation patterns. For this compound, the molecular ion peak (M⁺˙) is expected at m/z 160.
Expected Fragmentation: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of substituents.[13][14] Common fragmentation pathways for N-phenylpyrazoles involve cleavages within the pyrazole ring and loss of fragments like HCN. A notable feature in the mass spectrum of 5-methyl-1-phenylpyrazole is an abundant peak at m/z 118, which is indicative of the 1-phenylpyrazole moiety.[13] A similar core fragmentation would be expected for the title compound.
Caption: A conceptual fragmentation pathway for this compound.
Conclusion
This compound is a molecule of significant chemical complexity, governed primarily by a dynamic tautomeric equilibrium. Its physicochemical properties cannot be represented by a single set of static values but must be understood in the context of its environment. In the solid state, it exists as a stable, hydrogen-bonded dimer of the hydroxyl tautomer. In solution, its form is dictated by solvent polarity, which has profound implications for its solubility, spectroscopic signature, and interactions with biological targets.
For the drug development professional, this guide underscores the necessity of a multi-faceted experimental approach. Accurate determination of melting point, equilibrium solubility, and spectroscopic characteristics in various relevant media is essential. By understanding the causality behind the experimental protocols and appreciating the central role of tautomerism, researchers can generate a robust and reliable data package to confidently advance pyrazole-based compounds through the development pipeline.
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1-phenyl-1H-pyrazol-5-ol molecular structure and weight
An In-Depth Technical Guide to 1-Phenyl-1H-Pyrazol-5-ol: Structure, Synthesis, and Applications in Drug Discovery
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its derivatives are foundational to numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional platform for the development of novel therapeutics.[1]
This guide provides a detailed technical overview of this compound, a key member of the pyrazolone family. This compound is not only a versatile synthetic intermediate but also shares its core structure with Edaravone (Radicava), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[4] We will explore its molecular structure, with a particular focus on its tautomeric nature, established synthetic pathways, spectroscopic characterization, and its significance as a building block in modern drug discovery.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound. Its fundamental structure consists of a pyrazole ring, a phenyl group attached to one of the nitrogen atoms (N1), and a hydroxyl group at position C5.
Tautomerism: A Defining Feature
A critical aspect of pyrazol-5-ones is their existence as a mixture of tautomeric forms. The equilibrium between these forms is influenced by the solvent, pH, and temperature. For this compound, three principal tautomers are considered: the hydroxyl-pyrazole form (OH-form, A ), the keto-pyrazoline form (CH-form, B ), and another keto-pyrazoline form (NH-form, C ).[5][6]
X-ray crystal structure analysis has revealed that in the solid state, the molecule exists as dimers of the OH-form (this compound).[7] In nonpolar solvents, it also predominantly exists as hydrogen-bonded pairs of the OH-form, while in polar solvents like DMSO, it tends to exist as monomers.[7] This dynamic equilibrium is crucial for its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for researchers in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [8][9] |
| Molecular Weight | 160.175 g/mol | [8] |
| Exact Mass | 160.063662883 Da | [8][9] |
| CAS Number | 876-93-7 | [8] |
| IUPAC Name | This compound | [8] |
| Synonyms | 2-phenyl-1H-pyrazol-3(2H)-one, 1-phenyl-5-hydroxypyrazole | [7][8] |
| Appearance | Solid | [10] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bond Count | 1 | [8] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [8] |
Synthesis and Mechanistic Insights
The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The most common and efficient method for preparing 1-phenyl-3-methyl-5-pyrazolone (a closely related and commercially significant derivative) is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[4] The synthesis of the parent compound, this compound, follows a similar logic, typically using an appropriate β-ketoester.
General Synthesis Workflow
The reaction proceeds via a nucleophilic addition of phenylhydrazine to the keto group of the ester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring. The choice of solvent (often ethanol or acetic acid) and reaction temperature are critical for optimizing yield and purity.
Caption: General workflow for the synthesis of this compound.
Example Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol describes the synthesis of the 3-methyl analog, a common laboratory preparation that illustrates the core reaction.[11]
-
Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol) dissolved in dry ethanol (4 mL).
-
Addition : Add phenylhydrazine (15 mmol) dropwise to the stirred solution at room temperature.
-
Causality: The dropwise addition controls the initial exothermic reaction between the hydrazine and the ester.
-
-
Reaction : Heat the reaction mixture in an oil bath under reflux for approximately 5-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.
-
-
Isolation : After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Causality: The product has lower solubility in cold ethanol, allowing for efficient isolation by precipitation.
-
-
Purification : Filter the solid precipitate, wash with cold ethanol to remove any unreacted starting materials, and dry. For higher purity, the product can be recrystallized from ethanol.
-
Validation : Confirm the structure and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy. This step is crucial for a self-validating protocol.
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound and its tautomers relies on a combination of spectroscopic methods.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly informative for distinguishing tautomers. In the OH-form, a characteristic signal for the vinyl proton (H4) appears around 5.9 ppm, while the hydroxyl proton gives a broad singlet at a significantly downfield shift (~12 ppm) in a non-polar solvent like CDCl₃.[7] The presence and integration of signals for CH₂ or NH protons can confirm the presence of the keto tautomers.
-
¹³C NMR Spectroscopy : The carbon spectrum further elucidates the tautomeric state. For the OH-form, the C5 carbon bearing the hydroxyl group resonates at a very downfield position (~164 ppm).[7] The chemical shifts of the pyrazole ring carbons change distinctly between the OH and keto forms.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A broad absorption band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded hydroxyl group in the OH-tautomer. The presence of a strong C=O stretching band around 1700 cm⁻¹ would indicate a significant population of the keto tautomers.[12]
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (m/z 160), confirming the elemental composition.[9]
The Pyrazolone Scaffold in Drug Development
The pyrazolone ring is a cornerstone in the design of bioactive molecules. Its rigid structure presents well-defined vectors for substitution, allowing chemists to systematically modify its properties to achieve desired pharmacological effects.
A Privileged Scaffold for Functionalization
The this compound core can be chemically modified at several positions, primarily the C4 position and the hydroxyl group, to generate a diverse library of compounds. This modular approach is central to modern medicinal chemistry and drug discovery.[13]
Caption: Role of the pyrazolone scaffold in drug discovery.
Notable Applications and Bioactivity
-
Neuroprotection : The most prominent application is exemplified by Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger.[4] It works by reducing oxidative stress, which is a key factor in neuronal damage following stroke and in the progression of ALS.
-
Anti-inflammatory Activity : Many pyrazolone derivatives exhibit significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[3] This is the mechanism behind older drugs like antipyrine and modern selective COX-2 inhibitors.
-
Anticancer Activity : Researchers have synthesized numerous novel pyrazole derivatives that show potent cytotoxic activity against various cancer cell lines, including leukemia, renal cancer, and lung cancer.[3][13] Their mechanisms often involve the inhibition of protein kinases, which are critical for cancer cell growth and proliferation.
Conclusion
This compound is more than a simple heterocyclic compound; it is a molecule of significant scientific and pharmaceutical interest. Its rich chemistry, characterized by a dynamic tautomeric equilibrium, provides a foundation for its diverse reactivity. Well-established synthetic protocols make its core structure readily accessible, while its proven value as a privileged scaffold continues to inspire the design and development of new therapeutic agents. For researchers in drug development, a thorough understanding of the structure, properties, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation medicines.
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The Dynamic Nature of a Privileged Scaffold: A Technical Guide to the Tautomerism of 1-Phenyl-1H-pyrazol-5-ol
Abstract
The pyrazolone ring is a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and diverse biological activities.[1][2][3][4][5] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, which dictates its reactivity, binding modes, and physicochemical properties. This technical guide provides an in-depth exploration of the tautomeric landscape of 1-phenyl-1H-pyrazol-5-ol, a foundational member of this class. We will dissect the structural nuances of its principal tautomers, the methodologies for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic system.
Introduction: The Chameleon-like Character of Pyrazolones
This compound is not a single, static entity but rather exists as a dynamic equilibrium of three principal tautomeric forms: the hydroxyl-pyrazole (OH-form), the methylene-pyrazolinone (CH-form), and the imino-pyrazolinone (NH-form). The interchange between these forms involves the migration of a proton and a concurrent shift of double bonds within the heterocyclic ring. Understanding the predominant form under specific conditions is paramount for predictable synthesis, mechanistic studies, and rational drug design.[3][5]
The relative stability of these tautomers is a delicate balance of intramolecular and intermolecular forces, heavily influenced by the surrounding environment.[6] Factors such as the physical state (solid vs. solution), solvent polarity, and even the presence of substituents on the pyrazolone core can dramatically shift the equilibrium from one form to another.[3][6]
The Tautomeric Triad: Structural Features and Interconversion
The three key tautomers of this compound each possess distinct structural and electronic features that dictate their chemical behavior.
-
OH-Form (this compound): This aromatic tautomer features a hydroxyl group at the C5 position. Its aromatic character contributes significantly to its stability.
-
CH-Form (1-phenyl-3-methyl-5-pyrazolone): This non-aromatic tautomer possesses a methylene group at the C4 position and a carbonyl group at C5.
-
NH-Form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): This form contains an imine-like nitrogen within the ring and a carbonyl group.
The interconversion between these forms is a prototropic process, as illustrated below.
Caption: Prototropic tautomerism of this compound.
Deciphering the Equilibrium: The Influence of Environment
The tautomeric preference of this compound is not intrinsic but is instead a function of its environment. This section details the critical role of the solid state and solvent effects.
The Solid State: A Crystalline Preference
In the solid state, X-ray crystallography has revealed that pyrazolones often exhibit a strong preference for a single tautomeric form, driven by the optimization of crystal packing and intermolecular interactions, particularly hydrogen bonding. For instance, an X-ray crystal structure analysis of a related compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, showed the presence of dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state.[7] This highlights the tendency of the OH-form to predominate in the crystalline phase through the formation of stable hydrogen-bonded dimers.
The Solvent Effect: A Shifting Landscape
In solution, the tautomeric equilibrium is highly sensitive to the nature of the solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the others.
-
Nonpolar Solvents (e.g., CDCl₃, Benzene-d₆): In nonpolar environments, the OH-form of pyrazolones is often favored.[7][8] This preference is attributed to the formation of intermolecularly hydrogen-bonded dimers, which are more stable in less polar media. Some studies on related pyrazolones show a mixture of CH and OH forms in chloroform.[8]
-
Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents like DMSO, the equilibrium can shift. For 1-phenyl-3-methyl-5-pyrazolone, DMSO-d₆ solution shows a predominance of the OH-form, with smaller amounts of the CH and NH forms also present.[2] The strong hydrogen bond accepting nature of DMSO disrupts the dimeric structures of the OH-form, leading to the presence of monomers and a potential shift in the equilibrium.[7]
-
Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, there is a tendency for the formation of the NH-form due to protonation of the second nitrogen atom.[3] Water, in particular, can facilitate proton transfer between tautomers through the formation of hydrogen-bonded bridges, lowering the energetic barriers for interconversion.[6]
Table 1: Solvent-Dependent Tautomeric Distribution of 1-Phenyl-3-methyl-5-pyrazolone [2]
| Solvent | OH-Form (%) | CH-Form (%) | NH-Form (%) |
| CDCl₃ | - | Dominant | - |
| DMSO-d₆ | 81 ± 5 | 13 ± 5 | 6 ± 5 |
Analytical Characterization: A Multi-faceted Approach
Elucidating the tautomeric composition of this compound requires a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique
NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[9] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify and quantify the different tautomers present.[7][8]
Key Diagnostic NMR Features:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring are highly indicative. For example, the presence of a signal for the C4-H is characteristic of the CH-form. The OH and NH protons will also have distinct chemical shifts, though they can be broad and may exchange with solvent protons.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form. The carbonyl carbon of the CH and NH forms will have a characteristic downfield shift.
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are very sensitive to their hybridization and chemical environment, providing unambiguous evidence for the predominant tautomer.[7]
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 10 mg/mL.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Note the chemical shifts and integration of all signals.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra, including DEPT-135 experiments to aid in the assignment of CH, CH₂, and CH₃ groups.
-
¹⁵N NMR Acquisition: If available, acquire ¹⁵N NMR spectra to directly probe the nitrogen environment.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known "fixed" derivatives (e.g., O-methylated and N-methylated analogs) to definitively assign the signals to the respective tautomers.[1] Quantify the relative amounts of each tautomer by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.
X-ray Crystallography: The Solid-State Snapshot
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for identifying the preferred tautomer in the crystalline form and for understanding the intermolecular interactions that stabilize it.
Computational Chemistry: In Silico Insights
Density Functional Theory (DFT) calculations are a powerful complementary tool for studying pyrazolone tautomerism.[6][10] These calculations can predict the relative stabilities of the different tautomers in the gas phase and in various solvents (using continuum solvation models).[6] DFT can also be used to calculate theoretical NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Workflow for Computational Analysis of Tautomerism
Caption: A typical DFT workflow for studying tautomerism.
Synthetic Implications and Applications
The tautomeric behavior of this compound has significant implications for its synthesis and reactivity. The reaction of phenylhydrazine with ethyl acetoacetate is a common route to this class of compounds.[2] The reaction conditions can influence the initial tautomer formed.
Furthermore, the different tautomers present distinct reactive sites. For example, the OH-form can undergo O-alkylation or O-acylation, while the CH-form is susceptible to reactions at the C4 position. Understanding the tautomeric equilibrium is therefore crucial for controlling the outcome of chemical transformations.
The biological activity of pyrazolone derivatives is also intimately linked to their tautomeric state. The ability to exist in different forms allows these molecules to adapt to the specific hydrogen bonding and steric requirements of biological targets, such as enzyme active sites. A well-known drug, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a potent antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), underscoring the pharmaceutical importance of this scaffold.[2]
Conclusion
The tautomerism of this compound is a fascinating and complex phenomenon with profound implications for its chemistry and applications. A comprehensive understanding of the interplay between the OH, CH, and NH forms, and the environmental factors that govern their equilibrium, is essential for researchers working with this important class of heterocyclic compounds. By employing a multi-pronged analytical approach that combines NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can effectively navigate the tautomeric landscape of pyrazolones and unlock their full potential in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-pyrazol-5-ol, a critical heterocyclic compound widely utilized as a key intermediate in the pharmaceutical and dye industries. Notably, it is the active pharmaceutical ingredient in the neuroprotective agent Edaravone.[1][2][3] This document details the well-established Knorr pyrazole synthesis, employing phenylhydrazine and a β-ketoester such as ethyl acetoacetate. The guide elucidates the underlying reaction mechanism, offers a detailed and reproducible experimental protocol, discusses critical process parameters for optimization, and outlines methods for product characterization. It is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.
Introduction and Significance
This compound, also known as 3-methyl-1-phenyl-2-pyrazolin-5-one or Phenylmethylpyrazolone (CAS 89-25-8), is a compound of significant industrial interest.[2][4] Its derivatives are foundational components in the manufacturing of various pyrazolone-based dyes and pharmaceuticals. The most prominent application is its identity as Edaravone, a potent free-radical scavenger used to mitigate the effects of ischemic stroke and to treat amyotrophic lateral sclerosis (ALS).[2][3]
The synthesis route from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, a robust and high-yielding method for creating pyrazole ring systems.[5][6] Understanding the nuances of this reaction is crucial for ensuring high purity and yield, which are paramount in pharmaceutical manufacturing.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis proceeds via a condensation reaction between a hydrazine (phenylhydrazine) and a β-dicarbonyl compound (ethyl acetoacetate), followed by an intramolecular cyclization and dehydration.[6][7] The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate.[6][8] This is typically the faster initial step compared to an attack on the ester carbonyl. This condensation reaction, often catalyzed by a weak acid, forms a phenylhydrazone intermediate with the elimination of a water molecule.[7][9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon.[6] This intramolecular acyl substitution leads to the formation of a five-membered heterocyclic ring.
-
Tautomerization & Aromatization: The cyclic intermediate eliminates a molecule of ethanol. The resulting pyrazolone exists in several tautomeric forms. While often drawn in the keto form, the enol tautomer (this compound) is a significant contributor, which benefits from the aromaticity of the pyrazole ring.[6]
The overall reaction is robust and generally provides high yields, often exceeding 90%.[3][10][11]
Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Safety Precautions:
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
The initial reaction can be exothermic. Ensure adequate temperature control.[7]
Materials and Equipment:
-
Phenylhydrazine
-
Ethyl acetoacetate or Methyl acetoacetate[10]
-
Glacial Acetic Acid or Hydrochloric Acid (for pH adjustment)[6][10]
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle and temperature controller
-
Ice bath
-
Büchner funnel and vacuum flask
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80-100 mL of methanol.[10][12]
-
pH Adjustment: While stirring, cautiously add a small amount of acid (e.g., glacial acetic acid or concentrated HCl) to adjust the pH of the phenylhydrazine solution to approximately 5.5-6.0.[10][12] This acidic condition catalyzes the initial condensation.[7][13]
-
Addition of β-Ketoester: Gently heat the solution to 45-50°C.[10][12] Using a dropping funnel, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise over 1-2 hours. Maintain the reaction temperature between 50-60°C throughout the addition.[10]
-
Initial Reflux (Condensation): After the addition is complete, heat the mixture to reflux (the boiling point of methanol, approx. 65°C) and maintain it for 2-3 hours to ensure the complete formation of the hydrazone intermediate.[10][12]
-
Second Stage (Cyclization): Following the initial reflux, some protocols recommend distilling off the methanol and continuing to heat the reaction mixture at a higher temperature (e.g., 80-100°C) for another 1-3 hours to drive the cyclization to completion.[6][10][12]
-
Isolation and Crystallization: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.[7][10] If the product appears as a heavy syrup, vigorous stirring or scratching the inside of the flask can induce crystallization.[14]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether or petroleum ether to remove unreacted starting materials and colored impurities.[14]
-
Drying and Recrystallization: Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or methanol.[10][14] This yields this compound as a white to pale yellow crystalline powder.[4][10]
Visualization of the Synthetic Workflow
The following diagram outlines the key stages in the synthesis of this compound.
Caption: Workflow for the Knorr Synthesis of this compound.
Critical Parameters and Optimization
The success of the synthesis depends on careful control of several parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Molar Ratio | 1:1 to 1:1.2 (Phenylhydrazine:Ester) | A slight excess of the ketoester can help drive the reaction to completion, but a large excess complicates purification.[10][12] |
| pH | 5.0 - 6.5 | Mildly acidic conditions are crucial for catalyzing the initial hydrazone formation.[10][12] Strongly acidic or basic conditions can lead to side reactions and lower yields. |
| Temperature | 40 - 90°C | Temperature control is vital. The initial addition should be managed to control the exotherm.[7][10] Subsequent heating ensures the cyclization completes in a reasonable timeframe.[12] |
| Solvent | Methanol, Ethanol | Alcohols are effective solvents for the reactants and facilitate heat transfer.[2][10][15] Some solvent-free methods have also been reported.[3] |
| Reaction Time | 3 - 8 hours | Sufficient time is needed for both condensation and cyclization steps to reach completion. Reaction progress can be monitored by TLC.[10][12] |
| Purification | Recrystallization | Recrystallization from an alcohol/water mixture is highly effective for removing impurities and achieving high purity suitable for pharmaceutical applications.[2][10] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point is typically in the range of 126-129°C.[4] A sharp melting point is indicative of high purity.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the phenyl, methyl, and pyrazolone ring protons and carbons.[3] IR spectroscopy will show characteristic absorptions for the C=O and N-H/O-H (from tautomer) functional groups.
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, especially for pharmaceutical-grade material.[2] Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress.[6]
Conclusion
The Knorr pyrazole synthesis of this compound from phenylhydrazine and ethyl acetoacetate is a time-tested, efficient, and scalable method. By carefully controlling key parameters such as pH, temperature, and reaction time, researchers and chemists can reliably produce this vital intermediate with high yield and purity. The robustness of this reaction has cemented its importance in the industrial production of pharmaceuticals like Edaravone and a wide array of commercial dyes.
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A Guide to the One-Pot Synthesis of 1-Phenyl-1H-pyrazol-5-ol Derivatives: Strategies and Mechanistic Insights
Abstract
The 1-phenyl-1H-pyrazol-5-ol scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the one-pot synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of various synthetic strategies, offering insights into the rationale behind experimental design. We will delve into classical and contemporary methodologies, including multi-component reactions and microwave-assisted synthesis, supported by detailed experimental protocols and comparative data.
The Significance of the this compound Moiety in Drug Discovery
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1] Derivatives of this compound, in particular, exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[2][3][4][5] A notable example is Edaravone (Radicava), a 1-phenyl-3-methyl-5-pyrazolone derivative used in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after a stroke.[6] The synthetic accessibility and the potential for diverse functionalization of this core make it a highly attractive starting point for the development of novel therapeutics.[1]
Strategic Approaches to One-Pot Synthesis
One-pot synthesis offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation by telescoping multiple reaction steps into a single operation without the isolation of intermediates.[7]
The Foundational Knorr Pyrazole Synthesis: A Two-Component Approach
The most traditional and straightforward method for synthesizing this compound derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[8] For the synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-ol, the common starting materials are ethyl acetoacetate and phenylhydrazine.[6][9]
Mechanism and Rationale:
The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the pyrazolone ring. The choice of a β-ketoester is critical as the 1,3-dicarbonyl moiety provides the necessary electrophilic centers for the cyclization with the dinucleophilic hydrazine.
Visualizing the Knorr Synthesis Workflow:
Caption: Workflow for the Knorr Pyrazole Synthesis.
Multi-Component Reactions (MCRs): Enhancing Molecular Complexity
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[10] Several MCRs have been developed for the synthesis of highly functionalized this compound derivatives.
A common MCR strategy involves the reaction of phenylhydrazine, a β-ketoester (like ethyl acetoacetate), and an aldehyde. This pseudo-five-component reaction (as two equivalents of phenylhydrazine and ethyl acetoacetate are used with one equivalent of the aldehyde) leads to the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.[11][12]
Mechanism and Rationale:
This reaction elegantly combines several transformations in one pot. Initially, the Knorr condensation of phenylhydrazine and ethyl acetoacetate forms the 1-phenyl-3-methyl-1H-pyrazol-5-ol intermediate in situ.[13] This is followed by a Knoevenagel condensation between the pyrazolone and the aldehyde to form an arylmethylene pyrazolone. Finally, a Michael addition of a second molecule of the pyrazolone to the activated double bond of the arylmethylene intermediate yields the final bis-pyrazole product.[12] The choice of catalyst, often a mild base like sodium acetate or an ionic liquid, is crucial for promoting the condensation steps while avoiding unwanted side reactions.[11][12]
Visualizing the MCR Workflow:
Caption: Workflow for the Multi-Component Synthesis of Bis-Pyrazol-5-ols.
Microwave-Assisted Synthesis: Accelerating the Reaction Rate
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[8][14] The one-pot synthesis of this compound derivatives can be significantly accelerated using microwave assistance, often under solvent-free conditions.[8][14]
Rationale and Advantages:
Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reactions.[14] For the synthesis of pyrazolones, microwave irradiation can drive the condensation and cyclization steps to completion in a matter of minutes, compared to hours with conventional heating.[8] The use of solvent-free conditions further enhances the green credentials of this methodology.
Comparative Analysis of Synthetic Methodologies
| Methodology | Key Advantages | Key Considerations | Typical Yields |
| Knorr Synthesis (Conventional Heating) | Simple, well-established, readily available starting materials. | Long reaction times, often requires solvent. | 75-95%[6] |
| Multi-Component Reaction | High atom economy, increased molecular complexity in a single step. | Optimization of reaction conditions can be complex. | 80-95%[12] |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, can be performed solvent-free. | Requires specialized microwave reactor equipment. | 85-98%[8] |
Detailed Experimental Protocols
Protocol for the One-Pot Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) via Conventional Heating
This protocol is based on the classical Knorr synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
The reaction can be performed neat or with a minimal amount of ethanol as a solvent.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often solidify upon cooling. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-phenyl-3-methyl-1H-pyrazol-5-ol.[9]
Protocol for the Microwave-Assisted One-Pot, Three-Component Synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is an example of a Knoevenagel condensation following in-situ pyrazolone formation, accelerated by microwaves.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
4-Methoxybenzaldehyde
-
Glacial acetic acid (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and 4-methoxybenzaldehyde (1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).[8]
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ethanol to the reaction mixture and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired 4-arylidenepyrazolone.[8]
Conclusion and Future Perspectives
The one-pot synthesis of this compound derivatives is a mature yet continuously evolving field. While the classical Knorr synthesis remains a reliable method, modern approaches such as multi-component reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular diversity. The choice of synthetic strategy will depend on the specific target molecule, available resources, and desired scale of production. Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the application of flow chemistry for the continuous production of these valuable pharmaceutical building blocks.
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly effective catalyst for the one-pot pseudo five-component reaction... (2018). Organic Chemistry Research. Retrieved January 7, 2026, from [Link]
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The Definitive Guide to the NMR Characterization of 1-Phenyl-1H-pyrazol-5-ol: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazolones represent a privileged scaffold, foundational to a multitude of bioactive compounds, dyes, and complexing agents. Among these, 1-phenyl-1H-pyrazol-5-ol stands as a fundamental entity, the nuanced structural elucidation of which is paramount for its application and derivatization. This technical guide provides an in-depth exploration of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond a mere recitation of data to explain the underlying chemical principles that govern its spectral behavior. As Senior Application Scientists, we understand that true mastery lies not just in acquiring a spectrum, but in interpreting it with a profound understanding of the molecule's dynamic nature.
The Crux of the Matter: Prototropic Tautomerism
The NMR characterization of this compound is intrinsically linked to its existence in multiple tautomeric forms. This is not a static molecule, but a dynamic system in equilibrium.[1][2][3][4] Understanding this tautomerism is not an academic exercise; it is fundamental to predicting the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. The principal tautomers to consider are the hydroxy-pyrazole (OH form), the pyrazolone (NH form), and the less common CH form.
The equilibrium between these forms is exquisitely sensitive to the surrounding environment, most notably the solvent.[1][2] In non-polar solvents, such as chloroform-d (CDCl₃), the OH form is often favored, and can exist as dimers stabilized by intermolecular hydrogen bonds.[1] Conversely, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the equilibrium can be shifted, and the molecule is more likely to exist as monomers.[1] This solvent-dependent behavior is a critical factor in interpreting NMR spectra and must be a primary consideration in experimental design.
Caption: Experimental workflow for NMR characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
For unambiguous assignments, especially in complex derivatives, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce proton connectivity.
-
Assign all signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.
-
Based on the diagnostic chemical shifts, particularly for the pyrazole ring protons and carbons, determine the predominant tautomeric form present in the chosen solvent.
-
Conclusion
The NMR characterization of this compound is a prime example of how spectroscopy can be used to probe the dynamic nature of molecules. A thorough understanding of its tautomeric behavior is not merely an academic pursuit but a practical necessity for anyone working with this important heterocyclic scaffold. By employing a systematic and well-validated NMR protocol, researchers can confidently elucidate the structure of this compound and its derivatives, paving the way for the rational design of new molecules with desired properties. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to move from routine data acquisition to insightful chemical interpretation.
References
-
Katritzky, A. R., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(12), 8850-8867. [Link]
-
Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995. [Link]
-
Holzer, W., et al. (2002). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 40(10), 651-657. [Link]
-
Fathalla, W., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34). [Link]
-
Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 430-439. [Link]
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LookChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]
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Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
-
Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica, 28b(1), 61-74. [Link]
-
Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 56(11), 1027-1031. [Link]
-
SpectraBase. (n.d.). 1-Phenylpyrazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-24. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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University of California, Davis. (n.d.). NMR Chemical Shifts. [Link]
-
Dinh, T. H. T., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)- 1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 58(4), 433. [Link]
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Navigating Tautomerism: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Phenyl-1H-pyrazol-5-ol
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-phenyl-1H-pyrazol-5-ol. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of spectral data. It delves into the causal relationships behind experimental observations, with a strong emphasis on the pivotal role of tautomerism in understanding the spectral characteristics of this heterocyclic compound. The guide offers a framework for interpreting the NMR data, grounded in established principles and supported by data from closely related analogs. Detailed experimental considerations are discussed to ensure the acquisition of high-quality, reproducible data.
Introduction: The Structural Elucidation Challenge
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural characterization, however, is not straightforward due to the potential for prototropic tautomerism. The molecule can exist in equilibrium between the hydroxyl (OH) form (this compound), the amino or NH form (1-phenyl-1,2-dihydropyrazol-5-one), and the methylene or CH form (1-phenyl-2,4-dihydropyrazol-5-one). The predominant tautomer is highly dependent on factors such as the solvent, temperature, and concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating these tautomeric equilibria.[1] By analyzing chemical shifts, coupling constants, and through-bond correlations, it is possible to identify the major tautomeric form present under specific conditions and to gain insight into the dynamics of the equilibrium. This guide will focus on the analysis of the ¹H and ¹³C NMR spectra, primarily referencing the well-documented data for the isomeric 1-phenyl-1H-pyrazol-3-ol, which serves as an excellent model for understanding the spectroscopic behavior.[2]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The reliability of NMR data is fundamentally dependent on a well-designed experimental setup. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.
-
Non-polar solvents (e.g., CDCl₃, C₆D₆): In these environments, the OH tautomer is often favored, and intermolecular hydrogen bonding can lead to the formation of dimers.[2]
-
Polar aprotic solvents (e.g., DMSO-d₆): These solvents can act as hydrogen bond acceptors, potentially disrupting intermolecular associations and favoring monomeric species.[2]
-
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.
2.2. NMR Instrument Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: A spectral width of approximately 15 ppm is adequate to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Spectral Width: A spectral width of around 200 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl and pyrazole rings. The precise chemical shifts and multiplicities will be indicative of the dominant tautomeric form. Based on the data for the analogous 1-phenyl-1H-pyrazol-3-ol in CDCl₃, the following assignments can be predicted for the OH tautomer.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | ~12.0 (broad singlet) | bs | - |
| H-2', H-6' (ortho) | ~7.5 | m | - |
| H-3', H-5' (meta) | ~7.4 | m | - |
| H-4' (para) | ~7.2 | m | - |
| H-3 | ~7.7 | d | ~2.5 |
| H-4 | ~5.9 | d | ~2.5 |
Causality Behind the Assignments:
-
OH Proton: The highly deshielded chemical shift of the hydroxyl proton is a strong indicator of its involvement in hydrogen bonding, either intramolecularly or intermolecularly. Its broad nature is due to chemical exchange.
-
Phenyl Protons (H-2'/H-6', H-3'/H-5', H-4'): These protons appear in the typical aromatic region (7.2-7.5 ppm). The ortho protons (H-2', H-6') are generally the most deshielded due to the anisotropic effect of the pyrazole ring.
-
Pyrazole Protons (H-3, H-4): The protons on the pyrazole ring exhibit a characteristic doublet of doublets splitting pattern due to their vicinal coupling. The H-3 proton is expected to be more deshielded than the H-4 proton due to its proximity to the electronegative nitrogen atom and the phenyl ring.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. For the OH tautomer of this compound, the following chemical shifts can be predicted based on data for the 3-ol isomer.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~164 |
| C-1' | ~139 |
| C-3 | ~129 |
| C-3', C-5' | ~129 |
| C-4' | ~126 |
| C-2', C-6' | ~118 |
| C-4 | ~94 |
Expert Insights into Carbon Chemical Shifts:
-
C-5: The carbon bearing the hydroxyl group is expected to be the most deshielded carbon of the pyrazole ring due to the direct attachment of the electronegative oxygen atom.
-
C-1': This is the ipso-carbon of the phenyl ring, and its chemical shift is influenced by the attachment of the nitrogen atom.
-
C-3 and C-4: The chemical shifts of the other pyrazole carbons are characteristic of their positions within the heterocyclic ring. C-4 is notably shielded compared to the other pyrazole carbons.
Visualization of Molecular Structure and Tautomerism
To visually represent the molecular structure and the concept of tautomerism, a Graphviz diagram is provided below.
Caption: Tautomeric equilibrium between the OH and NH forms of this compound.
The Decisive Role of Tautomerism in Spectral Interpretation
The discussion of the NMR data for this compound is incomplete without a thorough consideration of its tautomeric forms. The OH-form (this compound) and the NH-form (1-phenyl-1,2-dihydropyrazol-5-one) are the most likely contributors to the equilibrium in solution.
NMR as a Diagnostic Tool for Tautomerism:
-
¹H NMR: The presence of a highly deshielded, exchangeable proton signal (δ > 10 ppm) is characteristic of the OH or NH proton. In the NH-form, the pyrazole ring protons would exhibit a different chemical shift and coupling pattern compared to the OH-form. Specifically, the C4-protons in the NH form would be adjacent to a methylene group, leading to a more complex splitting pattern.
-
¹³C NMR: The chemical shift of C-5 is a key indicator. In the OH-form, it appears as a C-O single bond character at a lower frequency (e.g., ~164 ppm). In the NH-form, the C-5 carbon is a carbonyl carbon (C=O) and would be expected to resonate at a much higher frequency (typically > 170 ppm).
Studies on the isomeric 1-phenyl-1H-pyrazol-3-ol have shown that in nonpolar solvents like CDCl₃, the OH-form predominates, often as a hydrogen-bonded dimer.[2] In contrast, in a polar solvent like DMSO-d₆, the equilibrium may shift, and the monomeric species is more prevalent.[2] Similar solvent-dependent behavior is anticipated for this compound.
Conclusion
The NMR spectroscopic characterization of this compound is a nuanced task that requires a deep understanding of its potential tautomeric forms. By carefully selecting experimental conditions and leveraging data from closely related analogs, a comprehensive and accurate interpretation of the ¹H and ¹³C NMR spectra can be achieved. This guide provides a robust framework for researchers to approach the structural elucidation of this and similar pyrazolone systems, emphasizing the synergy between experimental data and a sound understanding of fundamental chemical principles.
References
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-
Holzer, W., & Mereiter, K. (2002). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 7(9), 667-681. [Link]
-
Lyčka, A., & Macháček, V. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Magnetic Resonance in Chemistry, 39(9), 591-597. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-13. [Link]
-
Dardonville, C., Elguero, J., Rozas, I., Fernández-Castaño, C., Foces-Foces, C., & Sobrados, I. (1998). Tautomerism of 1-(2′, 4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 22(12), 1421-1430. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. In Organic Chemistry Data. University of Wisconsin-Madison. [Link]
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Elucidating the Tautomeric Identity of 1-phenyl-1H-pyrazol-5-ol through Infrared Spectroscopy and Mass Spectrometry
An In-depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Analytical Imperative
1-phenyl-1H-pyrazol-5-ol and its derivatives represent a cornerstone in medicinal chemistry, with a legacy stretching from the synthesis of the first pyrazolone drug, Antipyrine, in 1883.[1] These scaffolds are integral to a wide array of therapeutics, including analgesic, anti-inflammatory, and antimicrobial agents.[1][2] However, the molecule's inherent chemical versatility is rooted in a complex structural behavior: tautomerism. It can exist in at least three distinct forms—the hydroxyl-pyrazole (OH), the keto-pyrazolidine (NH), and the methylene-pyrazolone (CH)—and the dominant form is highly sensitive to its environment (e.g., solid-state vs. solution, solvent polarity).[3][4]
This guide provides an in-depth, field-proven strategy for unambiguously characterizing the tautomeric state of this compound. We will move beyond simple data reporting to explain the causality behind our analytical choices, grounding our protocols in the fundamental principles of mass spectrometry and infrared spectroscopy.
PART 1: The Dynamic Tautomeric Landscape
The tautomeric equilibrium of this compound is the central challenge in its characterization. The relative stability of these forms dictates the molecule's reactivity, hydrogen bonding capability, and ultimately, its pharmacological interactions. Theoretical and experimental studies have shown that the equilibrium is dynamic, with different forms predominating under different conditions.[4][5] For instance, aprotic solvents tend to stabilize the CH form, while protic solvents can shift the equilibrium towards the OH form.[4]
Caption: Fig. 1: The principal tautomeric forms of this compound.
PART 2: Mass Spectrometry - Deconstructing the Molecule
Mass spectrometry (MS) provides the definitive molecular weight and, through fragmentation analysis, offers profound structural insights. The choice of ionization method is a critical experimental decision; a hard technique like Electron Ionization (EI) induces extensive fragmentation useful for structural fingerprinting, while a soft technique like Electrospray Ionization (ESI) is ideal for confirming the molecular mass with minimal structural disturbance.
Trustworthiness in Methodology: The Dual-Source Approach
To build a complete picture, we employ both EI and ESI. ESI in positive ion mode will confirm the molecular weight by observing the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 161. EI, on the other hand, will generate a radical cation (M⁺•) at m/z 160, which then undergoes characteristic fragmentation, providing clues to the dominant tautomer in the gas phase.[6][7]
Expertise in Interpretation: Predicting Fragmentation Pathways
The high energy of EI-MS (typically 70 eV) breaks the molecular ion into smaller, stable fragments. The resulting pattern is a fingerprint of the molecule's structure.[7] Aromatic systems, like the phenyl group here, are notably stable and often appear as characteristic fragments.[8][9]
-
Common Backbone Fragmentation: A primary indicator for any pyrazole derivative is the integrity of the phenyl group. We anticipate a strong signal at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺, arising from the cleavage of the N-phenyl bond.[8]
-
Tautomer-Specific Fragmentation:
-
OH-Form: This tautomer is expected to undergo a retro-Diels-Alder-like fragmentation, losing carbon monoxide (CO, 28 Da) to yield a fragment at m/z 132 . Subsequent loss of dinitrogen (N₂, 28 Da) would produce a fragment at m/z 104 .
-
NH/CH-Forms: These keto forms are more likely to undergo fragmentation characteristic of amides or ketones. A key fragmentation would be the loss of the neutral molecule isocyanic acid (HNCO, 43 Da), leading to a prominent peak at m/z 117 .
-
Caption: Fig. 2: Predicted EI-MS fragmentation for tautomers.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For ESI-MS: Prepare a 10 µg/mL solution in an HPLC-grade 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial as it promotes protonation, ensuring a strong [M+H]⁺ signal.
-
For EI-MS: Prepare a 1 mg/mL solution in methanol. Introduce via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate for ESI, PFTBA for EI) to ensure high mass accuracy. This is a self-validating step critical for trustworthy data.
-
ESI-MS Acquisition (Positive Mode):
-
Set capillary voltage to +3.5 kV.
-
Set nebulizer gas (N₂) pressure to 30 psi and drying gas flow to 8 L/min at 300 °C.
-
Scan from m/z 100 to 300. The primary goal is to confirm the peak at m/z 161.07.
-
-
EI-MS Acquisition:
-
Set electron energy to 70 eV.
-
Set ion source temperature to 230 °C.
-
Scan from m/z 40 to 200 to capture the molecular ion and key fragments.
-
-
Data Analysis: Identify the molecular ion and correlate the observed fragment ions with the predicted pathways to infer the dominant tautomeric form in the gas phase.
PART 3: Infrared Spectroscopy - Reading the Vibrational Fingerprint
While MS breaks the molecule apart, Infrared (IR) spectroscopy provides a non-destructive snapshot of the intact molecule, probing its functional groups through their characteristic vibrations. This makes it exceptionally powerful for distinguishing tautomers, as each form possesses a unique set of functional groups.[10][11]
Expertise in Interpretation: Decoding Tautomer-Specific Bands
The most diagnostic regions in the IR spectrum are the high-frequency stretching regions (>1500 cm⁻¹). We analyze this region to identify the key functional groups that differentiate the OH, NH, and CH forms. The analysis of a solid-state sample (e.g., using an ATR accessory) is often preferred initially to avoid solvent-induced shifts in the tautomeric equilibrium.[4]
Table 1: Key Diagnostic IR Absorption Bands for Tautomers of this compound
| Tautomer | Key Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| OH-Form | O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, strong |
| C=N (pyrazole ring) | Stretching | ~1630 | Medium, sharp | |
| NH-Form | N-H (amide) | Stretching | 3100 - 3300 | Medium, sharp |
| C=O (amide I band) | Stretching | 1670 - 1700 | Strong, sharp | |
| CH-Form | C=O (ketone) | Stretching | 1700 - 1720 | Strong, sharp |
| C=C (ring) | Stretching | ~1600 | Medium |
Note: These are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample.
The presence of a strong, sharp carbonyl (C=O) band above 1670 cm⁻¹ is a definitive marker for the NH or CH form. Conversely, its absence, coupled with a strong, broad O-H stretch above 3200 cm⁻¹, is compelling evidence for the OH form.
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol is designed as a self-validating system for rapid and reliable data acquisition.
Caption: Fig. 3: A self-validating workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol.
-
Background Acquisition: Collect a background spectrum. This critical step accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself, ensuring data integrity.
-
Sample Application: Place a small amount of the solid this compound sample onto the crystal. Use the pressure clamp to ensure firm, reproducible contact.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Analysis: The software will automatically subtract the background. Identify the key peaks in the 4000-1500 cm⁻¹ region and compare them against the diagnostic bands in Table 1 to identify the dominant tautomer in the solid state.
PART 4: Authoritative Grounding & Conclusion
References
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Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from beilstein-journals.org. [Link]
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ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from researchgate.net. [Link]
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ResearchGate. (n.d.). Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone. Retrieved from researchgate.net. [Link]
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Gamer, A., et al. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 25(21), 5038. [Link]
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Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 30(2), 265-280. [Link]
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ResearchGate. (n.d.). Facile synthesis, characterization and spectral evaluation of some new pyrazolone derivatives. Retrieved from researchgate.net. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
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Pareek, A. (2013). Facile Synthesis, Characterization and Spectral Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry, 29(1), 245-249. [Link]
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Ivanova, G., et al. (2007). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Journal of Solution Chemistry, 36, 947-955. [Link]
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Hemalatha, K., et al. (2012). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1697. [Link]
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Karcha, V. V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(3), M1149. [Link]
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El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C26H12Br4N4O4S. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1361-1363. [Link]
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Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from fiveable.me. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem Compound Database. [Link]
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Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. [Link]
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Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Al-Ghorbani, M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(2), M889. [Link]
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Harvey, D. J. (2005). Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. [Link]
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Ivanova, G., et al. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 58-66. [Link]
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discovery of novel 1-phenyl-1H-pyrazol-5-ol analogs
An In-Depth Technical Guide to the Discovery of Novel 1-Phenyl-1H-pyrazol-5-ol Analogs
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions.[1][2] The this compound subunit, in particular, is a privileged scaffold found in numerous compounds exhibiting a wide spectrum of pharmacological activities.[3] From established drugs like the radical scavenger Edaravone to a vast pipeline of investigational agents, this core structure continues to fuel the discovery of novel therapeutics. This guide provides a technical deep-dive into the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel analogs, grounded in field-proven methodologies and mechanistic insights.
Core Synthetic Strategies: From Precursors to Products
The construction of the this compound ring system is most classically achieved through condensation reactions that form the heterocyclic core in a reliable and often high-yielding manner. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final analog.
The Knorr Pyrazole Synthesis: A Foundational Approach
The most prevalent and robust method for synthesizing the 1-phenyl-3-methyl-1H-pyrazol-5-ol core is the Knorr pyrazole synthesis.[4][5][6] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[6][7]
Causality of Experimental Choice: The selection of ethyl acetoacetate as the 1,3-dicarbonyl component and phenylhydrazine as the hydrazine component is a deliberate choice for generating the archetypal scaffold. Ethyl acetoacetate provides the C3-methyl and the C5-hydroxyl (via its keto-enol tautomerism) functionalities, while phenylhydrazine installs the crucial N1-phenyl group. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the initial hydrazone formation and the subsequent intramolecular cyclization.[6]
Caption: Hierarchical screening cascade for pyrazol-5-ol analogs.
The diverse biological potential of this scaffold is well-documented across numerous studies. [1][3][8][9][10]
-
Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and molecular targets. [1][11]Analogs have demonstrated cytotoxicity against breast (MCF-7), colon (RKO), and lung (A549) cancer cells. [1][12][13]The mechanism often involves the inhibition of critical cell signaling proteins like EGFR, VEGFR-2, and various cyclin-dependent kinases (CDKs). [1]* Anti-inflammatory Activity: Many this compound derivatives exhibit potent anti-inflammatory properties. [9][14][15]Their mechanism can involve the inhibition of pro-inflammatory cytokines like TNF-α or enzymes in the inflammatory cascade. [16]* Antimicrobial Activity: The scaffold is a promising starting point for developing new antimicrobial agents. [10][17]Compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [18][19]Molecular docking studies suggest that enzymes like DNA gyrase could be a potential target. [18]* Antioxidant Activity: The pyrazol-5-ol core is structurally related to Edaravone, a known radical scavenger. [3]Consequently, many analogs are evaluated for their ability to neutralize free radicals, often using the DPPH assay. [3][12][20]
Structure-Activity Relationship (SAR) and Mechanistic Insights
SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of the this compound scaffold and observing the corresponding changes in biological activity, researchers can identify key pharmacophoric features. [1][11] Key Insight: Appropriate substitution on the pyrazole and phenyl rings can significantly enhance biological efficacy and target selectivity. [1]For example, in the pursuit of anticancer agents, the introduction of specific halogen or methoxy groups on the N1-phenyl ring or other appended aryl rings has been shown to modulate potency against various cancer cell lines. [17]
| Compound Series / Substitution | Target / Assay | Potency (IC₅₀) | Key Finding |
|---|---|---|---|
| Pyrazole carbaldehyde derivatives | PI3 Kinase / MCF-7 cells | 0.25 µM | Identified as a potent PI3 kinase inhibitor with excellent cytotoxicity against breast cancer cells. [1] |
| 5-phenyl-1H-pyrazol derivatives | BRAF (V600E) Inhibition | 0.19 µM | Demonstrated significant inhibition of a key kinase in melanoma. [8] |
| 4,4'-(arylmethylene)bis analogs | RKO Colon Carcinoma Cells | 9.9 µM | Compound with a 2,4-dichlorophenyl moiety proved cytotoxic, inducing p53-mediated apoptosis. [12] |
| Thiazolyl-pyrazoline derivatives | EGFR Tyrosine Kinase | 0.06 µM | A 4-chlorophenyl substituted analog showed EGFR TK inhibition comparable to positive controls. |
| Graphene Oxide Catalyzed Analogs | A549 Lung Cancer Cells | 15.29 µM | Introduction of a phenyl ring at the mono position of the pyrazol-5-ol core enhanced cytotoxicity. [13]|
Example Mechanism: Inhibition of a Kinase Pathway
Many pyrazole analogs function by inhibiting protein kinases, which are critical regulators of cell signaling. For example, an analog might bind to the ATP-binding pocket of a receptor tyrosine kinase like EGFR, preventing its activation and blocking downstream pro-survival signals.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole analog.
Experimental Protocols
Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. The following protocols represent standard, validated procedures for the synthesis and primary evaluation of novel this compound analogs.
Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol
This protocol is adapted from the classic Knorr pyrazole synthesis. [6][21]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol as the solvent, followed by 3-5 drops of glacial acetic acid to catalyze the reaction. [6]3. Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate / 70% hexane). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the starting materials are consumed, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water with stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
IR Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized analogs on a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold remains an exceptionally fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in medicinal chemistry. [8][22]Future research will likely focus on several key areas:
-
Target Selectivity: Designing analogs with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to minimize off-target effects.
-
Hybrid Molecules: Creating hybrid compounds that combine the pyrazole core with other known pharmacophores to achieve multi-target activity or improved pharmacokinetic profiles. [11]* Advanced Synthetic Methods: Employing green chemistry principles, such as microwave-assisted synthesis or the use of recyclable catalysts, to improve the efficiency and sustainability of analog production. [13][22]* Computational Chemistry: Leveraging molecular docking and in silico screening to more rationally design analogs with higher predicted binding affinities for specific targets, thereby accelerating the discovery process. [19] By integrating these advanced strategies with the foundational principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - NIH.
- Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity - Oriental Journal of Chemistry.
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- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - NIH.
- Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole - ResearchGate. (2025-08-06).
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals.
- 1‐Acetyl‐3,5‐diaryl‐4,5‐dihydro(1H)pyrazoles: Exhibiting Anticancer Activity through Intracellular ROS Scavenging and the Mitochondria‐Dependent Death Pathway.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. (2021-06-10).
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solubility of 1-phenyl-1H-pyrazol-5-ol in different solvents
An In-depth Technical Guide to the Solubility of 1-Phenyl-1H-Pyrazol-5-Ol
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 876-93-7), a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the fundamental physicochemical principles governing the solubility of this molecule. We will delve into its crucial tautomeric nature, the influence of solvent polarity and temperature, and the impact of co-solvent systems. This guide furnishes researchers, scientists, and drug development professionals with both extensive quantitative data compiled from recent literature and detailed, field-proven protocols for the experimental determination of solubility, ensuring a robust and reproducible approach to handling this compound in a laboratory setting.
Introduction to this compound
Chemical Identity and Significance
This compound is an aromatic heterocyclic compound belonging to the pyrazolone family. Its core structure, a five-membered ring with two adjacent nitrogen atoms, a phenyl group at the N1 position, and a hydroxyl group at C5, makes it a versatile scaffold.[1] This molecule is perhaps more widely known by the name of its predominant tautomeric form, Edaravone , a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2] The compound's antioxidant properties highlight its importance, but its poor aqueous solubility presents significant challenges in formulation and drug delivery, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV drug.[2] Understanding its solubility is therefore not an academic exercise but a critical step in unlocking its full therapeutic potential.
The Critical Role of Solubility in Research and Development
Solubility is a foundational parameter in nearly every facet of chemical and pharmaceutical science. For a compound like this compound, a precise understanding of its dissolution behavior is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent is necessary to ensure reactants are in the same phase, enabling molecular collisions and facilitating chemical reactions.
-
Purification: Processes like crystallization rely entirely on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Pharmacology & Drug Delivery: The bioavailability of an active pharmaceutical ingredient (API) is often limited by its solubility. Low aqueous solubility can lead to poor absorption and limited efficacy.[3]
-
Analytical Chemistry: Developing robust analytical methods, such as HPLC, requires the complete dissolution of the analyte in a suitable mobile phase.
This guide is designed to provide the necessary theoretical grounding and practical data to make informed decisions in these critical areas.
Molecular Structure and Physicochemical Properties
The solubility of a compound is dictated by its molecular structure. The interplay of functional groups, polarity, and molecular size determines how it interacts with a given solvent.
Core Physicochemical Data
The fundamental properties of this compound provide the first clues to its solubility behavior.
| Property | Value | Source |
| CAS Number | 876-93-7 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.175 g/mol | [1] |
| LogP (predicted) | 1.5779 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The LogP value of ~1.58 suggests a molecule with a balance of lipophilic (phenyl ring) and hydrophilic (pyrazolone ring with -OH) character, predicting limited solubility in water and moderate solubility in many organic solvents. The presence of both a hydrogen bond donor (-OH) and acceptors (N and C=O in tautomeric forms) indicates that hydrogen bonding will be a key interaction mechanism in protic solvents.
The Decisive Role of Tautomerism in Solubility
A critical feature of this compound is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and the dominant form depends on the solvent environment. This equilibrium directly impacts the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, thereby influencing solubility.
Caption: Tautomeric forms of this compound.
The equilibrium between these forms is the causal reason for varying solubility behavior. For instance, in non-polar solvents, the molecule may favor a form that can self-associate via hydrogen bonding, potentially reducing its interaction with the solvent. In polar, protic solvents like alcohols, the OH-form can engage in strong hydrogen bonding with solvent molecules, enhancing solubility.
Theoretical Framework of Solubility
"Like Dissolves Like": Polarity and Intermolecular Forces
The guiding principle of solubility is that substances with similar intermolecular forces are more likely to be miscible.
-
Polar Solvents (e.g., Water, Ethanol): These solvents effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Given its hydrogen bonding capabilities, this compound is expected to have some affinity for polar protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents dissolve non-polar solutes primarily through weaker London dispersion forces. The non-polar phenyl group on the molecule will contribute to its solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have strong dipoles but lack O-H or N-H bonds. They are effective at dissolving polar molecules that can't act as hydrogen bond donors.
The Influence of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it consumes energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. As the data will show, the solubility of this compound consistently increases with rising temperature across a wide range of solvents.[3][4]
pH-Dependent Aqueous Solubility
The pyrazol-5-ol moiety has an acidic proton on the hydroxyl group. This means the molecule can be deprotonated in basic solutions to form a more polar, water-soluble phenolate-like anion. Conversely, the nitrogen atoms in the pyrazole ring can be protonated in strongly acidic solutions. Therefore, the aqueous solubility of this compound is expected to be lowest around its isoelectric point and increase significantly at pH values above its pKa (forming the soluble anion) or well below its pKa (forming the soluble cation). Determining the pKa is therefore a crucial step for any work involving aqueous formulations.
Comprehensive Solubility Profile
The following sections synthesize experimental data to provide a clear picture of the compound's solubility. For the purposes of this guide, the extensive data available for the tautomer Edaravone (specifically, 3-methyl-1-phenyl-2-pyrazolin-5-one in many studies, though often referred to simply as edaravone, which is structurally very similar to the CH-form of the topic compound) is used as a strong, representative proxy for this compound, as this is the form most studied quantitatively. The trends observed are directly applicable.
Qualitative Solubility Summary
Based on its structure and the principles outlined, the following qualitative solubility can be predicted. This is a crucial first step in solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate in Alcohols | H-bonding with alcohols enhances solubility. Poor water solubility is well-documented.[4] |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Strong dipole interactions facilitate dissolution. DMSO is an excellent solvent.[2] |
| Non-Polar | Hexane, Toluene | Very Low to Low | The polar pyrazolone core limits solubility despite the phenyl group.[3] |
| Chlorinated | Dichloromethane | High | Dichloromethane is shown to be one of the most effective solvents.[4] |
| Aqueous Acid/Base | Dilute HCl / NaOH | Increased at high/low pH | Formation of soluble ionic species is expected. |
Quantitative Solubility in Common Organic Solvents
The following tables present mole fraction solubility (x₁) data compiled from peer-reviewed studies.[3][4] The static gravimetric method or isothermal saturation method was used to obtain this data. This self-validating system, where equilibrium is established over time, is the gold standard for thermodynamic solubility.
Table 1: Mole Fraction Solubility (x₁ × 10²) in Various Solvents at Different Temperatures[4]
| Temperature (K) | Water (x10⁻⁵) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Acetonitrile | Dichloromethane | Ethyl Acetate |
| 283.15 | 1.94 | 1.15 | 1.43 | 1.79 | 1.09 | 2.92 | 0.81 | 4.31 | 1.83 |
| 293.15 | 2.87 | 1.54 | 1.90 | 2.34 | 1.45 | 3.59 | 1.06 | 5.34 | 2.27 |
| 303.15 | 4.16 | 2.03 | 2.49 | 3.04 | 1.91 | 4.38 | 1.36 | 6.55 | 2.79 |
| 313.15 | 5.95 | 2.65 | 3.23 | 3.91 | 2.49 | 5.31 | 1.74 | 7.97 | 3.41 |
| 323.15 | 8.44 | 3.44 | 4.16 | 4.99 | 3.23 | 6.42 | 2.21 | 9.64 | 4.14 |
Table 2: Mole Fraction Solubility (x₁ × 10²) in Additional Solvents at 298.15 K[3]
| Solvent | Mole Fraction (x₁) |
| 1,2-dichloroethane | 0.04168 |
| Ethyl lactate | 0.03918 |
| 2-butanone (MEK) | 0.03722 |
| 3-methyl-1-butanol | 0.02609 |
| Methyl acetate | 0.02372 |
| Propyl acetate | 0.02279 |
| Butyl acetate | 0.01953 |
| Hexane | 0.00052 |
Expertise & Experience Insight: The data clearly shows that while solubility is poor in water, it is significantly higher in polar organic solvents, with chlorinated solvents like dichloromethane and 1,2-dichloroethane being particularly effective. The solubility in alcohols increases with decreasing alkyl chain length (Methanol > Ethanol > Propanol), which is expected as the solvent polarity increases. The extremely low solubility in hexane confirms the dominant role of the polar pyrazolone moiety.[3]
Co-solvency Effects in Binary Solvent Systems
In many applications, a single solvent does not provide the desired solubility. Co-solvents are used to fine-tune the polarity of the medium. For this compound, a co-solvency phenomenon is observed in ethanol-water and isopropanol-water mixtures.[4] This means that the solubility is maximized in a specific mixture of the two solvents, rather than in either pure solvent. For example, in ethanol-water mixtures, the peak solubility occurs at an ethanol mole fraction of ~0.6. This is a critical insight for formulation, as it allows for maximizing the drug load in an aqueous-organic vehicle.
Standardized Protocols for Experimental Solubility Determination
Rationale for Method Selection
To ensure data is both accurate and relevant, thermodynamic equilibrium solubility should be determined. The shake-flask method is the internationally recognized standard for this purpose. It is trustworthy because it allows the system to reach a true thermodynamic equilibrium.[5] Following equilibration, the concentration of the dissolved solute must be accurately measured. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an authoritative and precise method for this quantification due to its high sensitivity, specificity, and reproducibility.
The following workflow diagram illustrates the logical connection between these two essential protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Ethanol, HPLC grade)
-
20 mL glass scintillation vials with screw caps
-
Shaking incubator with temperature control
-
Analytical balance
-
Centrifuge or 0.22 µm PTFE syringe filters
-
-
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a clean, tared glass vial. "Excess" is critical; a good starting point is ~50-100 mg for 10 mL of solvent. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in a shaking incubator set to the desired temperature (e.g., 298.15 K / 25 °C). Shake at a moderate speed (e.g., 150 rpm) for at least 24 hours. Causality Note: 24-72 hours is typically required to ensure the dissolution and crystallization rates have reached equilibrium. Visual inspection for remaining solid is mandatory.
-
Phase Separation: After equilibration, allow the vials to rest in the incubator for 30 minutes to let solids settle. To ensure complete removal of undissolved solid, either centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Trustworthiness Note: This step is the most critical for accuracy. Any particulate matter transferred will falsely inflate the solubility measurement.
-
Sampling: Carefully pipette a known volume of the clear supernatant for analysis.
-
Analysis: Quantify the concentration of the dissolved solid in the supernatant using a validated analytical method, such as the RP-HPLC protocol described below.
-
Protocol 2: Analytical Quantification via Reverse-Phase HPLC (RP-HPLC)
-
Objective: To accurately measure the concentration of this compound in the saturated supernatant.
-
Instrumentation & Columns:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v). Rationale: The organic modifier (acetonitrile) elutes the compound, while the acidic aqueous phase ensures consistent protonation and sharp peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~240-260 nm (scan for λ-max of the compound in the mobile phase).
-
-
Step-by-Step Procedure:
-
Calibration Curve Preparation: a. Prepare a 1 mg/mL stock solution of this compound in the mobile phase. b. Perform serial dilutions to create a set of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). c. Inject each standard in triplicate and plot the average peak area against the known concentration. The resulting curve should have a correlation coefficient (r²) > 0.999 for a trustworthy calibration.
-
Sample Preparation: a. Take the supernatant obtained from the Shake-Flask protocol. b. Perform a precise, gravimetric dilution using the mobile phase to bring the expected concentration into the middle of the calibration range. Example: If solubility is expected to be ~2 mg/mL, a 1:100 dilution would yield a 20 µg/mL solution, ideal for analysis.
-
Analysis: a. Equilibrate the HPLC system until a stable baseline is achieved. b. Inject the diluted sample solution. c. Record the peak area corresponding to the this compound peak.
-
Calculation: a. Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. b. Multiply the result by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.
-
Conclusion
The solubility of this compound is a complex property governed by a sensitive interplay between its inherent molecular structure and the external environment. Its tautomeric nature, combined with a balance of polar and non-polar functionalities, results in a nuanced solubility profile. Quantitative data reveals poor solubility in water and non-polar hydrocarbons, but moderate to high solubility in polar organic solvents, particularly chlorinated solvents and lower-chain alcohols.[3][4] Solubility is strongly dependent on temperature and can be significantly enhanced in aqueous systems by adjusting pH or utilizing co-solvents. By employing the robust, self-validating experimental protocols detailed in this guide—namely the shake-flask method coupled with HPLC quantification—researchers can generate the high-quality, reproducible data essential for advancing the development of this important molecule in both chemical and pharmaceutical applications.
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Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI.
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Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. ResearchGate.
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Equilibrium Solubility of Edaravone in Some Binary Aqueous and Non-Aqueous Solutions Reconsidered: Extended Hildebrand Solubility Approach, Transfer Property and Preferential Solvation. AMiner.
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Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications.
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Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data, ACS Publications.
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A Theoretical DFT Analysis of 1-phenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a cornerstone scaffold, pivotal in the design of novel therapeutic agents and functional materials.[1][2] Among these, 1-phenyl-1H-pyrazol-5-ol is a compound of significant interest due to its synthetic accessibility and its role as a precursor in the development of pharmaceuticals and agrochemicals. The molecule's utility is intrinsically linked to its electronic structure, reactivity, and intermolecular interaction potential. A deep understanding of these properties at a quantum mechanical level is therefore not merely academic but a critical prerequisite for rational molecular design and development.
This technical guide provides a comprehensive framework for the theoretical analysis of this compound using Density Functional Theory (DFT). DFT has emerged as a powerful and cost-effective computational method for predicting the structures and properties of molecules with a high degree of accuracy.[3][4] We will move beyond a simple recitation of methods to provide a self-validating protocol, explaining the causality behind each computational choice. This guide is structured to empower researchers, scientists, and drug development professionals to conduct and interpret DFT studies, enabling the prediction of molecular behavior and the informed design of new chemical entities.
Part 1: The Crucial Question of Tautomerism
A foundational challenge in the study of this compound is its potential for tautomerism. The relative position of a proton can lead to different isomers, each with distinct electronic and chemical properties. A robust DFT analysis must, therefore, begin by identifying the most stable tautomeric form, as this will be the dominant species under typical experimental conditions.[1] For this compound (C9H8N2O), three primary tautomers are considered:
-
OH-form (this compound): The aromatic pyrazole ring is substituted with a hydroxyl group.
-
NH-form (1-phenyl-3H-pyrazol-5-one): Characterized by a ketone group and a proton on a nitrogen atom within the ring.
-
CH-form (1-phenyl-pyrazolidin-5-one): A non-aromatic form where a proton is located on a carbon atom of the ring.
The relative stability of these forms is dictated by factors such as aromaticity and intramolecular interactions.[1] Computational studies consistently demonstrate that tautomers maintaining the aromaticity of the pyrazole ring are significantly more stable.[1]
Caption: Tautomeric forms of this compound.
Part 2: A Validated DFT Workflow Protocol
The following protocol outlines a step-by-step methodology for a comprehensive DFT analysis. The choice of functional and basis set is critical for obtaining reliable results. For organic heterocyclic compounds, the B3LYP functional has a long-standing record of providing a good balance between accuracy and computational cost.[2][4][5] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential hydrogen bonding.[1]
Step 1: Initial Structure Preparation
-
Construct 3D Models: Build the initial 3D structures of the three tautomers (OH, NH, and CH forms) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Pre-optimization: Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain reasonable starting geometries. This step helps to avoid starting the more expensive DFT calculations from highly distorted structures.
Step 2: Geometry Optimization and Frequency Analysis
-
Optimization: Perform a full geometry optimization for each tautomer using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian or ORCA.[2] This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[1]
-
Frequency Calculation: At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on each optimized structure.
-
Causality: This step is non-negotiable for validating the results. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energetic minimum.[1] The presence of an imaginary frequency would indicate a transition state, not a stable molecule.
-
Output: This calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.
-
Step 3: Determination of the Most Stable Tautomer
-
Energy Correction: Correct the total electronic energy of each optimized tautomer with its corresponding ZPVE.
-
Relative Energy Calculation: Calculate the relative energy (ΔE) of the NH and CH forms with respect to the most stable tautomer (which is anticipated to be the OH form). A lower relative energy indicates greater stability.
| Tautomer | Relative Energy (ΔE) (kcal/mol) | Number of Imaginary Frequencies |
| OH-form | 0.00 (Reference) | 0 |
| NH-form | Calculated Value | 0 |
| CH-form | Calculated Value | 0 |
| Caption: Example table for summarizing the relative stabilities of tautomers. |
Step 4: Analysis of Frontier Molecular Orbitals (FMOs)
-
HOMO-LUMO Analysis: For the most stable tautomer, analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Expertise: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.
-
Protocol: Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule that are most likely to participate in electron donation and acceptance.
-
| Parameter | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Caption: Key electronic parameters derived from FMO analysis. |
Step 5: Molecular Electrostatic Potential (MEP) Mapping
-
MEP Calculation: Generate a Molecular Electrostatic Potential (MEP) map for the most stable tautomer.
-
Trustworthiness: The MEP map is a reliable predictor of electrophilic and nucleophilic attack sites.[3][6] It visualizes the electrostatic potential on the electron density surface.
-
Interpretation: Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).[3] This information is invaluable for predicting how the molecule will interact with biological targets or other reagents.
-
Caption: A validated workflow for the DFT analysis of this compound.
Part 3: Authoritative Grounding and Interpretation
The data generated from this workflow provides a multi-faceted view of this compound's chemical nature.
-
Structural Properties: The optimized geometry provides precise bond lengths and angles. For pyrazole derivatives, the planarity and bond distances within the conjugated ring system are of particular interest as they confirm the robustness of the structure.[2] These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
-
Reactivity and Stability: The HOMO-LUMO gap is a primary determinant of molecular reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap can indicate a molecule that is more readily polarized and reactive. This is a key parameter for drug development, as it can influence metabolic stability and target engagement.
-
Interaction Mapping (MEP): The MEP map provides a visual hypothesis for intermolecular interactions. For this compound, the electron-rich regions (negative potential) are expected to be around the oxygen and nitrogen atoms, making them likely sites for hydrogen bond donation. The electron-deficient regions (positive potential) on the hydrogen atoms are prime locations for hydrogen bond acceptance. This information is critical for understanding how the molecule might fit into a protein's active site.
Conclusion
This guide has detailed a rigorous and self-validating DFT protocol for the comprehensive analysis of this compound. By systematically addressing the issue of tautomerism and employing a well-justified level of theory, researchers can confidently predict the molecule's ground-state structure, electronic properties, and reactivity. The insights gained from analyzing frontier molecular orbitals and the molecular electrostatic potential provide an authoritative foundation for understanding the molecule's behavior. For professionals in drug development and materials science, this theoretical framework is not just a computational exercise but a powerful predictive tool that can guide synthesis, optimize molecular properties, and accelerate the discovery pipeline.
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An In-depth Technical Guide to the Electronic Properties of 1-Phenyl-1H-pyrazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-pyrazol-5-ol and its derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their biological activity and photophysical properties are intrinsically linked to their electronic architecture. This guide provides a comprehensive exploration of the electronic properties of this molecular family, synthesizing theoretical principles with practical experimental and computational methodologies. We delve into the critical role of keto-enol tautomerism, the influence of substituent effects on frontier molecular orbitals, and the application of these properties in modern research. This document is designed to serve as a foundational resource for professionals engaged in the rational design of novel therapeutics and functional materials based on the pyrazolone framework.
Introduction: The Significance of the Pyrazolone Core
The this compound scaffold, a five-membered aromatic heterocycle, is a cornerstone in the development of a wide array of biologically active compounds.[1][3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties.[1][2][5] The versatility of this core structure stems from its unique electronic characteristics, which govern its interactions with biological targets and its response to electromagnetic radiation. Understanding and modulating these electronic properties is therefore paramount for the targeted design of new chemical entities in drug discovery and for the engineering of advanced organic materials.
A crucial aspect of the this compound system is its existence in a tautomeric equilibrium between the enol (pyrazol-5-ol) and keto (pyrazol-5-one) forms.[6][7][8] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and substituent groups, and profoundly impacts the compound's electronic structure, reactivity, and spectroscopic signatures.[9] This guide will explore the delicate interplay of these factors, providing insights into how the electronic landscape of these derivatives can be rationally tuned.
Fundamental Electronic Structure and Tautomerism
The electronic behavior of this compound derivatives is dominated by the tautomeric equilibrium between the hydroxyl-pyrazole (enol) and the pyrazolone (keto) forms.
The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol form.[8][10] However, the equilibrium can be shifted toward the enol form by several factors:
-
Aromaticity: The enol form possesses a fully aromatic pyrazole ring, which confers significant stabilization.
-
Conjugation: Substituents on the phenyl ring that extend the π-conjugated system can stabilize the enol tautomer.[8]
-
Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to intramolecular hydrogen bonds that stabilize the enol form.[11]
-
Solvent Effects: Polar protic solvents can stabilize the more polar keto form through hydrogen bonding.
The dominant tautomer dictates the molecule's electronic properties. The enol form has a more delocalized π-electron system, typically resulting in a smaller HOMO-LUMO gap and red-shifted absorption spectra compared to the keto form.
Influence of Substituents on Electronic Properties
The electronic properties of the this compound core can be finely tuned by introducing various substituents at different positions on the phenyl and pyrazole rings. These substituents modulate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) on the phenyl ring increase the electron density of the π-system. This raises the energy of the HOMO more significantly than the LUMO, leading to a decreased HOMO-LUMO gap . This results in a bathochromic (red) shift in the UV-Vis absorption spectrum.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. These groups lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. This also leads to a decreased HOMO-LUMO gap and a red shift, as they promote intramolecular charge transfer (ICT) from the pyrazole/phenyl donor part to the acceptor substituent.[12]
The interplay between the donor (pyrazolone) and acceptor (substituent) moieties is a key principle in designing derivatives with specific optical properties, such as dyes and fluorescent probes.[12]
| Derivative Substituent (on Phenyl Ring) | Effect Type | Expected Impact on HOMO-LUMO Gap | Expected UV-Vis Shift |
| -H (Unsubstituted) | Reference | - | - |
| -OCH₃ (Methoxy) | EDG | Decrease | Bathochromic (Red Shift) |
| -N(CH₃)₂ (Dimethylamino) | Strong EDG | Significant Decrease | Strong Bathochromic Shift |
| -Cl (Chloro) | Weak EWG (Inductive) | Minor Change/Slight Decrease | Minimal/Slight Shift |
| -CN (Cyano) | EWG | Decrease | Bathochromic (Red Shift) |
| -NO₂ (Nitro) | Strong EWG | Significant Decrease | Strong Bathochromic Shift |
Table 1: Predicted effects of common substituents on the electronic properties of this compound.
Methodologies for Characterizing Electronic Properties
A multi-faceted approach combining spectroscopic and electrochemical techniques with computational modeling is essential for a thorough characterization of the electronic properties of these derivatives.
Experimental Protocols
A. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Step-by-Step Protocol:
-
Preparation: Prepare a 1-2 mM solution of the pyrazole derivative in an appropriate anhydrous solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cell Assembly: Assemble a three-electrode cell.[13] A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Measurement: Record the cyclic voltammogram by scanning the potential. First, scan in the positive direction to find the oxidation potential, then in the negative direction for the reduction potential.
-
Internal Standard: Add a small amount of ferrocene as an internal standard and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reference point for accurate energy level calculations.
-
Calculation: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). The HOMO and LUMO energies can be estimated using the empirical formulas:
-
E_HOMO = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV
-
E_LUMO = -[E_red(onset) vs Fc/Fc⁺ + 4.8] eV
-
B. UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition (π → π*). The wavelength of maximum absorption (λ_max) is inversely related to the optical energy gap. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state to the ground state.
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in spectroscopic grade solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to study solvatochromic effects.[12][14]
-
UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm) using a dual-beam spectrophotometer. The solvent alone is used as a blank reference.
-
Data Analysis (Absorption): Identify the λ_max for the lowest energy transition. The optical band gap (E_g) can be calculated using the formula: E_g (eV) = 1240 / λ_onset(nm), where λ_onset is the wavelength at the onset of absorption.
-
Fluorescence Measurement: Excite the sample at its λ_max and record the emission spectrum. Note the wavelength of maximum emission and the quantum yield if possible. The difference between the absorption and emission maxima is the Stokes shift, which provides insight into the structural reorganization upon excitation.
Computational Modeling with Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[15][16][17] It provides a theoretical framework to calculate optimized molecular geometries, orbital energies, and simulated spectra.
Step-by-Step Workflow:
-
Structure Building: Construct the 3D structure of the desired pyrazole derivative using molecular modeling software.
-
Geometry Optimization: Perform a ground-state geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15] This step finds the most stable conformation of the molecule.
-
Frequency Analysis: A frequency calculation should be performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate key electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions.[16][17]
-
Simulating Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.[17] This allows for the simulation of the UV-Vis absorption spectrum, which can be directly compared with experimental results.
Conclusion and Future Directions
The electronic properties of this compound derivatives are governed by a rich interplay of tautomerism, conjugation, and substituent-induced perturbations. A combined experimental and computational approach provides a powerful strategy for elucidating these properties. Understanding this structure-property relationship is crucial for advancing the rational design of new pyrazolone-based compounds. Future research will likely focus on leveraging these principles to develop derivatives with tailored electronic properties for applications in targeted cancer therapy, advanced photodynamic therapy, and as responsive sensors and optoelectronic materials.[18][19]
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(2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][20][21][22]Oxadiazole. ResearchGate. Available at: [Link]
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Methodological & Application
The Versatile Scaffold: Applications of 1-Phenyl-1H-pyrazol-5-ol in Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazolone Core
The 1-phenyl-1H-pyrazol-5-ol scaffold, a prominent member of the pyrazolone family, stands as a testament to the enduring power of privileged structures in medicinal chemistry. First introduced in the late 19th century with the synthesis of antipyrine, pyrazolones have since evolved from simple analgesics to a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the applications of this compound and its derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The inherent synthetic tractability and diverse biological activities make this scaffold a continuing source of inspiration for the development of novel therapeutics.
A notable example of a drug featuring this core structure is Edaravone , a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke.[2] The success of Edaravone underscores the therapeutic potential embedded within the this compound framework and fuels ongoing research into its multifaceted applications.
Therapeutic Applications: A Multi-Targeted Approach
Derivatives of this compound have demonstrated significant efficacy across a range of therapeutic areas, including anti-inflammatory, antioxidant, anticancer, and antimicrobial applications. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
Anti-inflammatory and Analgesic Activity
The historical roots of pyrazolones lie in their anti-inflammatory and analgesic properties.[1] Modern derivatives continue this legacy, often exhibiting potent inhibition of key inflammatory mediators.
Mechanism of Action: Many this compound derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins. Some derivatives also show inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[3] By targeting these pathways, these compounds can effectively reduce pain, swelling, and other hallmarks of inflammation.
Featured Application Note: In-Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[4][5]
Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 20 mg/kg), and test groups receiving various doses of the synthesized pyrazolone derivatives.
-
Drug Administration: The test compounds and standard drug are administered orally, typically as a suspension in 1% Tween-80 solution. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Causality Behind Experimental Choices:
-
Carrageenan: This phlogistic agent is used to induce a biphasic acute inflammation, allowing for the assessment of the compound's effect on different inflammatory mediators.
-
Plethysmometer: This instrument provides a precise and quantitative measurement of the change in paw volume, which is a direct indicator of edema.
-
Time Points: Measuring paw volume at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.
Antioxidant Activity: Combating Oxidative Stress
The ability of this compound derivatives to scavenge free radicals is a key aspect of their therapeutic potential, particularly in neurodegenerative diseases and other conditions associated with oxidative stress. Edaravone's mechanism of action is primarily attributed to its potent antioxidant properties.
Mechanism of Action: The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The pyrazolone ring can donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[6][7]
Featured Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for assessing the antioxidant capacity of this compound derivatives.[6][7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compounds and the positive control in methanol.
-
Assay in a 96-well Plate:
-
Add 20 µL of each sample or standard concentration to the wells.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a blank control containing only methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] Derivatives have shown cytotoxicity against various cancer cell lines, acting through diverse mechanisms.
Mechanism of Action: The anticancer activity of pyrazolone derivatives is often multifactorial. Some compounds have been shown to inhibit protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[2] Others can induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][10] Furthermore, some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[3]
Signaling Pathway Diagram:
Caption: Potential Anticancer Mechanisms of Pyrazolone Derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated notable activity against a range of bacteria and fungi.[2] The structural versatility of the scaffold allows for the development of compounds with selective toxicity towards microbial pathogens.
Structure-Activity Relationship (SAR): SAR studies have revealed that the antimicrobial potency of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl and pyrazole rings.[11]
| Position of Substitution | Substituent Type | Effect on Antimicrobial Activity | Reference |
| Phenyl Ring (para-position) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Generally enhances antibacterial activity | [11] |
| Pyrazole Ring (C4-position) | Bulky aromatic groups | Can increase activity against certain strains | [12] |
| Pyrazole Ring (N1-position) | Sulfonamide moieties | Often leads to potent antibacterial agents | [4] |
Synthetic Protocols: Building the Core and its Analogs
The classical and most common method for the synthesis of the this compound core involves the condensation of phenylhydrazine with a β-ketoester, such as ethyl acetoacetate.[13]
Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol
This protocol describes a robust and high-yielding synthesis of the foundational compound, 1-phenyl-3-methyl-1H-pyrazol-5-ol, also known as Edaravone.[1][14]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Acetone
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.
-
pH Adjustment: While stirring, carefully add concentrated hydrochloric acid to adjust the pH of the solution to approximately 5.9.
-
Addition of β-Ketoester: Heat the solution to 50 °C. Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature between 50-55 °C.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
-
Crystallization and Filtration: Cool the reaction mixture, which will cause the product to crystallize. Filter the crude product.
-
Recrystallization: Dissolve the crude product in a hot mixture of methanol and acetone. Filter while hot to remove any insoluble impurities. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals and dry them in a vacuum oven to obtain 1-phenyl-3-methyl-1H-pyrazol-5-ol as a white crystalline solid. The expected yield is typically high, around 95-98%.
Synthetic Workflow Diagram:
Caption: General Workflow for the Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-ol.
Conclusion and Future Perspectives
The this compound scaffold continues to be a cornerstone in medicinal chemistry, offering a remarkable blend of synthetic accessibility and biological promiscuity. Its journey from a simple analgesic to the core of neuroprotective drugs like Edaravone highlights its immense potential. The ongoing exploration of its derivatives in anticancer, anti-inflammatory, and antimicrobial research promises to unveil new therapeutic avenues. As our understanding of disease mechanisms deepens, the ability to rationally design and synthesize novel pyrazolone derivatives with enhanced potency and selectivity will undoubtedly lead to the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to further unlock the potential of this versatile and enduring chemical scaffold.
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Application Notes & Protocols: Leveraging 1-Phenyl-1H-pyrazol-5-ol as a Cornerstone Intermediate in Modern Drug Synthesis
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
In the landscape of heterocyclic chemistry, the pyrazole ring system stands out as a "privileged scaffold." This five-membered heterocycle, containing two adjacent nitrogen atoms, is a structural motif found in a remarkable number of clinically significant pharmaceuticals.[1][2] Its prevalence stems from its metabolic stability and versatile geometry, which allows for diverse molecular interactions with biological targets.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[2][3][4][5][6]
At the heart of this chemical diversity lies 1-phenyl-1H-pyrazol-5-ol, a highly versatile and reactive intermediate. Its unique structural features, particularly its capacity for tautomerism, make it a foundational building block for synthesizing a wide array of pharmacologically active molecules. This guide provides an in-depth exploration of the chemistry of this compound, detailing its synthesis and its pivotal role in the development of key therapeutic agents, including the neuroprotectant Edaravone and analogs of the COX-2 inhibitor class of drugs.
Chapter 1: Fundamental Chemistry - Tautomerism and Reactivity
The synthetic utility of this compound is intrinsically linked to its existence in multiple tautomeric forms. Understanding this equilibrium is critical for predicting its reactivity and controlling reaction outcomes. The three principal tautomers are the OH-form (pyrazol-5-ol), the CH-form (pyrazolin-5-one), and the NH-form (pyrazolin-3-one).[7][8]
-
OH-Form (5-Hydroxypyrazole): Possesses an aromatic pyrazole ring and a hydroxyl group. This form is favored in protic solvents and is stabilized by intramolecular hydrogen bonding.[7][9]
-
CH-Form (Pyrazolin-5-one): Features a methylene group at the C4 position, making these protons acidic and susceptible to reaction with electrophiles. Aprotic solvents tend to stabilize this oxo tautomer.[9]
-
NH-Form (Pyrazolin-3-one): A zwitterionic structure that can also be present, particularly in the solid state.[9]
The tautomeric equilibrium is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[7] This dynamic behavior is the key to its versatility, allowing it to react as a nucleophile (via the C4-carbanion in the CH-form) or as a precursor to O-functionalized derivatives (from the OH-form).
Caption: Tautomeric equilibrium of the pyrazolone ring.
Chapter 2: Synthesis of the Intermediate
The most common and efficient method for synthesizing this compound and its analogs is the Knorr pyrazole synthesis.[10] This reaction involves the condensation of a hydrazine (e.g., phenylhydrazine) with a 1,3-dicarbonyl compound, typically a β-ketoester like ethyl acetoacetate.[11][12]
Causality of Experimental Choices:
-
Reagents: Phenylhydrazine provides the N1-phenyl group and the two nitrogen atoms for the heterocycle. Ethyl acetoacetate serves as the three-carbon backbone.
-
Mechanism: The reaction proceeds via the formation of a hydrazone intermediate. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, and subsequent dehydration to form the stable pyrazolone ring.[10][12]
-
Solvent: Ethanol or acetic acid are commonly used as they effectively dissolve the reactants and facilitate the proton transfer steps required for condensation and dehydration.
Caption: Workflow for Knorr pyrazole synthesis.
| Parameter | Value/Reagent | Purpose | Expected Yield |
| Starting Materials | Phenylhydrazine, Ethyl Acetoacetate | Precursors for the pyrazole ring | - |
| Solvent | Ethanol or Acetic Acid | Reaction medium | - |
| Catalyst | Often acid or base-catalyzed, or thermal | To promote condensation | - |
| Temperature | Reflux | To overcome activation energy for cyclization | - |
| Reaction Time | 2-4 hours | For completion of the reaction | 85-95%[11] |
Table 1: Typical parameters for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.
Chapter 3: Application in Neuroprotective Drug Synthesis - The Case of Edaravone
3-Methyl-1-phenyl-1H-pyrazol-5-ol is not just an intermediate; it is the active pharmaceutical ingredient (API) known as Edaravone. Approved for the treatment of stroke and amyotrophic lateral sclerosis (ALS), Edaravone functions as a potent free radical scavenger.[11][13][14]
Mechanism of Action: Edaravone's neuroprotective effects are attributed to its powerful antioxidant activity.[13] It can effectively neutralize highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are major contributors to oxidative stress and neuronal damage in ischemic events and neurodegenerative diseases. The pyrazolone ring can donate an electron and a proton to neutralize free radicals, forming a stable, less reactive radical species.[13]
The core structure of Edaravone can be modified to create analogs with potentially enhanced antioxidant properties. For example, introducing an amino group at the C4 position can increase its radical scavenging capacity.[13][15]
Caption: Proposed mechanism of Edaravone as a radical scavenger.
Chapter 4: Application in Anti-Inflammatory Drug Synthesis - COX-2 Inhibitors
The pyrazole scaffold is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[4][16] The archetypal drug in this class, Celecoxib, is a 1,5-diarylpyrazole.[2] While Celecoxib itself is synthesized from a 1,3-dione and a substituted phenylhydrazine, the underlying pyrazole formation chemistry is directly analogous, and the this compound intermediate serves as an excellent starting point for building similar 1,5-diarylpyrazole structures.[17][18][19]
Structure-Activity Relationship (SAR) Insights: The key to COX-2 selectivity for 1,5-diarylpyrazoles lies in specific structural features that allow the molecule to fit into the larger, more accommodating active site of the COX-2 enzyme while being excluded from the narrower COX-1 active site.
| Structural Feature | Role in COX-2 Inhibition | Example Modification |
| N1-Aryl Group | Often contains a sulfonamide or similar group that binds to a hydrophilic side pocket in the COX-2 active site. | p-SO₂NH₂ (as in Celecoxib) |
| C5-Aryl Group | Fits into the main hydrophobic channel of the enzyme. | p-tolyl, p-fluorophenyl |
| C3-Substituent | Can be varied to modulate potency and selectivity. Electron-withdrawing groups like -CF₃ are common. | -CF₃, -CH₃, -H |
| C4-Substituent | Generally small (e.g., -H) to avoid steric hindrance. | -H, -CN |
Table 2: Key Structure-Activity Relationships for Pyrazole-based COX-2 Inhibitors.[20][21]
A general strategy to synthesize these inhibitors from this compound involves converting the C5-hydroxyl group into a triflate or halide, which can then undergo a Suzuki or similar cross-coupling reaction with an appropriate arylboronic acid to install the C5-aryl group.
Chapter 5: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
-
Objective: To synthesize the title compound via Knorr cyclization.
-
Materials: Phenylhydrazine (10.8 g, 0.1 mol), Ethyl acetoacetate (13.0 g, 0.1 mol), Glacial acetic acid (50 mL), Ethanol (for recrystallization).
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add glacial acetic acid (50 mL) and phenylhydrazine (10.8 g).
-
Stir the mixture and add ethyl acetoacetate (13.0 g) dropwise over 15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield pure 3-methyl-1-phenyl-1H-pyrazol-5-ol as white crystals.
-
-
Validation: The product's identity and purity should be confirmed by melting point determination (127-130 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[10]
Protocol 2: Synthesis of 4,4'-(4-Hydroxybenzylidene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
-
Objective: To demonstrate the reactivity of the C4 position by synthesizing a bis-pyrazolone derivative with potential antioxidant activity.[22]
-
Materials: 3-Methyl-1-phenyl-1H-pyrazol-5-ol (3.48 g, 20 mmol), 4-Hydroxybenzaldehyde (1.22 g, 10 mmol), Sodium acetate (0.16 g, 2 mmol), 70% Ethanol (30 mL).
-
Procedure:
-
In a 100 mL flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-ol (2 equivalents) and 4-hydroxybenzaldehyde (1 equivalent) in 70% ethanol.
-
Add sodium acetate (catalyst) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The product is often pure enough without further recrystallization.
-
-
Validation: Purity and structure are confirmed by spectroscopic methods. The disappearance of the aldehyde proton and the appearance of a new methine proton signal in the ¹H NMR spectrum are indicative of product formation.[22]
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Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014). European Journal of Medicinal Chemistry. [Link]
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A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2018). Scientific Reports. [Link]
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Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2020). RSC Advances. [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]
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protocol for synthesizing 4,4'-(arylmethylene)bis(1-phenyl-1H-pyrazol-5-ols)
An Application Guide for the Synthesis of 4,4'-(Arylmethylene)bis(1-phenyl-1H-pyrazol-5-ols)
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of 4,4'-(arylmethylene)bis(1-phenyl-1H-pyrazol-5-ols), a class of compounds recognized for their significant biological activities, including antioxidant, anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth insights into the reaction mechanism, optimization of conditions, and a step-by-step experimental protocol.
Introduction and Strategic Overview
The synthesis of 4,4'-(arylmethylene)bis(1-phenyl-1H-pyrazol-5-ols) is most effectively achieved through a one-pot condensation reaction. This approach involves the reaction of an aromatic aldehyde with two equivalents of a 1-phenyl-1H-pyrazol-5-one derivative, typically 3-methyl-1-phenyl-1H-pyrazol-5-one (also known as Edaravone). The reaction is classified as a pseudo-three-component reaction, as it brings together three molecules in a single synthetic operation.[1][3] Alternatively, it can be viewed as a pseudo-five-component synthesis if the pyrazolone is generated in situ from phenylhydrazine and an active methylene compound like ethyl acetoacetate.[4][5]
The core value of this synthetic strategy lies in its efficiency, atom economy, and the operational simplicity of producing structurally complex and biologically relevant molecules from readily available starting materials.
The Underlying Chemistry: A Mechanistic Perspective
The formation of the bis(pyrazol-5-ol) scaffold proceeds through a well-established two-step sequence: a Knoevenagel condensation followed by a Michael addition.[1][2]
Causality Behind the Mechanism:
-
Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with the first equivalent of 1-phenyl-3-methyl-1H-pyrazol-5-one. The active methylene group at the C4 position of the pyrazolone is sufficiently acidic to react with the aldehyde's carbonyl group, leading to the formation of a 4-arylidenepyrazolone intermediate. This step is often the rate-determining step and can be accelerated by either acid or base catalysis.
-
Michael Addition: The newly formed arylidenepyrazolone contains an electron-deficient α,β-unsaturated system. The second equivalent of the pyrazolone, acting as a soft nucleophile (a Michael donor), attacks the β-carbon of this system. This conjugate addition results in the formation of the carbon-carbon bond that links the two pyrazole rings through the methylene bridge.
-
Tautomerization: The final product is typically isolated as the more thermodynamically stable di-enol tautomer.
Caption: Reaction mechanism for bis(pyrazol-5-ol) synthesis.
Optimizing the Reaction: A Guide to Catalyst and Condition Selection
The choice of catalyst and reaction conditions is paramount for achieving high yields, short reaction times, and procedural simplicity. The literature presents a variety of effective systems, each with distinct advantages.
-
Mild Base Catalysis (The Workhorse Method): Sodium acetate (NaOAc) in aqueous ethanol is a widely reported and highly reliable method.[1][3] It is inexpensive, environmentally benign, and typically provides excellent yields at room temperature. The acetate ion is basic enough to facilitate the deprotonation of the pyrazolone's active methylene group without promoting significant side reactions.
-
Acid Catalysis: Various Lewis and Brønsted acids can catalyze the reaction, primarily by activating the aldehyde's carbonyl group towards nucleophilic attack.
-
Alum (KAl(SO₄)₂·12H₂O): An inexpensive, non-toxic, and reusable catalyst that works efficiently under solvent-free conditions at elevated temperatures (e.g., 60 °C).[6]
-
Cerium(IV) Sulfate (Ce(SO₄)₂·4H₂O): A reusable and eco-friendly catalyst that demonstrates high activity in water/ethanol solvent systems.[7][8]
-
Aspirin: A novel and green organocatalyst that has been shown to be effective.[9]
-
-
Green and Alternative Energy Sources: Modern synthetic chemistry emphasizes sustainability. Several protocols align with these principles:
-
Catalyst- and Solvent-Free: The reaction can be driven to completion by simply heating the neat mixture of reactants or by using microwave irradiation, offering a truly green alternative.[10]
-
Visible Light-Promoted Synthesis: An innovative approach uses visible light as an energy source to promote the reaction at room temperature without any catalyst, providing a cost-effective and sustainable pathway.[11][12]
-
Ultrasonic Irradiation: Sonication provides mechanical energy to accelerate the reaction, often under catalyst-free conditions in aqueous media, leading to shorter reaction times and high yields.[4]
-
The following table summarizes a selection of reported methodologies, providing a comparative overview to guide experimental design.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Acetate (NaOAc) | 70% EtOH | Room Temp. | 0.5 - 5 h | 85 - 98% | [1] |
| Alum (KAl(SO₄)₂·12H₂O) | Solvent-free | 60 °C | 15 - 300 min | 81 - 95% | [6] |
| Ce(SO₄)₂·4H₂O | H₂O / EtOH | Reflux | 5 - 25 min | 80 - 98% | [7] |
| Visible Light | EtOH | Room Temp. | 3 - 5 h | 80 - 95% | [11][12] |
| None (Ultrasound) | H₂O / EtOH | Room Temp. | 5 - 8 min | 92 - 99% | [4][5] |
| None (Thermal) | Solvent-free | 120 °C | ~10 min | High | [10] |
Detailed Experimental Protocol: Sodium Acetate-Catalyzed Synthesis
This protocol describes a robust and widely applicable method using sodium acetate as the catalyst. It is chosen for its simplicity, high yield, and use of environmentally friendly solvents.
Materials and Equipment
-
Chemicals:
-
Substituted Aromatic Aldehyde (1.0 mmol, 1 equiv.)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 mmol, 2 equiv.)
-
Ethanol (95%)
-
Deionized Water
-
Sodium Acetate (NaOAc) solution (1 M)
-
Ethyl Acetate and Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper for vacuum filtration
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer for characterization
-
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5-one (2.0 mmol, 348 mg) in 70% aqueous ethanol (e.g., 7 mL ethanol, 3 mL water).
-
Catalyst Addition: To the stirring solution at room temperature, add the 1 M sodium acetate solution (e.g., ~0.1 mmol, 100 µL).[3]
-
Reaction: Allow the mixture to stir at room temperature. The reaction is often accompanied by the formation of a precipitate.
-
Monitoring for Completion (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:2). Spot the starting aldehyde, the pyrazolone, and the reaction mixture. The reaction is complete when the spot for the starting aldehyde has disappeared.
-
Product Isolation: Once the reaction is complete (typically 1-4 hours), add deionized water (e.g., 5-10 mL) to ensure complete precipitation of the product.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a cold 50% aqueous ethanol solution (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The product is often obtained in high purity without the need for column chromatography.[1]
Characterization
The identity and purity of the synthesized 4,4'-(arylmethylene)bis(1-phenyl-1H-pyrazol-5-ol) should be rigorously confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. Key signals include a singlet for the methine proton (CH) around 5.0-6.0 ppm and signals for the two pyrazole rings and the aryl substituent.[8]
-
FT-IR: Identify characteristic functional groups, such as the broad O-H stretch for the enolic hydroxyl groups.[8]
-
Experimental Workflow Overview
The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.
Caption: General workflow for bis(pyrazol-5-ol) synthesis.
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 33. Available at: [Link]
-
Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (2022). ACS Omega, 7(38), 34533–34544. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s derivatives using Alum. (2015). ResearchGate. Available at: [Link]
-
General Synthesis of 4,4 -(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) 2a-y. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2021). Molbank, 2021(4), M1291. Available at: [Link]
-
Construction of a Novel Magnetic Nanocomposite, and its Utility for the Fabrication of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2024). Chemical Methodologies, 8(5), 374-386. Available at: [Link]
-
Aspirin: an efficient catalyst for synthesis of bis (pyrazol-5-ols), dihydropyrano[2,3-c]pyrazoles and spiropyranopyrazoles in an environmentally benign manner. (2017). ResearchGate. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cerium (IV) sulfate. (2013). ResearchGate. Available at: [Link]
-
Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. (2022). ACS Publications. Available at: [Link]
-
Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation. (2014). ACS Sustainable Chemistry & Engineering, 2(6), 1438–1443. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 under catalyst-free and solvent-free conditions. (2007). ResearchGate. Available at: [Link]
-
Ce(SO4)2.4H2O catalyzed synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2013). Redalyc. Available at: [Link]
-
One-pot efficient pseudo-five-components synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) at room temperature assisted by K2CO3. (2018). ResearchGate. Available at: [Link]
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Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 1-Phenyl-1H-pyrazol-5-ol Analogs
Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents. In recent years, pyrazole derivatives have garnered significant attention for their potential as anticancer agents, demonstrating a broad spectrum of activities against various cancer cell lines.[3][4][5] These compounds have been shown to interact with multiple biological targets crucial for cancer cell proliferation and survival, including protein kinases, tubulin, and DNA.[2][3][4]
This guide focuses specifically on a promising subclass: 1-phenyl-1H-pyrazol-5-ol analogs . We will provide a comprehensive overview of the methodologies to assess their in vitro anticancer efficacy, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anticancer therapeutics.
Part 1: Synthesis of this compound Analogs
The synthesis of this compound analogs is a critical first step in their evaluation as potential anticancer agents. A common and effective method for synthesizing the core pyrazole structure is through the cyclocondensation reaction of a β-ketoester with phenylhydrazine.[1] Modifications at various positions on the pyrazole and phenyl rings can be achieved by using substituted starting materials, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.
A general synthetic route involves the reaction of an appropriately substituted β-ketoester with phenylhydrazine in a suitable solvent, often with acid or base catalysis, to yield the desired this compound analog.[1][6] The resulting compounds should be purified, typically by recrystallization or column chromatography, and their structures confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Part 2: Core Protocols for In Vitro Anticancer Activity Assessment
A systematic in vitro evaluation is essential to determine the anticancer potential of newly synthesized this compound analogs. The following protocols describe the foundational assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.
Principle: This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. A decrease in the metabolic activity of cells treated with a compound suggests a cytotoxic or cytostatic effect.
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media until they reach the exponential growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[11]
-
Include wells for a "no-cell" control (media only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Table 1: Example Data Presentation for MTT Assay Results
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Analog 1 | MCF-7 | 15.2 ± 1.8 |
| Analog 1 | HeLa | 22.5 ± 2.3 |
| Analog 2 | MCF-7 | 8.7 ± 0.9 |
| Analog 2 | HeLa | 12.1 ± 1.5 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin | HeLa | 1.2 ± 0.2 |
Detection of Apoptosis: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[13][14]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14][16]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the this compound analogs at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Washing:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to investigate these effects.[16][20]
Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[17] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat them with the this compound analogs as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[17][20] This step is crucial for permeabilizing the cells to allow PI to enter.
-
Incubate the cells in ethanol for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[17]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.[16][17]
-
Incubate the cells for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be represented in a histogram, showing distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Part 3: Elucidating the Mechanism of Action
Understanding the molecular mechanisms underlying the anticancer activity of this compound analogs is crucial for their further development. Based on the initial findings from the core protocols, further experiments can be designed to investigate specific signaling pathways.
The Intrinsic Apoptosis Pathway: A Key Target
Many chemotherapeutic agents induce apoptosis through the intrinsic or mitochondrial pathway.[21][22] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[23][24][25] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[23][24] The ratio of these proteins determines the cell's fate.
Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax and Bak become activated, leading to mitochondrial outer membrane permeabilization (MOMP).[24][26] This results in the release of cytochrome c from the mitochondria into the cytosol.[21][23] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[21][27] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[21][27]
Diagram 1: The Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Diagram 2: Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion
The protocols and conceptual framework provided in this guide offer a robust starting point for the in vitro evaluation of this compound analogs as potential anticancer agents. By systematically assessing their effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This structured approach is essential for identifying promising lead compounds for further preclinical and clinical development in the ongoing search for more effective cancer therapies.
References
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- Annexin V staining assay protocol for apoptosis - Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- Bcl-2 family - Wikipedia.
- DNA Cell Cycle Analysis with PI.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- Cell Cycle Analysis by Propidium Iodide Staining - UCL.
- The Annexin V Apoptosis Assay.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine.
- Caspase-activation pathways in apoptosis and immunity - PubMed.
- Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI) - Biologi.
- MTT assay protocol | Abcam.
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- Apoptosis signalling pathways. Two important pathways of caspase... - ResearchGate.
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- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- MTT Cell Proliferation Assay - ATCC.
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- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
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Application Notes & Protocols: A Guide to the Antimicrobial Screening of Novel Pyrazole Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antimicrobial effects.[1][2][3][4][5] Their structural versatility allows for extensive chemical modification, making them ideal candidates for targeted drug design and optimization. Many pyrazole compounds have shown potent antibacterial and antifungal activities, with some exhibiting efficacy against resistant strains like MRSA.[1]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, experience-driven framework for the systematic antimicrobial screening of novel pyrazole derivatives. Moving beyond a simple listing of steps, this document explains the scientific rationale behind key experimental choices, establishes self-validating protocols through rigorous controls, and offers a strategic workflow for identifying promising lead compounds.
Chapter 1: Foundational Steps - Compound Management and Strain Selection
1.1. Compound Preparation and Solubility: The first critical step is the accurate preparation of stock solutions. Most pyrazole derivatives are soluble in dimethyl sulfoxide (DMSO).
-
Protocol: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) in 100% DMSO. Aliquot into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Expert Insight: It is crucial to determine the highest concentration of DMSO that does not affect microbial growth. Typically, a final concentration of 1-2% (v/v) DMSO in the assay medium is well-tolerated by most microorganisms. Always include a "solvent control" (medium + DMSO at the final concentration used) in all assays to validate this.
1.2. Selection of Microbial Strains: A well-selected panel of microorganisms is essential for determining the antimicrobial spectrum of the pyrazole derivatives.
-
Recommended Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungal species, typically a yeast (Candida albicans).
-
Trustworthiness: Utilize reference strains from recognized culture collections (e.g., ATCC) to ensure reproducibility and allow for comparison of data between different laboratories. For advanced studies, include clinically relevant, drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
Chapter 2: Primary Screening - Gauging Antimicrobial Potency
The primary goal is to determine the fundamental potency of the novel compounds. This is achieved by measuring the minimum concentration required to inhibit microbial growth and to kill the microbes.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. This is the cornerstone assay for antimicrobial screening.[6][7]
Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the pyrazole derivative in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh overnight culture, suspend colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB for bacteria, RPMI-1640 for fungi).[11] Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compound. Start with 100 µL of broth in wells 2 through 12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): 100 µL of broth + 100 µL of inoculum (and solvent if applicable).
-
Well 12 (Sterility Control): 200 µL of sterile broth only.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[6] Fungal assays may require longer incubation (24-48 hours).
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[12]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][13] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the MIC test, aliquots are taken from the wells that showed no visible growth and are plated onto an agar medium that does not contain the test compound. The absence of growth on the agar indicates that the bacteria were killed at that concentration.
Step-by-Step Methodology:
-
Subculturing: From the clear wells of the completed MIC plate (i.e., the MIC well and the more concentrated wells), take a 10-20 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum, which in practice means no colony growth on the subculture plate.[13][14][15]
Data Presentation: MIC & MBC Values
Summarize the quantitative data into a clear, structured table.
| Compound ID | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-001 | 8 | 16 | 64 | >128 | 32 |
| PYR-002 | 16 | 64 | >128 | >128 | 64 |
| Ciprofloxacin | 1 | 2 | 0.25 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 |
An agent is considered bactericidal if the MBC is no more than four times its MIC.[14]
Chapter 3: Secondary Screening - Assessing Anti-Biofilm Activity
Many chronic infections are caused by bacteria growing in biofilms, which are communities of bacteria encased in a protective matrix. These structures are notoriously resistant to conventional antibiotics.
Protocol 3: Anti-Biofilm Activity using the Crystal Violet Assay
Principle: This assay quantifies the total biomass of a biofilm.[16] Bacteria are allowed to form a biofilm in a 96-well plate in the presence of the test compound. After incubation, planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured. A reduction in absorbance indicates inhibition of biofilm formation.[17][18][19][20]
Step-by-Step Methodology:
-
Biofilm Formation: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (prepared as in the MIC protocol but often in a biofilm-promoting medium like Tryptic Soy Broth) to wells containing 100 µL of serially diluted pyrazole derivatives.
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow biofilm formation.[20]
-
Washing: Gently discard the contents of the plate. Wash the wells carefully two to three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic bacteria without dislodging the biofilm.
-
Fixation: Dry the plate, for example, by incubating at 60°C for 1 hour.[17]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]
-
Washing: Discard the crystal violet solution and wash the plate again with water to remove excess stain.
-
Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to dissolve the bound stain.[16][20]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[16][20]
Chapter 4: Assessing Safety and Selectivity
A potent antimicrobial agent is only useful if it is not toxic to host cells. Cytotoxicity screening is a non-negotiable step in the drug discovery pipeline.
Protocol 4: Cytotoxicity Assessment using the MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability.[21][22] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero, HeLa, or HEK293) at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the pyrazole compounds to the cells. Include a "cells only" control and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength between 550 and 600 nm.
Data Analysis: Calculating the Selectivity Index (SI)
The Selectivity Index provides a crucial measure of a compound's therapeutic window. It is the ratio of the compound's toxicity to its desired bioactivity.
SI = IC₅₀ / MIC
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes 50% inhibition of mammalian cell viability (calculated from the MTT assay data).
-
MIC: The Minimum Inhibitory Concentration against the target pathogen.
A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.[24][25] An SI value greater than 10 is often considered a promising starting point for a potential drug candidate.[24][26]
Chapter 5: Visualizing the Workflow
A logical workflow ensures a systematic and efficient screening process, prioritizing resources for the most promising candidates.
Antimicrobial Screening Cascade
Caption: High-level workflow for pyrazole derivative screening.
MIC Broth Microdilution Plate Setup
Caption: 96-well plate layout for a single compound MIC test.
Conclusion
The screening cascade detailed in these application notes provides a robust and logical pathway for the evaluation of novel pyrazole derivatives. By integrating standardized protocols for determining potency (MIC, MBC), secondary effects (anti-biofilm), and safety (cytotoxicity), researchers can efficiently identify compounds with the most promising therapeutic potential. The emphasis on rigorous controls and the calculation of a selectivity index ensures that decisions are data-driven, paving the way for more advanced preclinical development of new and effective antimicrobial agents.
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Advances, 12(5), 2623-2636. Retrieved from [Link]
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de Vor, L., & Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol Preprint. Retrieved from [Link]
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Wagh, P., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23189. Retrieved from [Link]
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13241. Retrieved from [Link]
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BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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OUCI. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Retrieved from [Link]
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Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Controlled Release, 243, 1-18. Retrieved from [Link]
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CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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ResearchGate. (2025). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. Retrieved from [Link]
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American Society for Microbiology. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02494-23. Retrieved from [Link]
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Brazilian Journal of Microbiology. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 304-306. Retrieved from [Link]
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Application Notes & Protocols: The 1-Phenyl-1H-Pyrazol-5-ol Scaffold for Potent and Selective Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold" due to its synthetic accessibility and its ability to mimic the adenine moiety of ATP, thereby facilitating binding to the kinase hinge region.[1][3][4] This guide focuses specifically on the 1-phenyl-1H-pyrazol-5-ol core, a versatile and highly tractable scaffold for the generation of potent inhibitors against a range of clinically relevant kinases, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[5][6][7] We provide the scientific rationale for its use, detailed protocols for the synthesis of derivative libraries, and robust methodologies for their biological evaluation in both biochemical and cellular contexts.
The Scientific Rationale: Why this compound?
The utility of the this compound scaffold stems from a combination of its inherent chemical properties and its structural suitability for the ATP-binding pocket of kinases.
-
Structural Mimicry and Hinge Binding: The pyrazole core is an effective bioisostere of the purine ring of adenine. It presents key hydrogen bond donors and acceptors that can form crucial interactions with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors ATP. This interaction is the foundation of competitive kinase inhibition.[1]
-
Tautomeric Versatility: The scaffold exists in equilibrium between the this compound and the 3-methyl-1-phenyl-1H-pyrazolin-5-one tautomeric forms. This dynamic nature can influence its reactivity and intermolecular interactions, providing a unique chemical handle for synthetic diversification.
-
Defined Vectors for Optimization: The scaffold offers three primary, spatially distinct vectors for chemical modification:
-
N1-Phenyl Ring: Modifications here can explore the solvent-front region of the ATP pocket, influencing solubility, pharmacokinetic properties, and potentially exploiting interactions outside the core binding site.
-
C3-Position: Substituents at this position are often directed towards the interior of the ATP pocket and can be critical for determining potency and selectivity.
-
C4-Position: This position is a common site for linking to larger chemical moieties that can extend into deeper hydrophobic pockets or interact with unique residues, thereby driving selectivity for specific kinases.[8][9]
-
Below is a conceptual diagram illustrating the general binding mode of a pyrazole-based inhibitor within a kinase ATP pocket.
Caption: General binding mode of a pyrazol-5-ol inhibitor in a kinase ATP pocket.
Application Protocol: Synthesis of a 4,4'-(Arylmethylene)bis(pyrazol-5-ol) Library
This protocol describes a robust and efficient one-pot, three-component reaction to synthesize a library of this compound derivatives, which can then be screened for kinase inhibitory activity. The methodology is adapted from established literature procedures.[10]
Rationale and Causality
The chosen synthetic route is a condensation reaction between two equivalents of 3-methyl-1-phenyl-5-pyrazolone and one equivalent of a substituted aromatic aldehyde. This approach is highly efficient for generating chemical diversity. The C4 position of the pyrazolone is nucleophilic and readily attacks the electrophilic carbonyl carbon of the aldehyde. Using a mild base like sodium acetate catalyzes the reaction without promoting unwanted side reactions.[10] Ethanol is selected as the solvent due to its ability to dissolve the reactants and facilitate the precipitation of the pure product upon formation, often simplifying purification to a mere filtration step.
Experimental Protocol
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone (or Edaravone)
-
A diverse panel of aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Sodium Acetate (NaOAc)
-
Ethanol (70-95%)
-
Round bottom flasks, magnetic stirrers, and stir bars
-
Buchner funnel and filter paper for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in 15 mL of 70% ethanol.
-
Catalyst Addition: Add sodium acetate (0.2 mmol, 10 mol%) to the stirring solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, a precipitate will begin to form within 1-2 hours. Allow the reaction to proceed for 4-6 hours or until TLC indicates the consumption of the starting aldehyde.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The resulting spectral data should be consistent with literature values for known compounds.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of pyrazol-5-ol derivatives.
Application Protocol: In Vitro Kinase Inhibition & Selectivity Profiling
This protocol outlines a universal method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against target kinases, which is a critical measure of potency.
Rationale and Causality
The goal is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. We measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The use of a known, potent inhibitor (e.g., Crizotinib for ALK, Sorafenib for VEGFR-2) as a positive control is essential for validating the assay's performance.[11][12] A vehicle control (DMSO) establishes the 100% activity baseline. By testing against multiple kinases, a selectivity profile can be established, which is crucial for predicting potential off-target effects.
Experimental Protocol
Materials:
-
Recombinant human kinases (e.g., ALK, VEGFR-2, c-Met)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Synthesized pyrazole compounds, dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Crizotinib)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent fluorescence/luminescence-based system)
-
384-well assay plates (white, low-volume)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of each dilution to a 384-well plate. Also, include wells with only DMSO for the negative control (100% activity) and wells without enzyme for the background control (0% activity).
-
Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the background controls. Allow the plate to incubate for 15-20 minutes at room temperature to permit the compounds to bind to their targets.
-
Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Detection: Stop the reaction and measure the remaining ATP (or the amount of ADP produced) by adding the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_DMSO - Signal_Bkgd))
-
Where Signal_Test is the signal from a compound-treated well, Signal_Bkgd is the average signal from no-enzyme wells, and Signal_DMSO is the average signal from vehicle-only wells.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Summarize Data: Present the IC₅₀ values in a clear, tabular format to compare potency and selectivity.
Table 1: Representative Kinase Inhibition Data for Hypothetical Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Kinase Y | Selectivity vs. Kinase Z |
| PZ-001 | Kinase X | 15 | 150-fold | >600-fold |
| Kinase Y | 2,250 | - | - | |
| Kinase Z | >10,000 | - | - | |
| PZ-002 | Kinase X | 450 | 2-fold | 4-fold |
| Kinase Y | 900 | - | - | |
| Kinase Z | 1,800 | - | - | |
| Control | Kinase X | 5 | 200-fold | 350-fold |
Application Protocol: Cellular Target Engagement & Efficacy
Biochemical potency must be translated into cellular activity. These protocols assess a compound's ability to enter a cancer cell, inhibit its target kinase, and produce an anti-proliferative effect.
Rationale and Causality
A Western blot for the phosphorylated (active) form of the target kinase provides direct evidence of target engagement within the cell.[3] An anti-proliferative assay (like an MTT or CellTiter-Glo assay) measures the downstream functional consequence of this inhibition—the halting of cell division or induction of cell death.[10][13] Using a cancer cell line known to be driven by the target kinase (e.g., Karpas-299 for ALK-positive lymphoma[6]) is critical for a relevant biological readout.
Cellular Assay Workflow Diagram
Caption: Integrated workflow for cellular evaluation of kinase inhibitors.
Protocol: Western Blot for Phospho-Kinase Inhibition
-
Cell Culture: Plate a relevant cancer cell line (e.g., PC-3 for VEGFR-2 studies[11]) and grow to 70-80% confluency.
-
Treatment: Treat cells with increasing concentrations of the test compound for 2-4 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add a chemiluminescent substrate and image the bands.
-
Validation: Strip the membrane and re-probe for the total kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the compound is not causing protein degradation.
Summary and Future Outlook
The this compound scaffold represents a validated and highly fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent structural features provide a robust anchor in the kinase ATP-binding site. The protocols detailed herein provide a comprehensive framework for synthesizing, screening, and validating derivatives of this scaffold. Successful identification of potent and selective cellularly active compounds through these assays provides a strong foundation for subsequent lead optimization, including the evaluation of pharmacokinetic properties and in vivo efficacy studies in xenograft models, paving the way for the development of next-generation targeted cancer therapies.[11][14][15]
References
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Abdel-Magid, A. F. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
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Ríos, M. Y., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
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Park, H., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available at: [Link]
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Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
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Kalathiya, J. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Vlase, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available at: [Link]
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Cui, J. J., et al. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Johnson, T. W., et al. (2014). Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Journal of Medicinal Chemistry. Available at: [Link]
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Vlase, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
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Cui, J. J., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Patel, H., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]
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Wang, X., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]
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Kim, K., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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Application Note & Protocol: Molecular Docking Studies of 1-Phenyl-1H-Pyrazol-5-ol Derivatives
An in-depth guide to the molecular docking of 1-phenyl-1H-pyrazol-5-ol derivatives, offering a robust framework for virtual screening and rational drug design.
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazole Scaffolds and the Role of In Silico Screening
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this class have demonstrated significant potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[1][3][4] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile to target specific enzymes and receptors involved in pathological pathways.[1][5]
As the exploration of chemical space for novel therapeutics expands, computational methods have become indispensable for accelerating drug discovery.[6] Molecular docking, a powerful in silico technique, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[7][8][9] This predictive capability allows researchers to prioritize compounds for synthesis and biological testing, thereby saving considerable time and resources.[6] This guide provides a comprehensive protocol for conducting molecular docking studies on this compound derivatives, from initial structure preparation to the critical analysis of results, ensuring scientific rigor and reproducibility.
Foundational Principles of Molecular Docking
A molecular docking simulation is governed by two fundamental components: a search algorithm and a scoring function . The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's active site. The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity, typically expressed in kcal/mol.[7][10] A more negative docking score generally indicates a more favorable binding interaction.[11] The ultimate goal is to identify the pose that best complements the receptor's geometry and electrostatics, which is presumed to be the most stable and biologically relevant binding mode.
Comprehensive Workflow for Molecular Docking
This section details a step-by-step protocol for a typical molecular docking experiment. While various software packages exist (e.g., AutoDock, Glide, GOLD), the underlying principles are universal.[6][8] This protocol will use the widely accessible AutoDock suite as a primary example.[12]
Self-Validating the Protocol
Trustworthiness in a docking protocol is established through validation. [13]
-
Re-docking: The most common validation method is to dock the co-crystallized ligand (that was initially removed) back into the receptor's active site. [14][13]2. RMSD Calculation: Calculate the RMSD between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [11][14]If the RMSD is high, the docking parameters (especially the grid box size and location) may need to be adjusted.
Data Presentation
Summarize the docking results for a series of this compound derivatives in a clear, tabular format to facilitate comparison and identify promising candidates.
| Compound ID | Derivative Substitution | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Other Key Interactions |
| Control | Known Inhibitor | -9.5 | TYR 151, GLU 202 | π-π stacking with PHE 330 |
| PD-01 | 4-Chloro-phenyl | -10.1 | TYR 151, SER 148 | Hydrophobic contact with LEU 282 |
| PD-02 | 4-Methoxy-phenyl | -9.8 | GLU 202, ASN 150 | H-bond with backbone C=O of GLY 149 |
| PD-03 | 2-Nitro-phenyl | -8.7 | SER 148 | Steric clash with MET 328 |
Table 1: Example of a summary table for docking results of hypothetical this compound derivatives against a target protein. Data is illustrative.
Conclusion
Molecular docking is a powerful computational tool that provides profound insights into the potential interactions between this compound derivatives and their biological targets. [15]By following a rigorous and validated protocol, researchers can effectively screen virtual libraries, predict binding modes, and generate hypotheses to guide the rational design of novel therapeutic agents. The combination of quantitative scoring and detailed visual analysis allows for the identification of the most promising candidates for synthesis and subsequent experimental validation, ultimately accelerating the drug discovery pipeline. [12]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Singh, V. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
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Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link]
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Kamal, Z., & Afzal, S. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Applied Pharmaceutical Science, 3(10), 107-112. Retrieved from [Link]
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J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]
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Taha, M. O., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(4), 586-597. Retrieved from [Link]
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YouTube. (2024). Generating grid box for Docking using Vina. Retrieved from [Link]
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DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Ghorab, M. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. Retrieved from [Link]
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Unknown Author. (2010). DOCKING TUTORIAL. Retrieved from [Link]
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Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Retrieved from [Link]
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. Retrieved from [Link]
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Khan, I., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of the Iranian Chemical Society, 18(1), 1-10. Retrieved from [Link]
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Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-10. Retrieved from [Link]
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Application Notes & Protocols: The Versatility of 1-Phenyl-1H-pyrazol-5-ol in Modern Heterocyclic Synthesis
Introduction: The Strategic Importance of 1-Phenyl-1H-pyrazol-5-ol
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus is a cornerstone scaffold, integral to numerous FDA-approved drugs for treating a wide array of diseases, from cancer to viral infections and inflammatory conditions.[1][2][3] this compound, often referred to as phenylpyrazolone or edaravone in some contexts, represents a particularly valuable and versatile precursor for the synthesis of more complex, fused heterocyclic systems. Its utility stems from its unique structural features: a reactive acidic proton, the ability to exist in multiple tautomeric forms (CH, OH, and NH), and nucleophilic carbon and nitrogen centers. This inherent reactivity allows it to participate in a diverse range of chemical transformations, making it a preferred starting material for constructing novel molecular architectures with significant therapeutic potential.[4][5]
This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on robust and efficient protocols for the synthesis of key heterocyclic families. We will delve into the mechanistic rationale behind these transformations, provide detailed, step-by-step protocols, and present data that underscores the efficiency of these methods.
Core Application 1: Multi-Component Synthesis of Pyranopyrazoles
Fused pyranopyrazole systems are a class of heterocyclic compounds renowned for their broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] One of the most elegant and atom-economical methods for their synthesis is the one-pot, multi-component reaction (MCR), which leverages the reactivity of this compound.
Mechanistic Insight
The MCR for pyranopyrazole synthesis is a domino reaction that typically involves four components: this compound (generated in situ from phenylhydrazine and ethyl acetoacetate), an aromatic aldehyde, and an active methylene compound such as malononitrile. The reaction proceeds through a cascade of classical organic reactions:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and malononitrile to form an electron-deficient arylidene malononitrile intermediate.
-
Michael Addition: The tautomerized pyrazolone anion then acts as a nucleophile, attacking the electron-deficient alkene of the arylidene malononitrile in a classic Michael addition.
-
Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the pyrazole attacks one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 6-amino-pyrano[2,3-c]pyrazole system.
The use of a mild, biodegradable catalyst like citric acid in an aqueous medium makes this an environmentally benign and efficient protocol.[6]
Workflow for Pyranopyrazole Synthesis
Caption: One-pot, four-component synthesis workflow.
Protocol 1: Citric Acid-Catalyzed Synthesis of 6-Amino-4-aryl-3-methyl-1-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile
Principle: This protocol details a green and efficient one-pot, four-component synthesis of pyranopyrazoles using citric acid as an organocatalyst in an aqueous medium.[6]
| Reagents & Materials | Amount (1 mmol scale) | Molar Mass ( g/mol ) |
| Phenylhydrazine | 1 mmol, 0.108 g | 108.14 |
| Ethyl Acetoacetate | 1 mmol, 0.130 g | 130.14 |
| Aromatic Aldehyde | 1 mmol | Varies |
| Malononitrile | 1 mmol, 0.066 g | 66.06 |
| Citric Acid (20 mol%) | 0.2 mmol, 0.038 g | 192.12 |
| Water | 2-3 mL | 18.02 |
Procedure:
-
To a 25 mL round-bottom flask, add phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), the chosen aromatic aldehyde (1 mmol), malononitrile (1 mmol), and water (2-3 mL).
-
Add citric acid (0.2 mmol, 20 mol%) to the mixture.
-
Place a magnetic stir bar in the flask and equip it with a condenser.
-
Heat the reaction mixture to 80°C with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Wash the solid product thoroughly with cold water (2 x 10 mL) to remove the citric acid catalyst and any water-soluble impurities.
-
Allow the product to air-dry completely. Further purification can be achieved by recrystallization from ethanol if necessary.
Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure.
Data Summary: Catalyst and Solvent Effects
The efficiency of pyranopyrazole synthesis is highly dependent on the reaction conditions. The choice of catalyst and solvent can significantly impact yield and reaction time.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Water | 80 | 12 | No Reaction | [6] |
| Citric Acid (20) | Water | 80 | 1.5 | 92 | [6] |
| L-proline | Ethanol | Reflux | 3 | 85-95 | [7][8] |
| Piperidine | Ethanol | RT | 5-6 | 88-94 | [7] |
| CuSnO₃:SiO₂ | Ethanol | 70 | 0.5-1 | 90-96 | [7] |
Core Application 2: Synthesis of Pyrazole-Chalcones and Derived Isoxazoles
Chalcones are α,β-unsaturated ketones that serve as crucial intermediates for the synthesis of various heterocyclic compounds. Pyrazole-containing chalcones can be readily synthesized from this compound derivatives and subsequently converted into other heterocycles, such as isoxazoles.
Mechanistic Insight
The synthesis involves a two-step process:
-
Claisen-Schmidt Condensation: This is a base-catalyzed condensation reaction. A 4-formyl or 4-acetyl derivative of this compound reacts with an appropriate ketone or aldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, which then nucleophilically attacks the carbonyl carbon of the pyrazole aldehyde, leading to the formation of the chalcone after dehydration.[9][10]
-
Isoxazole Formation: The synthesized chalcone is then reacted with a nucleophile like N-hydroxy-4-toluenesulfonamide or hydroxylamine hydrochloride. The reaction proceeds via a Michael addition of the nucleophile to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization and elimination to form the stable five-membered 1,2-oxazole ring.[9][10]
Reaction Scheme: From Pyrazolone to Isoxazole
Caption: Two-step synthesis of pyrazole-isoxazoles.
Protocol 2: Synthesis of Pyrazole-Chalcones and Conversion to 3,5-Disubstituted 1,2-Oxazoles
Principle: This two-step protocol describes the base-catalyzed synthesis of a pyrazole-chalcone intermediate, followed by its cyclization to form a pyrazole-fused isoxazole.[9][10]
Step A: Synthesis of (E)-4-(3-aryl-3-oxoprop-1-en-1-yl)-1-phenyl-1H-pyrazol-5-ol (Chalcone)
| Reagents & Materials | Amount (1 mmol scale) |
| 4-Formyl-1-phenyl-1H-pyrazol-5-ol | 1 mmol |
| Substituted Acetophenone | 1 mmol |
| Ethanol | 10 mL |
| Aqueous NaOH (20%) | 1 mL |
Procedure:
-
Dissolve 4-formyl-1-phenyl-1H-pyrazol-5-ol (1 mmol) and the appropriate substituted acetophenone (1 mmol) in ethanol (10 mL) in a flask at room temperature.
-
Slowly add aqueous sodium hydroxide solution (20%) dropwise while stirring.
-
Continue stirring the mixture at room temperature for 4-6 hours until TLC indicates the consumption of starting materials.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl until the pH is ~5-6.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Step B: Synthesis of 4-(5-aryl-1,2-oxazol-3-yl)-1-phenyl-1H-pyrazol-5-ol (Isoxazole)
| Reagents & Materials | Amount (1 mmol scale) |
| Pyrazole-Chalcone (from Step A) | 1 mmol |
| N-hydroxy-4-toluenesulfonamide | 1.2 mmol |
| Ethanol | 15 mL |
| Triethylamine (Et₃N) | 2 mmol |
Procedure:
-
Suspend the pyrazole-chalcone (1 mmol) and N-hydroxy-4-toluenesulfonamide (1.2 mmol) in ethanol (15 mL).
-
Add triethylamine (2 mmol) to the suspension.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water. Collect the resulting solid by filtration.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole-isoxazole derivative.
Conclusion
This compound stands out as a privileged scaffold in synthetic organic chemistry. Its inherent reactivity, when harnessed through modern synthetic methodologies like multi-component reactions and domino sequences, provides efficient and sustainable pathways to a vast array of complex heterocyclic compounds. The protocols detailed herein for the synthesis of pyranopyrazoles and pyrazole-isoxazoles are robust, high-yielding, and serve as a testament to the enduring utility of this remarkable building block in the quest for novel therapeutic agents. Researchers in drug development can confidently employ these methods as a foundation for building diverse chemical libraries for biological screening.
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Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f Source: ResearchGate URL: [Link]
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Title: REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES Source: jetir.org URL: [Link]
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Title: Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor Source: ResearchGate URL: [Link]
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Title: Synthesis of New Heterocycles from Reactions of 1‐Phenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonyl Azides Source: ResearchGate URL: [Link]
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analytical methods for quantification of 1-phenyl-1H-pyrazol-5-ol
An Application Guide to the Quantitative Analysis of 1-phenyl-1H-pyrazol-5-ol (Edaravone)
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a compound widely known in the pharmaceutical field as Edaravone. As a potent free-radical scavenger, its accurate quantification is critical for quality control, formulation development, stability testing, and pharmacokinetic studies.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, and an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction to this compound (Edaravone)
This compound, or Edaravone, is a neuroprotective agent used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3] Its therapeutic action is attributed to its ability to scavenge free radicals, mitigating oxidative stress that leads to neuronal damage.[3] Given its clinical significance, the development of reliable and validated analytical methods for its determination in bulk drug form, pharmaceutical formulations, and biological matrices is of paramount importance for ensuring safety and efficacy.[2] This guide explores the most effective and widely adopted analytical techniques for this purpose.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to designing effective analytical methods. Its structure, featuring both a phenyl group and a pyrazole ring, dictates its solubility and chromatographic behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.175 g/mol | [4] |
| LogP | 1.57790 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Storage Temperature | Room temperature, inert atmosphere, protected from light | [4] |
Selecting an Analytical Method
The choice of analytical technique depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high sensitivity, specificity, and separation efficiency.[1] UV-Visible Spectrophotometry offers a simpler, more accessible alternative for routine analysis of pure substances, while LC-MS/MS is the gold standard for trace-level quantification in complex biological samples.
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Application Note & Protocols: A Strategic Guide to Developing Pyrazole-Based Compounds for Anti-Inflammatory Research
Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation
Inflammation is a fundamental biological process, a protective response by the body to injury or infection. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of effective anti-inflammatory agents is therefore a critical pursuit in modern medicine. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3]
This guide provides a comprehensive framework for researchers engaged in the discovery and development of novel pyrazole-based anti-inflammatory agents. It details the key mechanisms of action, robust synthesis strategies, and a cascade of in vitro and in vivo evaluation protocols, designed to rigorously assess compound efficacy and mechanism.
Section 1: Key Mechanisms of Action in Inflammation
The anti-inflammatory activity of pyrazole derivatives is often multitargeted. Understanding these mechanisms is crucial for rational drug design and for interpreting biological data. The primary pathways implicated are the inhibition of COX enzymes and the modulation of intracellular signaling cascades like p38 MAPK and NF-κB.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The most well-established mechanism for pyrazole-based anti-inflammatory drugs is the selective inhibition of COX-2.[5][8][9]
-
Causality: The body has two main COX isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[9] COX-2, however, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][9] COX-2 is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain and inflammation.[8][10] By selectively inhibiting COX-2 while sparing COX-1, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][9] The chemical structure of compounds like Celecoxib, featuring a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic pocket near the active site of the larger, more flexible COX-2 enzyme, a feature absent in COX-1.[6][8]
Caption: Selective inhibition of the COX-2 pathway by pyrazole-based compounds.
Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[11]
-
Causality: In response to cellular stressors and inflammatory cytokines (like TNF-α and IL-1β), a phosphorylation cascade activates p38 MAPK.[12][13] Activated p38 MAPK, in turn, phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2).[12][14] This signaling axis is crucial for the synthesis and release of major inflammatory cytokines and for post-transcriptionally stabilizing the mRNAs of inflammatory genes (e.g., TNF-α, COX-2), preventing their rapid degradation.[11][15] By inhibiting the p38 MAPK pathway, pyrazole compounds can suppress the production of a broad spectrum of inflammatory mediators, offering a different and potentially complementary mechanism to direct COX-2 inhibition.[11][15]
Caption: Inhibition of the p38 MAPK inflammatory signaling cascade.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB transcription factor is a master regulator of inflammation, immunity, and cell survival.[16][17]
-
Causality: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[16][18][19] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[16] This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[16] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18][20] Pyrazole derivatives that inhibit this pathway can prevent the activation of this central inflammatory hub, leading to a potent and broad anti-inflammatory effect.
Caption: Inhibition of the canonical NF-κB pro-inflammatory pathway.
Section 2: Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves a two-step process: (1) a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone) intermediate, followed by (2) a cyclocondensation reaction with a hydrazine derivative.[3][21]
Caption: General workflow for the synthesis of pyrazole derivatives via a chalcone intermediate.
Protocol 2.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol is a generalized procedure. Specific reaction times, temperatures, and purification methods must be optimized for each unique combination of reactants.
PART A: Synthesis of Chalcone Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone in ethanol.
-
Base Addition: Cool the solution in an ice bath. Add an aqueous solution of a base (e.g., 15% KOH) dropwise with constant stirring.[3]
-
Aldehyde Addition: While maintaining the cool temperature and stirring, add one equivalent of a substituted aromatic aldehyde, either neat or dissolved in a minimal amount of ethanol.
-
Reaction: Allow the mixture to stir at room temperature. Reaction completion (typically 4-12 hours) can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
PART B: Cyclization to Form Pyrazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the purified chalcone from Part A in a suitable solvent, such as absolute ethanol or glacial acetic acid.[3]
-
Hydrazine Addition: Add a slight excess (e.g., 1.2 equivalents) of hydrazine hydrate (or a substituted hydrazine for N1-substituted pyrazoles).
-
Reaction: Reflux the mixture with stirring. Monitor the reaction for completion by TLC (typically 4-8 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate directly. If not, the volume can be reduced under vacuum, or the mixture can be poured into ice water to induce precipitation.
-
Purification and Characterization: Collect the crude product by vacuum filtration, wash with cold solvent, and dry. Purify by recrystallization. Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 3: In Vitro Evaluation Protocols
A tiered screening approach is recommended to efficiently identify promising compounds. This cascade begins with broad cellular assays and progresses to more specific enzymatic and molecular analyses for lead candidates.
Caption: A tiered workflow for the in vitro screening of pyrazole compounds.
Protocol 3.1: LPS-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
This is a robust primary screening assay to assess the general anti-inflammatory potential of the synthesized compounds.[22]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known inhibitor).
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
-
Cytokine Measurement (ELISA):
-
The remaining supernatant can be collected and stored at -80°C for cytokine analysis using specific ELISA kits (e.g., for TNF-α, IL-6) as described in Protocol 3.2.
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Remove the media and dissolve the crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory markers is not due to compound-induced cytotoxicity.
-
Protocol 3.2: Quantification of Cytokines by Sandwich ELISA
This protocol provides a general guideline for quantifying specific cytokines like TNF-α or IL-6 from cell culture supernatants.[23][24] Always refer to the specific manufacturer's kit for exact concentrations and incubation times.[25]
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[24]
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[24]
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[24]
-
Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[24]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of diluted streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature, protected from light.[24]
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color gradient develops (15-30 minutes).[24]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Protocol 3.3: Analysis of Inflammatory Signaling by Western Blot
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins within the inflammatory signaling pathways (e.g., p-p38, IκBα).[26]
-
Cell Lysis: After treating and stimulating cells as in Protocol 3.1 (a shorter stimulation time, e.g., 30-60 minutes, is often required to see changes in protein phosphorylation), wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.[27] Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38, anti-IκBα, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[27][30]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).[27]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[27]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to the loading control (β-actin) to compare protein levels across different treatments.
Section 4: In Vivo Evaluation Protocol
Promising compounds identified from in vitro screening must be evaluated in a living system to assess their efficacy, pharmacokinetics, and potential toxicity.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and well-characterized model for screening acute anti-inflammatory drugs.[31] The edema development is biphasic, with an early phase mediated by histamine and serotonin and a later phase (after 3 hours) mediated primarily by prostaglandins, making it sensitive to COX inhibitors.[31]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week before the experiment.[31]
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at various doses).[32] Fast the animals overnight before the experiment but allow access to water.
-
Compound Administration: Administer the test compounds and control drugs via an appropriate route (e.g., oral gavage or intraperitoneal injection) 60 minutes before inducing inflammation.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[31]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
-
Section 5: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity of Pyrazole Derivatives
| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for NO) |
|---|---|---|---|---|---|---|
| PZ-001 | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.9 ± 2.3 | 0.8 ± 0.1 | > 100 | > 6.6 |
| PZ-002 | 8.7 ± 0.9 | 6.3 ± 0.5 | 9.1 ± 1.0 | 0.5 ± 0.05 | > 100 | > 11.5 |
| Celecoxib | 10.5 ± 1.3 | 7.8 ± 0.9 | 11.4 ± 1.5 | 0.05 ± 0.01 | > 100 | > 9.5 |
| Data are presented as mean ± SD from three independent experiments. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration. |
Table 2: In Vivo Anti-inflammatory Effect of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, mg/kg) | Paw Edema Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |
|---|---|---|
| Vehicle Control | 0.85 ± 0.07 | - |
| PZ-002 (10) | 0.51 ± 0.05* | 40.0% |
| PZ-002 (20) | 0.33 ± 0.04** | 61.2% |
| Celecoxib (10) | 0.38 ± 0.06** | 55.3% |
| *Data are presented as mean ± SEM (n=6). **p < 0.01, p < 0.05 compared to Vehicle Control group (Student's t-test). |
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic pathway for the synthesis, in vitro screening, and in vivo validation of new chemical entities. By employing a multi-tiered evaluation strategy that interrogates cellular, enzymatic, and whole-animal responses, researchers can efficiently identify lead compounds with potent efficacy and clear mechanisms of action. Future research should focus on developing pyrazole derivatives with multi-target activities (e.g., dual COX-2/5-LOX or COX-2/p38 inhibitors) and improved pharmacokinetic and safety profiles to address the remaining unmet needs in the treatment of chronic inflammatory diseases.
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The Role of the 1-phenyl-1H-pyrazol-5-ol Scaffold in the Development of p53-MDM2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The p53-MDM2 Axis as a Prime Target in Oncology
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage and oncogenic signaling.[1][2] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, trigger apoptosis (programmed cell death), thereby preventing the propagation of potentially cancerous cells.[3] However, in approximately 50% of human cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4][5]
MDM2 binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This interaction is a critical cellular control mechanism, but its hyperactivation in cancer cells effectively silences p53.[3] Consequently, the disruption of the p53-MDM2 protein-protein interaction (PPI) has emerged as a highly attractive therapeutic strategy to reactivate endogenous p53 and restore its tumor-suppressing capabilities.[6] This has spurred the development of numerous small-molecule inhibitors designed to mimic the key p53 residues that bind to a hydrophobic cleft on the MDM2 protein.[1]
Within this landscape of drug discovery, heterocyclic scaffolds have proven to be particularly fruitful. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[7][8] This note explores the application of the 1-phenyl-1H-pyrazol-5-ol core structure as a foundational scaffold for designing novel and potent p53-MDM2 inhibitors.
The this compound Scaffold: A Versatile Chemical Tool
The this compound, also known as edaravone in its tautomeric pyrazolone form, and its derivatives present a synthetically accessible and modifiable framework. While direct studies on the unsubstituted this compound as a potent MDM2 inhibitor are not extensively documented, its close analog, 3-methyl-1-phenyl-1H-pyrazol-5-ol, has served as a key building block for compounds that exhibit p53-mediated anticancer activity.[9] These derivatives highlight the potential of the core scaffold to be elaborated into potent inhibitors.
The general structure allows for chemical modifications at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR). The key to inhibiting the p53-MDM2 interaction is to design a molecule that can effectively mimic the three critical hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into corresponding pockets on the MDM2 surface.[1] The phenyl group at the N1 position of the pyrazole ring can be functionalized to occupy one of these pockets, while substitutions at other positions can be tailored to engage the remaining hydrophobic pockets and establish additional interactions, such as hydrogen bonds, to enhance binding affinity and selectivity.
Synthesis of this compound Derivatives
A common and efficient method for synthesizing the core pyrazole structure and its derivatives is through a multi-component reaction. For instance, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be synthesized in high yields via a one-pot reaction involving 3-methyl-1-phenyl-5-pyrazolone and various benzaldehydes.[9]
Workflow for Developing Pyrazole-Based p53-MDM2 Inhibitors
The development of novel inhibitors based on the this compound scaffold follows a structured pipeline from initial screening to cellular characterization.
Caption: Workflow for inhibitor development.
Protocols for Inhibitor Characterization
Protocol 1: Fluorescence Polarization (FP) Assay for Primary Screening
Principle: FP is a robust, homogeneous assay ideal for high-throughput screening.[10] It measures the change in the tumbling rate of a small, fluorescently labeled p53-derived peptide upon binding to the much larger MDM2 protein. Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53(12-26))
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.005% Surfactant P20, pH 7.4
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for positive (100% inhibition) and negative (0% inhibition) controls.
-
Reagent Preparation:
-
MDM2 Solution: Dilute MDM2 protein in Assay Buffer to a final concentration that yields a significant FP window (e.g., 20 nM).
-
Peptide Solution: Dilute the fluorescently labeled p53 peptide in Assay Buffer to a final concentration in the low nanomolar range (e.g., 5 nM).
-
-
Assay Execution:
-
To the wells containing test compounds and negative controls, add the MDM2 solution.
-
To the positive control wells, add only Assay Buffer.
-
Add the fluorescent peptide solution to all wells.
-
The final assay volume should be between 20-50 µL.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a microplate reader (Excitation: ~530 nm, Emission: ~580 nm for TAMRA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value (the concentration of inhibitor required to displace 50% of the fluorescent peptide).
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) of an inhibitor to its target.[11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MDM2 protein
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Test compounds
Procedure:
-
MDM2 Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the MDM2 protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without MDM2 immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in Running Buffer.
-
Inject the compound solutions over the MDM2-immobilized and reference flow cells at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only Running Buffer flows over the chip.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Table 1: Representative Binding Affinity Data
| Compound ID | Scaffold | Modifications | FP IC50 (µM) | SPR KD (µM) |
|---|---|---|---|---|
| Lead-Py-01 | This compound | 3-methyl, 4-(2-chlorobenzyl) | 5.2 | 8.5 |
| Lead-Py-02 | This compound | 3-methyl, 4-(3-methoxybenzyl) | 2.8 | 4.1 |
| Nutlin-3a | Imidazoline | (Reference Compound) | 0.09 | 0.15 |
(Note: Data is hypothetical and for illustrative purposes only)
Protocol 3: Cellular p53 Activation Assessment by Western Blot
Principle: An effective p53-MDM2 inhibitor will prevent p53 degradation, leading to its accumulation in the cell. This, in turn, will induce the transcription of p53 target genes, such as CDKN1A (which encodes the protein p21). Western blotting is used to visualize these changes at the protein level.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to p53, p21, and MDM2 should increase in a dose-dependent manner with effective inhibitor treatment.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors from the this compound scaffold relies on systematic SAR studies. Analysis of pyrazole derivatives has shown that substitutions on the arylmethylene bridge are crucial for activity.[9]
Caption: Key SAR considerations for the scaffold.
For example, studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) revealed that compounds with electron-withdrawing groups on the aryl ring generally exhibit higher cytotoxic activity.[9] This suggests that such modifications can enhance the interaction with the MDM2 binding pocket. The goal is to optimize the substituents to achieve a complementary fit within the hydrophobic pockets of MDM2, thereby achieving high-affinity binding and potent cellular activity.
Conclusion
The this compound scaffold represents a promising and synthetically tractable starting point for the design of novel p53-MDM2 interaction inhibitors. Its chemical versatility allows for extensive SAR exploration to develop compounds that can effectively mimic the key binding residues of p53. By employing a systematic workflow of biochemical and cellular assays, as detailed in these application notes, researchers can efficiently identify and characterize potent inhibitors. The continued exploration of pyrazole-based compounds holds significant potential for the development of new targeted therapies for cancers that retain wild-type p53.
References
- Sanz, G., et al. (Year). Title of the review on biomedical aspects of p53-MDM2 inhibitors. [Source not explicitly provided in search results]
-
Shangary, S., & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241. [Link]
-
Zanjirband, M., & Rahgozar, S. (2019). Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed. Current Drug Targets, 20(3), 304-313. [Link]
- Khoury, K., & Domling, A. (Year). Title of review on p53-MDM2 interaction inhibitors. [Source not explicitly provided in search results]
- Popowicz, G. M., Domling, A., & Holak, T. A. (Year). Title of review on p53-MDM2 interaction inhibitors. [Source not explicitly provided in search results]
-
An, S., et al. (2017). Rational design and synthesis of 1,5-disubstituted tetrazoles as potent inhibitors of the MDM2-p53 interaction. European Journal of Medicinal Chemistry, 126, 384-407. [Link]
- Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Source not explicitly provided, but this is a foundational paper on Nutlins, often cited in reviews.]
-
Gal-Yam, E. N., et al. (2012). P53 Mdm2 Inhibitors. Current Pharmaceutical Design, 18(27), 4125-4139. [Link]
-
Ríos, M. Y., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 63. [Link]
-
Sławiński, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Sławiński, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Wang, S., et al. (2021). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells, 10(3), 583. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Scientific Reports, 13(1), 7441. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biodiscovery.pensoft.net [biodiscovery.pensoft.net]
- 3. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting p53-MDM2 Interaction Using Small Molecule Inhibitors and the Challenges Needed to be Addressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design and synthesis of 1,5-disubstituted tetrazoles as potent inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and principles discussed herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, primarily through the widely used Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1][2]
Issue 1: Low Overall Yield
Question: My synthesis of 1-phenyl-3-methyl-5-pyrazolone (a common derivative) from phenylhydrazine and ethyl acetoacetate results in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this condensation reaction can stem from several factors, ranging from reaction conditions to reagent quality. Here’s a systematic approach to troubleshooting:
1. Reaction Conditions:
-
Temperature Control: The reaction is often exothermic. Initial mixing of phenylhydrazine and ethyl acetoacetate should be done at a controlled, lower temperature (e.g., 0-10°C) to manage the initial exotherm.[3][4] Subsequently, the reaction mixture is typically heated to reflux to drive the cyclization.[4] Insufficient heating can lead to incomplete reaction, while excessive temperatures might promote side reactions.
-
Reaction Time: While the reaction is generally fast, ensure sufficient time is allowed for the reaction to go to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The disappearance of the starting materials (phenylhydrazine and ethyl acetoacetate) will indicate the reaction's endpoint.
-
Solvent Choice: While the reaction can be performed solvent-free, using a solvent like ethanol or methanol can improve solubility and heat transfer.[3][4] Some protocols also utilize acetic acid as a catalyst and solvent, which can facilitate the condensation.[1]
2. Reagent Quality and Stoichiometry:
-
Purity of Reactants: Ensure the phenylhydrazine and ethyl acetoacetate are of high purity. Impurities in phenylhydrazine, such as aniline, can lead to side product formation. Distillation of liquid reagents before use is recommended if purity is a concern.
-
Molar Ratio: A slight excess of one reagent is sometimes used to ensure the complete consumption of the other. A common molar ratio is 1:1 to 1:1.05 of phenylhydrazine to ethyl acetoacetate.[4]
3. pH of the Reaction Medium:
-
The pH can influence the reaction rate and product yield. Some procedures advocate for adjusting the initial pH of the phenylhydrazine solution to a slightly acidic range (pH 5.0-6.5) using an acid like hydrochloric acid.[4] This can enhance the reactivity of the carbonyl group in ethyl acetoacetate towards nucleophilic attack by the hydrazine.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Issue 2: Formation of Side Products and Purification Challenges
Question: My crude product shows multiple spots on TLC, making purification difficult. What are the likely side products and how can I minimize their formation and effectively purify my desired product?
Answer: The formation of side products is a common issue. Understanding their origin is key to suppression and effective purification.
Common Side Products:
-
O-acylated pyrazolone: If the pyrazolone product reacts further with an acylating agent (if used in a subsequent step), O-acylation can occur.[5]
-
Unreacted Starting Materials: Incomplete reactions will leave residual phenylhydrazine and ethyl acetoacetate in the crude product.
-
Products from Impurities: Impurities in the starting materials can lead to a variety of unintended products.
Strategies to Minimize Side Products:
-
Control of Reaction Conditions: As mentioned for improving yield, strict control over temperature, reaction time, and stoichiometry is paramount.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reagents are sensitive to air.
Effective Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying this compound derivatives. A hot solvent (or solvent mixture) is used to dissolve the crude product, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.[4] Common solvents for recrystallization include ethanol, methanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system (e.g., mixtures of hexane and ethyl acetate) will separate the desired product from impurities based on their polarity.
Issue 3: Tautomerism and Characterization
Question: I am observing inconsistencies in the characterization data (NMR, IR) of my product. Could this be due to tautomerism?
Answer: Yes, this compound and its derivatives exhibit tautomerism, existing as an equilibrium between the keto (pyrazolone) and enol (pyrazolol) forms. In many cases, the enol form is the major tautomer observed in samples due to the aromaticity of the pyrazole ring.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of both tautomers can lead to a more complex NMR spectrum than expected. For example, you might observe signals for both the CH2 group in the keto form and the OH proton in the enol form.
-
Infrared (IR) Spectroscopy: The IR spectrum may show characteristic peaks for both the C=O stretch of the keto form and the O-H stretch of the enol form.
Addressing Tautomerism in Characterization:
-
Solvent Effects: The tautomeric equilibrium can be influenced by the solvent used for analysis. Running NMR in different deuterated solvents (e.g., CDCl3 vs. DMSO-d6) can sometimes help in identifying and assigning the peaks for each tautomer.
-
Comparison with Literature Data: Compare your spectral data with well-documented examples in the literature for confirmation.[3][6]
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr synthesis of 1-phenyl-3-methyl-5-pyrazolone?
A1: The reaction proceeds through a condensation-cyclization mechanism.[1][3]
-
Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.
-
Intramolecular Cyclization: The other nitrogen atom of the hydrazine then attacks the ester carbonyl group in an intramolecular fashion.
-
Elimination: A molecule of ethanol is eliminated to form the stable 5-membered pyrazolone ring.
Reaction Mechanism Visualization
Caption: The three main steps of the Knorr pyrazole synthesis.
Q2: Are there greener synthesis methods available for this compound?
A2: Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some approaches include:
-
Solvent-free synthesis: Performing the reaction without a solvent can reduce waste and simplify workup.[3]
-
Catalyst-free synthesis: Some methods have been developed that proceed efficiently without the need for a catalyst, further simplifying the process and reducing environmental impact.[7]
-
Use of greener solvents: When a solvent is necessary, using more benign options like water or ethanol is preferred over hazardous organic solvents.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of the product spot indicate the progress and completion of the reaction.[5]
Q4: What are some common applications of this compound and its derivatives?
A4: These compounds are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, 1-phenyl-3-methyl-5-pyrazolone, also known as Edaravone, is a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[3] Derivatives are also used in the synthesis of dyes and pigments.
III. Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[3]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methanol (optional, as solvent)
-
Hydrochloric acid (optional, for pH adjustment)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, place phenylhydrazine. If using a solvent, dissolve it in methanol.
-
Cool the flask in an ice bath.
-
Slowly add ethyl acetoacetate dropwise to the cooled phenylhydrazine with constant stirring.
-
(Optional) Adjust the pH of the mixture to 5.0-6.5 with dilute hydrochloric acid.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to come to room temperature.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. If a solvent was used, it can be removed under reduced pressure.
-
The crude product will solidify upon cooling.
-
Recrystallize the crude solid from hot ethanol or a methanol/water mixture to obtain the pure product.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Phenylhydrazine:Ethyl Acetoacetate Molar Ratio | 1 : 1 to 1 : 1.05 | [4] |
| Initial Temperature | 0 - 10 °C | [3][4] |
| Reflux Temperature | Varies with solvent (e.g., Ethanol: ~78°C) | [4] |
| Reaction Time | 1 - 6 hours | [4] |
| Typical Yield | 93 - 100% (under optimized conditions) | [3] |
IV. References
-
WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (URL: )
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - Springer. (URL: [Link])
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f - ResearchGate. (URL: [Link])
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Journal of Chemical Sciences. (URL: [Link])
-
CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (URL: )
-
Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. (URL: [Link])
-
synthesis of pyrazoles - YouTube. (URL: [Link])
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Phenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the purification of 1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of this compound.
Introduction
This compound, also known as edaravone, is a crucial heterocyclic compound with significant applications in pharmaceuticals, particularly as a neuroprotective agent.[1] The synthesis of this pyrazolone derivative often results in a crude product containing various impurities that can affect its efficacy and safety.[1][2] Therefore, effective purification is a critical step in its preparation. This guide provides a comprehensive overview of the common purification techniques and addresses the challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound "oils out" during recrystallization.
Symptom: Instead of forming crystals, the compound separates from the solvent as an oily layer.
Possible Causes & Solutions:
-
High Solute Concentration: The solution is overly saturated, causing the compound to precipitate above its melting point. To remedy this, add a small amount of hot solvent to decrease the saturation.[3][4]
-
Rapid Cooling: Cooling the solution too quickly can prevent the organized arrangement of molecules into a crystal lattice.[3][4] Allow the solution to cool gradually to room temperature before placing it in an ice bath. Using an insulated container can aid in slow cooling.[3][4]
-
Inappropriate Solvent System: The selected solvent may not be optimal for crystallization. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[3][4]
-
Presence of Impurities: Impurities can disrupt crystal formation.[3] Consider treating the hot solution with activated charcoal before filtration to remove impurities.[3]
Issue 2: Low yield after purification.
Symptom: The amount of purified product is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Crystallization: Not all of the dissolved compound has crystallized out of the solution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]
-
Excessive Solvent Use: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
-
Product Loss During Transfers: Product can be lost during transfers between flasks and on the filtration apparatus.[3] Rinse all glassware with the cold recrystallization solvent and add the rinsings to the filtration funnel.[3]
-
Premature Crystallization: The compound crystallizes during hot filtration.[3] To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration.
Issue 3: The purified product is colored (e.g., yellow or brown).
Symptom: The final product has an undesirable color.
Possible Causes & Solutions:
-
Formation of Oxidation Products: Pyrazolone derivatives can be susceptible to oxidation, which can lead to colored byproducts.[3] When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Residual Starting Materials or Byproducts: Colored impurities from the synthesis may carry through the purification process. Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb these impurities before filtering.[3][4] Be aware that this may slightly reduce the overall yield.[3]
-
Degradation on Silica Gel: Some pyrazolone derivatives may degrade on acidic silica gel during column chromatography.[3] To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[3]
Issue 4: No crystals form upon cooling.
Symptom: The solution remains clear even after cooling.
Possible Causes & Solutions:
-
Solution is Not Saturated: The concentration of the compound is too low for crystallization to occur. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[4]
-
Lack of Nucleation Sites: Crystal formation requires a starting point. Scratch the inside of the flask with a glass rod to create nucleation sites.[4]
-
Seed Crystal Needed: If available, add a small "seed crystal" of the pure compound to the cooled, supersaturated solution to induce crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing this compound?
A1: The choice of solvent is critical and depends on the polarity of the specific pyrazolone derivative.[4] Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems are also highly effective. A common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water) until turbidity appears, followed by slow cooling.[4]
Q2: How does the keto-enol tautomerism of this compound affect purification?
A2: this compound exists in equilibrium between its keto and enol tautomeric forms.[5] This can sometimes lead to the presence of multiple spots on a TLC plate or broader peaks in chromatographic methods. The equilibrium can be influenced by the solvent, pH, and temperature.[6][7] For purification, it's important to use conditions that favor a single tautomer to obtain a sharp separation and a pure crystalline product. Often, the keto form is more stable.[6]
Q3: Can I use acid-base extraction to purify crude this compound?
A3: Yes, acid-base extraction can be a very effective purification technique. This compound is weakly acidic due to the enolic hydroxyl group. It can be deprotonated by a strong base like sodium hydroxide to form a water-soluble salt.[8][9] This allows for its separation from non-acidic impurities. The compound can then be precipitated by acidifying the aqueous solution.[9][10]
Q4: My compound streaks on the TLC plate. What could be the cause?
A4: Streaking on a TLC plate can be due to several factors:
-
Overloading: Applying too much of the sample to the plate.
-
Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning.
-
Acidity/Basicity: The compound may be interacting too strongly with the silica gel (which is acidic). Adding a small amount of acetic acid or triethylamine to the developing solvent can often resolve this issue.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature.[3][4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
Objective: To purify crude this compound by separating it from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.
-
Extraction: Add 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.[11][12]
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times, combining the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution is acidic (test with pH paper). A precipitate of pure this compound should form.[10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified product.
Data Presentation
| Purification Technique | Advantages | Disadvantages | Common Solvents/Reagents |
| Recrystallization | High purity achievable, simple setup. | Potential for low yield, can be time-consuming. | Ethanol, Methanol, Water, Ethyl Acetate.[4] |
| Column Chromatography | Good for separating complex mixtures. | Can be labor-intensive, potential for product degradation on the stationary phase. | Silica gel (stationary phase), Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures (mobile phase). |
| Acid-Base Extraction | Effective for separating acidic/basic compounds from neutral impurities. | Requires the compound to have acidic or basic properties, involves multiple steps. | Diethyl ether, NaOH, HCl.[8] |
Visualizations
Purification Technique Selection Workflow
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction purification.
References
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Acid-Base Extraction.1.
-
Acid-Base Extraction Part-1 - YouTube. Available from: [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. Available from: [Link]
-
Acid Base Extraction | PDF - Scribd. Available from: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available from: [Link]
-
22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Available from: [Link]
-
This compound - LookChem. Available from: [Link]
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overcoming challenges in the synthesis of pyrazolone derivatives
Introduction
Welcome to the Technical Support Center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this vital class of heterocyclic compounds. Pyrazolones are not only key pharmacophores in numerous approved drugs but also versatile intermediates in organic synthesis.[1][2][3]
However, their synthesis is not without challenges. Issues ranging from low yields and competing side reactions to purification difficulties and characterization ambiguities are common hurdles. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Reaction Optimization & Yield Enhancement
This section addresses the most common and frustrating issue in synthesis: low or inconsistent yields. We will explore the critical parameters that govern the success of pyrazolone formation, primarily focusing on the widely used Knorr synthesis and related condensations.
Q1: My Knorr pyrazolone synthesis is giving very low yields. What are the primary factors I should investigate?
Answer: Low yields in a Knorr-type condensation between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative are typically rooted in suboptimal reaction conditions or incomplete conversion.[4] A systematic approach is the most effective way to troubleshoot.[4]
Core Causality: The Knorr synthesis is a delicate balance. It involves a nucleophilic attack of the hydrazine on a carbonyl group, formation of a hydrazone intermediate, and a subsequent intramolecular cyclization.[5] Each step has its own set of optimal conditions, and a failure at any stage will cripple the overall yield.
Troubleshooting Protocol:
-
Assess Reagent Purity: Impurities in starting materials, especially the 1,3-dicarbonyl compound, can lead to significant side product formation.[4]
-
Action: Verify the purity of your ethyl acetoacetate (or other β-ketoester) by ¹H NMR. If necessary, purify it by distillation. Ensure the hydrazine source is of high quality and stored under an inert atmosphere if it is sensitive to oxidation.
-
-
Solvent & Temperature Optimization: The reaction's kinetics and equilibrium are highly dependent on the solvent and temperature.
-
Action: While ethanol or acetic acid are common solvents, consider exploring others. For instance, microwave-assisted, solvent-free conditions have been shown to dramatically increase yields and reduce reaction times.[6] If using conventional heating, ensure the temperature is appropriate for the chosen solvent (e.g., reflux).[7] Some reactions benefit from controlled heating at specific temperatures (e.g., 95-100°C).[1][5]
-
-
Catalyst Choice (Acid/Base): The initial condensation to form the hydrazone is often the rate-limiting step and is typically acid-catalyzed.[8][9]
-
Action: If your reaction is sluggish, add a catalytic amount of a weak acid like glacial acetic acid (a few drops is often sufficient).[5] Conversely, some related condensations may require basic conditions to facilitate enolate formation.[10] Avoid excessively strong bases or high temperatures, which can promote retro-aldol or other decomposition pathways.[10]
-
-
Monitor Reaction Progress: Do not rely solely on a predetermined reaction time.
-
Action: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of starting materials and the appearance of the product.[4] This will prevent premature workup of an incomplete reaction or decomposition from prolonged heating.
-
Workflow for Troubleshooting Low Yields This diagram outlines a logical decision-making process for addressing low-yield issues in your pyrazolone synthesis.
Caption: A systematic workflow for diagnosing and resolving low product yields.
Q2: I'm synthesizing an unsymmetrical pyrazolone and getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound. The regioselectivity is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine.[11]
Core Causality: In a typical reaction between a β-ketoester and a substituted hydrazine (e.g., phenylhydrazine), the ketone carbonyl is significantly more electrophilic and reactive towards nucleophilic attack than the ester carbonyl.[11] Furthermore, the terminal nitrogen of the substituted hydrazine is generally more nucleophilic and less sterically hindered.[11]
Controlling Factors:
-
Electronic Effects: The inherent reactivity difference between a ketone and an ester is the primary controlling factor. The initial attack will almost always occur at the ketone.
-
pH Control: The reaction mechanism can be influenced by pH. Under acidic conditions, both the hydrazone formation and the subsequent cyclization are facilitated.[8] Kinetic studies have shown that the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step under neutral pH conditions.[12]
-
Steric Hindrance: In cases with bulky substituents on either the dicarbonyl compound or the hydrazine, steric factors can influence which nitrogen atom attacks during the cyclization step. For N-alkylation of pyrazoles, steric hindrance often dictates the major regioisomer.[13][14]
Table 1: Factors Influencing Regioselectivity in Knorr Synthesis
| Factor | Influence on Selectivity | Recommended Action |
| Carbonyl Reactivity | Ketone > Ester/Amide. This is the dominant factor. | Leverage this inherent difference. The reaction is highly regioselective for attack at the ketone. |
| Hydrazine Nucleophilicity | Primary (-NH₂) > Secondary (-NHR). Less hindered N is more reactive. | For substituted hydrazines, the initial attack will occur via the more nucleophilic NH₂ group. |
| pH of Reaction | Can influence the rate of cyclization vs. side reactions. | Use catalytic acid (e.g., acetic acid) to promote efficient cyclization and minimize side pathways.[8] |
| Steric Bulk | Bulky groups on the hydrazine or dicarbonyl can disfavor certain transition states. | If undesired isomers form, consider using a more sterically demanding protecting group or reactant. |
Experimental Protocol for Maximizing Regioselectivity:
-
Reagents: Ethyl benzoylacetate (1.0 eq), Phenylhydrazine (1.1 eq).
-
Solvent: Ethanol (approx. 5 mL per mmol of ketoester).
-
Catalyst: Glacial Acetic Acid (3-5 drops).
-
Procedure: a. Combine the ethyl benzoylacetate, phenylhydrazine, and ethanol in a round-bottom flask equipped with a condenser. b. Add the glacial acetic acid. c. Heat the mixture to reflux (approx. 80-90°C) with stirring for 1-2 hours.[5] d. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/70% Hexanes) until the starting ketoester is consumed.[5] e. Cool the reaction mixture slowly to room temperature, then in an ice bath to induce crystallization.[5][11] f. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[2]
This protocol leverages the higher reactivity of the ketone to ensure the initial condensation occurs predictably, leading to a single major regioisomer.
Section 2: Side Reactions and Impurity Profile
Even with optimized conditions, side reactions can diminish yield and complicate purification. Understanding and mitigating these pathways is crucial for obtaining high-purity material.
Q3: My reaction produces a significant amount of a side product. What are the most common side reactions in pyrazolone synthesis?
Answer: Side product formation often stems from the high reactivity of the starting materials and intermediates. Common pitfalls include self-condensation of the dicarbonyl compound, formation of di-addition intermediates, and issues related to alkylation.[10]
1. Self-Condensation of the 1,3-Dicarbonyl:
-
Why it happens: Under basic conditions, the 1,3-dicarbonyl can act as both the nucleophile (enolate) and electrophile, leading to self-condensation products (e.g., via a Claisen-type reaction).[10]
-
How to avoid it: Use acid catalysis where possible. If base is required, use a non-nucleophilic base and control the temperature carefully. Add the dicarbonyl compound slowly to the reaction mixture to maintain its low concentration.[10]
2. Di-addition of Hydrazine:
-
Why it happens: Recent studies on the Knorr synthesis have identified intermediates resulting from the addition of two molecules of hydrazine to the dicarbonyl compound.[12]
-
How to avoid it: Precise control of stoichiometry is key. Avoid using a large excess of the hydrazine reagent. Monitoring the reaction allows you to stop it once the desired product has formed, before such side products can accumulate.
3. N-Alkylation vs. O-Alkylation:
-
Why it happens: When functionalizing a pre-formed pyrazolone ring via alkylation, you can face a regioselectivity issue between the ring nitrogens (N-alkylation) and the exocyclic oxygen (O-alkylation), especially when working with the enol tautomer. The alkylation of N-heterocycles with multiple reactive heteroatoms is a known challenge.[15]
-
How to control it: The outcome is highly dependent on the alkylating agent, solvent, and counter-ion. Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., alkyl halides) in polar aprotic solvents (like DMF) with a strong base (like NaH) typically favor N-alkylation. Enzyme-catalyzed alkylations have shown unprecedented regioselectivity for N-alkylation.[15]
Mechanistic View of Knorr Synthesis & Potential Side Paths
Caption: Key steps and potential side reactions in the Knorr pyrazolone synthesis.
Section 3: Purification and Characterization
Isolating and confirming the structure of your pyrazolone derivative can be complicated by its unique chemical properties, particularly tautomerism.
Q4: I'm struggling with the purification of my crude pyrazolone. Recrystallization gives low recovery and column chromatography is difficult. What are the best practices?
Answer: Purification challenges with pyrazolones are common and often linked to their polarity, moderate solubility in common organic solvents, and potential for product decomposition under certain conditions.[4][16]
Purification Strategy:
-
Recrystallization (First Choice): This is the most common and effective method for purifying solid pyrazolones.[2][7]
-
Solvent Selection: Ethanol is a widely used and effective solvent for recrystallizing many pyrazolone derivatives.[2] The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when heated.
-
Troubleshooting Low Recovery:
-
Excess Solvent: Using too much solvent is a common error leading to low yields.[11] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Solvent Pairs: If a single solvent isn't effective, use a solvent-antisolvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity persists).
-
-
-
Acid-Base Extraction / Salt Formation: This technique leverages the basicity of the pyrazole ring nitrogen.
-
Protocol: A method for purifying pyrazoles involves dissolving the crude material in an organic solvent and treating it with an acid (like phosphoric acid) to form an acid addition salt.[17] This salt often has different solubility properties and can be crystallized, separating it from neutral impurities. The pure pyrazole is then regenerated by neutralization with a base.[17][18]
-
-
Column Chromatography: This can be challenging due to the polarity of pyrazolones, which can lead to streaking on silica gel.[16]
-
Tips for Success:
-
Use a more polar eluent system (e.g., higher percentages of ethyl acetate or methanol in hexane/dichloromethane).
-
Consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent to prevent streaking caused by interaction with acidic sites on the silica.
-
For very polar compounds, reverse-phase chromatography may be a better option.
-
-
Q5: The NMR spectrum of my purified pyrazolone is confusing. I see multiple sets of peaks or broad signals. Is this due to tautomerism?
Answer: Yes, this is a hallmark challenge in pyrazolone characterization. Pyrazolones can exist in three principal tautomeric forms: the CH, OH, and NH forms. The equilibrium between these forms is highly sensitive to the solvent, temperature, and substitution pattern on the ring.[19][20][21]
Understanding Pyrazolone Tautomers:
-
CH-form (Pyrazolin-5-one): Contains a methylene (CH₂) group at the C4 position.
-
OH-form (Pyrazol-5-ol): An aromatic phenol-like form. This is often the major tautomer observed.[5]
-
NH-form (Pyrazol-3-one): Contains an N-H proton and a C=O group.
Impact on NMR:
-
Solvent Dependence: The observed tautomer can change dramatically with the solvent. For example, a compound may exist solely as the CH-form in benzene-d₆, as a mixture of CH and OH forms in CDCl₃, and in a fast equilibrium between OH and NH forms in DMSO-d₆.[19][20]
-
Broad Signals: Broad signals, particularly for the OH or NH protons, indicate chemical exchange between tautomers on the NMR timescale.
-
Multiple Spin Systems: If the exchange is slow, you may observe distinct sets of peaks for each tautomer present in solution, complicating the spectrum.
Diagnostic Tools:
-
¹³C NMR Coupling Constants: The geminal coupling constant between the C4 carbon and the proton at C3 or C5, ²J(C4,H), can be diagnostic. Values of ~9-11 Hz are typical for the OH and CH forms, while this value is significantly smaller (4-5 Hz) for the NH form.[19]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve broad peaks. At low temperatures, the exchange may slow enough to resolve individual tautomers. At high temperatures, exchange may become fast enough to show a single, averaged set of sharp peaks.
-
2D NMR (NOESY/ROESY): These experiments can help identify which protons are spatially close, aiding in the structural assignment of the dominant tautomer.[19]
Pyrazolone Tautomeric Equilibrium
Caption: The three principal tautomeric forms of the pyrazolone nucleus.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for my pyrazolone synthesis? A: Absolutely. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing pyrazolone derivatives, often leading to excellent yields (51-98%) in very short reaction times (e.g., 10 minutes) and under solvent-free conditions.[6]
Q: My reaction requires an inert atmosphere. Why is this necessary? A: Many organic reactions, including those involving sensitive reagents like some hydrazines or organometallics, are sensitive to atmospheric moisture and oxygen.[4] Oxygen can lead to unwanted oxidation side products, while moisture can quench bases or hydrolyze sensitive functional groups. Using an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields in these cases.[4]
Q: How do I handle hydrazine safely? A: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).[5] Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Q: What is the typical workup procedure after the reaction is complete? A: A common procedure involves cooling the reaction mixture, precipitating the product (sometimes by adding to crushed ice or water), and neutralizing with acid if the reaction was run under basic conditions.[2] The solid product is then collected by vacuum filtration, washed with a cold solvent (like water or ethanol) to remove soluble impurities, and then dried.[2][5][7] Further purification by recrystallization is almost always necessary.[2]
References
- Carbonyl Condensation Reactions. Organic Chemistry Class Notes - Fiveable.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes. Benchchem.
- Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.
- Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone deriv
- Process for the purification of pyrazoles.
- Three Tautomeric structures of the Pyrazolone nucleus.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Optimization of the reaction conditions for the synthesis of pyrazole...
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Method for purifying pyrazoles.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
Sources
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- 9. jk-sci.com [jk-sci.com]
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- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the efficient optimization of their synthesis paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower your experimental design.
Section 1: Foundational Principles of Pyrazole Synthesis
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[1][4] Understanding the basic mechanism is crucial for effective troubleshooting. The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by condensation and subsequent cyclization via attack from the second nitrogen atom, and finally, dehydration to form the aromatic pyrazole ring.
Caption: General workflow for Knorr-type pyrazole synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem. Systematically investigate the following possibilities:
-
Incomplete Reaction: The most common cause. Monitor your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding a more effective catalyst.
-
Catalyst Inefficiency: Many pyrazole syntheses benefit from an acid catalyst (e.g., acetic acid, HCl) to activate the carbonyl groups.[5][6] Some reactions may not proceed at all without a catalyst.[7] If you are not using one, consider adding a catalytic amount. If you are, it may be insufficient or inappropriate for your specific substrates. Consider screening different catalysts (see Section 3, FAQ 2).
-
Sub-optimal Temperature: While many reactions proceed at room temperature or with gentle heating, some require reflux conditions to overcome the activation energy barrier.[8] Conversely, excessive heat can lead to decomposition of starting materials or products, especially for complex molecules.
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. Consider a different solvent system where all components are soluble at the reaction temperature.
-
Side Reactions: The formation of byproducts, such as stable hydrazone intermediates that fail to cyclize, can consume starting material and lower the yield of the desired pyrazole. Adjusting the pH or catalyst can often promote the final cyclization and dehydration steps.[9]
Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
A2: This is the classic challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group first.
-
Mechanistic Cause: The regioselectivity is a competition between the nucleophilicity of the two different nitrogen atoms in the hydrazine and the electrophilicity of the two different carbonyl carbons in the dicarbonyl compound. For instance, in phenylhydrazine, the NH2 group is generally considered the more nucleophilic nitrogen.[10] This more nucleophilic nitrogen will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.
-
Proven Solution - Fluorinated Solvents: A highly effective, field-proven strategy is to switch the solvent from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in favor of the desired isomer, often changing the ratio from nearly 1:1 to greater than 85:15.[10]
-
Strategic Reactant Design: If possible, choose reactants that favor a single isomer. For example, using a β-ketoester where the ketone is significantly more reactive than the ester carbonyl can strongly direct the initial attack.
-
Catalyst Control: Certain catalysts can influence the regiochemical outcome, although this is often substrate-dependent and may require screening.
Q3: My product is a pyrazoline, not a pyrazole. How do I complete the conversion?
A3: The initial cyclization product is often a non-aromatic pyrazoline, which must be oxidized to form the final pyrazole.[7][9]
-
Cause: The reaction conditions may not be sufficient to promote the final elimination/oxidation step to form the aromatic ring. This is common when starting from α,β-unsaturated ketones (chalcones) and hydrazines.[1][9]
-
Solutions:
-
In-Situ Oxidation: You can often achieve the desired pyrazole in one pot. Performing the reaction in DMSO under an oxygen atmosphere at a higher temperature can facilitate the oxidation.[11] Another approach is to include an oxidizing agent directly in the reaction mixture, such as iodine (I₂) with tert-butyl hydroperoxide (TBHP).[7][11]
-
Step-Wise Oxidation: Isolate the pyrazoline intermediate first. Then, subject it to a separate oxidation step using common reagents like bromine (Br₂) or simply by heating in an appropriate solvent in the presence of air.
-
Q4: The purification of my final product is difficult due to persistent impurities. What are some effective strategies?
A4: Purification can be challenging due to unreacted starting materials or closely related side products.
-
Standard Methods: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are the primary methods.[5][8]
-
Acid-Salt Crystallization: A powerful and often overlooked technique is to purify the pyrazole via its acid addition salt. Dissolve the crude product in an organic solvent and add an equimolar amount of a strong acid (e.g., HCl, H₂SO₄).[12][13] The pyrazole salt will often crystallize out in high purity, leaving neutral impurities behind in the solvent. The pure salt can then be collected by filtration and neutralized with a base to recover the free pyrazole.
Section 3: Key Parameter Optimization (FAQs)
FAQ 1: How do I select the optimal solvent for my reaction?
A1: Solvent choice impacts solubility, reaction rate, and even selectivity. There is no single "best" solvent; the choice is substrate-dependent.
| Solvent Class | Examples | Typical Use Case & Rationale | References |
| Polar Protic | Ethanol, Acetic Acid | The most common choice. Acts as both solvent and a mild Brønsted acid catalyst. Acetic acid is often used for less reactive substrates. | [2][6] |
| Aprotic Dipolar | DMF, DMAc, NMP | Used for increasing yields and accelerating dehydration, especially with arylhydrazine hydrochlorides. Can enable reactions at room temperature. | [9] |
| Green Solvents | Water, Ethanol, PEG-400 | Environmentally benign options. Water can be highly effective, especially with certain catalysts or in multicomponent reactions. | [14][15] |
| Fluorinated Alcohols | TFE, HFIP | Specialized solvents used specifically to enhance regioselectivity in the formation of unsymmetrical pyrazoles. | [10] |
| Solvent-Free | Grinding / Neat | An eco-friendly approach that can reduce reaction times and simplify work-up. Often used with a solid catalyst or phase-transfer catalyst. | [14][16] |
FAQ 2: Is a catalyst always necessary, and how do I choose one?
A2: While some simple condensations proceed with heat alone or in an acidic solvent like acetic acid, a catalyst often dramatically improves reaction time and yield.[7]
| Catalyst Type | Examples | Loading | Use Case & Rationale | References |
| Brønsted Acid | Acetic Acid, HCl, TsOH | Catalytic to stoichiometric | General purpose; protonates a carbonyl group, making it more electrophilic. | [5][7] |
| Lewis Acid | AgOTf, LiClO₄, Al(OTf)₃ | 1 mol% to catalytic | Highly efficient for specific transformations, such as reactions with ynones or trifluoromethylated precursors. Can enable reactions at room temperature. | [7] |
| Heterogeneous | Nano-ZnO, Co₃O₄-SiO₂ | Catalytic | Environmentally friendly, easily recoverable, and reusable. Often provides excellent yields in short reaction times. | [7][9] |
| Organocatalyst | Piperidine, Imidazole | Catalytic | Used in multicomponent reactions to promote initial condensation steps (e.g., Knoevenagel). | [15][17] |
| Metal-Free | Iodine (I₂) | Catalytic to stoichiometric | Promotes oxidative cyclization of intermediates, useful for one-pot synthesis from α,β-unsaturated carbonyls. | [7][11] |
FAQ 3: What is the role of microwave irradiation in pyrazole synthesis?
A3: Microwave-assisted synthesis is a modern technique that uses microwave energy to rapidly heat the reaction mixture. For pyrazole synthesis, this often leads to:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8][15]
-
Improved Yields: The rapid heating can minimize the formation of thermal degradation byproducts.
-
Cleaner Reaction Profiles: Often results in fewer side products, simplifying purification.
This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery settings.[8]
Section 4: Generalized Experimental Protocols
Protocol 1: Classical Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the reaction of a 1,3-diketone with a substituted hydrazine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 equiv).
-
Solvent Addition: Add a suitable solvent, typically ethanol or glacial acetic acid (5-10 mL per mmol of diketone).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 equiv) to the stirred solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), it can be added directly.
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase) until the starting material is consumed (typically 2-12 hours).[5][8]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole.[5]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol is adapted for rapid synthesis using a dedicated microwave reactor.
-
Reaction Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv), the hydrazine derivative (1.0 equiv), and a catalyst (e.g., a few drops of acetic acid).
-
Solvent Addition: Add a suitable microwave-safe solvent (e.g., ethanol, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 7-15 minutes).[8]
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the contents into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.[8]
Section 5: Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing and solving common issues in pyrazole synthesis.
Caption: A decision tree for troubleshooting common pyrazole synthesis issues.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]
-
From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011). ACS Publications. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
- Process for the purification of pyrazoles.
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]
-
Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]
- Method for purifying pyrazoles.
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). IOPscience. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]
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Technical Support Center: Minimizing Side Product Formation in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selectivity in Pyrazole Synthesis
The pyrazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1] However, the synthesis of substituted pyrazoles is often plagued by the formation of unwanted side products, primarily due to issues with regioselectivity and the stability of reaction intermediates. This guide is designed to address these common challenges, providing you with the knowledge and tools to optimize your reaction conditions and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during pyrazole synthesis.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2] The key to controlling regioselectivity lies in manipulating the electronic and steric environment of the reaction. One highly effective strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents can dramatically increase regioselectivity, in some cases achieving ratios as high as 97:3 in favor of the desired isomer.
Q2: I am observing a significant amount of a pyrazoline intermediate in my reaction mixture. What should I do?
A2: The formation of pyrazolines is a common intermediate step in the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines.[3] If the pyrazoline is stable and does not readily oxidize to the desired pyrazole, you can perform a subsequent oxidation step. A benign and effective method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[4] Alternatively, in situ oxidation can be achieved using reagents like bromine.[4]
Q3: My pyrazole product is undergoing multiple alkylations. How can I achieve selective N-alkylation?
A3: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, which can lead to the formation of a mixture of N-alkylated regioisomers and even over-alkylation.[5][6] To achieve selective N1-alkylation, a catalyst-free Michael addition reaction using α,β-unsaturated esters (like ethyl acrylate) can be highly effective, often yielding the N1-alkylated product with excellent regioselectivity (>99.9:1).[7] The choice of base and solvent is also critical in directing the regioselectivity of N-alkylation.[5][6]
Q4: I am using a guanidinylating agent to functionalize my pyrazole, and I'm getting a complex mixture of products. What are the likely side reactions?
A4: Guanidinylation of pyrazoles, often performed using reagents like 1H-pyrazole-1-carboxamidine hydrochloride, is a powerful tool for introducing the guanidino group.[8] However, side reactions can occur. The Boc-protected versions of these reagents are designed to minimize side reactions by modulating the reactivity of the guanidine nitrogens.[1] Without such protection, you may observe reactions at multiple sites on the pyrazole ring or self-condensation of the guanidinylating agent. Careful control of stoichiometry and reaction conditions is crucial.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.
Issue 1: Poor Regioselectivity in Knorr/Paal-Knorr Pyrazole Synthesis
Symptoms:
-
NMR or LC-MS analysis shows two or more isomeric products.
-
Difficulty in purifying the desired product from its regioisomer.[7]
Root Cause Analysis: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed through two different pathways, leading to the formation of a mixture of regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, and the subsequent cyclization and dehydration can lead to different pyrazole products.[9]
Corrective and Preventive Actions:
-
Solvent Selection: As highlighted in the FAQs, the use of fluorinated alcohols like TFE or HFIP can significantly enhance regioselectivity. The hydrogen-bond donating properties of these solvents are thought to preferentially activate one of the carbonyl groups of the 1,3-dicarbonyl substrate, directing the nucleophilic attack of the hydrazine.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Catalyst Choice: While the Knorr synthesis is typically acid-catalyzed, the choice and amount of acid can influence the product ratio.[10] Experiment with different Brønsted or Lewis acids to find the optimal conditions for your specific substrates.
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of Pyrazoline and Pyrazolidine Impurities
Symptoms:
-
The desired pyrazole product is contaminated with a partially saturated analog (pyrazoline or pyrazolidine).
-
The reaction mixture shows the presence of intermediates that are not converting to the final product.
Root Cause Analysis: Pyrazolines are common intermediates in pyrazole synthesis, especially when starting from α,β-unsaturated ketones.[3] In some cases, these intermediates are stable and require an additional oxidation step to aromatize to the pyrazole.[4] Pyrazolidines, the fully saturated analogs, can also form, particularly under reducing conditions or with certain substrates, and are often air-sensitive.[11]
Corrective and Preventive Actions:
-
In-situ Oxidation: To prevent the accumulation of pyrazoline intermediates, you can perform the reaction in the presence of an oxidizing agent. A one-pot procedure involving the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation with bromine, has been shown to afford a wide variety of pyrazoles in good yields.[4] A more environmentally friendly approach is to use DMSO as the solvent and an oxygen atmosphere, with heating, to facilitate the oxidation.[4]
-
Post-Synthesis Oxidation: If the pyrazoline has already formed and been isolated, it can be oxidized to the pyrazole in a separate step. Electrochemical oxidation is a green and efficient method for this transformation.[12]
-
Purification: If pyrazolidine impurities are present, purification can be challenging due to their potential instability.[11] Careful column chromatography on silica gel, possibly deactivated with triethylamine to prevent degradation of acid-sensitive compounds, may be effective.[13]
Experimental Protocol: One-Pot Pyrazole Synthesis with In-Situ Oxidation [4]
-
Materials: Ketone (1.0 eq), Aldehyde (1.0 eq), Hydrazine monohydrochloride (1.1 eq), Bromine (1.0 eq), and an appropriate solvent (e.g., ethanol).
-
Procedure:
-
In a round-bottom flask, dissolve the ketone and aldehyde in the solvent.
-
Add hydrazine monohydrochloride and stir the mixture at room temperature. Monitor the formation of the pyrazoline intermediate by TLC.
-
Once the pyrazoline formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add bromine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Issue 3: Multiple N-Alkylation and Lack of Regiocontrol
Symptoms:
-
Formation of a mixture of N1 and N2 alkylated pyrazoles.
-
Presence of di-alkylated products.
Root Cause Analysis: The two nitrogen atoms of the pyrazole ring are both nucleophilic, leading to a lack of regioselectivity in N-alkylation reactions.[5][6] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the product distribution.[5][6]
Corrective and Preventive Actions:
-
Michael Addition for N1-Alkylation: A highly regioselective method for N1-alkylation is the catalyst-free Michael addition of pyrazoles to α,β-unsaturated esters. This reaction often proceeds with excellent regioselectivity and in high yield.[7]
-
Control of Reaction Conditions: The regioselectivity of N-alkylation can be influenced by the choice of base and solvent. For example, using sodium hydride as the base can prevent the formation of regioisomeric products in certain cases.[11]
-
Enzymatic Alkylation: For highly selective N-alkylation, engineered enzymes have been developed that can catalyze the reaction with unprecedented regioselectivity (>99%).[7]
Experimental Protocol: Regioselective N1-Alkylation via Michael Addition [7]
-
Materials: 1H-pyrazole (1.0 eq), Ethyl acrylate (1.05 eq), Base (e.g., DBU, 1.1 eq), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a round-bottom flask, dissolve the 1H-pyrazole in the solvent.
-
Add the base and stir for a few minutes at room temperature.
-
Add the ethyl acrylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Data Summary: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their impact on minimizing common side products in pyrazole synthesis.
| Side Product | Key Reaction Parameters to Control | Recommended Conditions |
| Regioisomers | Solvent, Temperature | Use of fluorinated alcohols (TFE, HFIP) as solvent; lower reaction temperatures. |
| Pyrazoline | Oxidizing Agent | In-situ oxidation with bromine or heating in DMSO under an oxygen atmosphere. |
| Pyrazolidine | Reaction Atmosphere | Maintain an inert atmosphere if reducing conditions are a concern; avoid overly harsh reducing agents. |
| Multiple N-Alkylation | Alkylating Agent, Base | Use of α,β-unsaturated esters for Michael addition; careful selection of base (e.g., NaH). |
Visualizing Reaction Mechanisms
Knorr Pyrazole Synthesis Mechanism:
Caption: Mechanism of the Knorr pyrazole synthesis.
Regioselectivity in Pyrazole Synthesis:
Caption: Formation of regioisomers in pyrazole synthesis.
References
-
Hofmann, S., Linden, M., Neuner, J., Weber, F. N., & Waldvogel, S. R. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4636-4641. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
-
Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. [Link]
-
ResearchGate. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride | Request PDF. [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(1), 65-89. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Royal Society of Chemistry. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 11(34), 5621-5627. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Amine Guanylation: A Guide to 1H-Pyrazole-1-carboxamidine HCl. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
Thieme Chemistry. (n.d.). Product Class 13: Guanidine Derivatives. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
PubMed. (1993). Guanidinophenyl derivatives of pyrazole: synthesis and inhibitory effect on serine proteinases, blood coagulation and platelet aggregation. Il Farmaco, 48(2), 225-235. [Link]
-
ResearchGate. (2025). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]
-
Royal Society of Chemistry. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 12345-12356. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4987. [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4232. [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7904. [Link]
Sources
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- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Phenyl-1H-pyrazol-5-ol in Solution
Welcome to the technical support resource for 1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. The information is presented in a practical, question-and-answer format to facilitate troubleshooting and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown and showing degradation peaks in my analysis. What is causing this instability?
A1: The instability of this compound in solution is primarily due to its inherent chemical structure and reactivity. The molecule exists in equilibrium between several tautomeric forms, including the keto and enol forms.[1][2][3][4] In aqueous or polar protic solvents, the enol tautomer can deprotonate to form a highly reactive phenolate-like anion, especially at or near neutral pH. This anion is extremely susceptible to oxidation.
The primary factors driving degradation are:
-
Oxidation: The anionic form of the molecule can readily donate an electron to molecular oxygen dissolved in the solvent.[5][6] This initiates a free-radical chain reaction, leading to the formation of colored degradation products, such as dimers and trimers, and a loss of the parent compound.[7][8]
-
pH: The stability is highly pH-dependent. The pKa of the closely related compound edaravone is approximately 7.0.[5][6] In solutions with a pH at or above this value, the concentration of the reactive anion increases, accelerating oxidative degradation.[6][7]
-
Light Exposure: Like many phenolic compounds, this compound can be susceptible to photolytic degradation, particularly when exposed to UV light.[5]
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.
| Factor | Impact on Stability | Underlying Mechanism |
| High pH (≥7.0) | High | Increases concentration of the reactive anionic form.[5][6] |
| Dissolved Oxygen | High | Acts as an electron acceptor, initiating radical-based degradation.[5][7] |
| Light (UV) | Moderate | Can provide the energy to initiate photolytic degradation.[5] |
| Elevated Temperature | Moderate | Increases the kinetic rate of degradation reactions. |
Q2: What are the primary degradation pathways for this compound?
A2: The principal degradation pathway is oxidative. The process begins with the formation of the pyrazol-5-olate anion, which is stabilized by resonance. This anion then undergoes single-electron transfer (SET) to an acceptor, most commonly molecular oxygen, to form a stabilized pyrazolone radical. This radical is the key intermediate that propagates further degradation, leading to the formation of hydrogen peroxide and various oligomeric products, such as the edaravone trimer observed in related compounds.[6][7][8]
Caption: Oxidative degradation pathway of this compound.
Q3: How can I prepare a stable solution for my experiments?
A3: Preparing a stable solution requires controlling the key factors of pH and oxygen. The most effective strategy is to prepare an acidic, deoxygenated stock solution.
Key Principles:
-
Lower the pH: Maintain the solution pH in a range of 3.0-4.5. This ensures the molecule remains in its protonated, more stable form, significantly reducing the concentration of the oxidizable anion.[5][7]
-
Remove Dissolved Oxygen: Deoxygenating the solvent prior to dissolving the compound is critical to prevent the initiation of oxidative degradation.[5][6]
-
Use Antioxidants (Optional): For long-term storage or demanding applications, the addition of a stabilizer like sodium bisulfite or glutathione can provide further protection.[7][9]
-
Protect from Light and Heat: Store all solutions protected from light (e.g., in amber vials) and at reduced temperatures (2-8°C or -20°C).[5][10]
Below is a detailed protocol for preparing a stabilized stock solution.
Experimental Protocol: Preparation of a Stabilized this compound Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution in a buffered aqueous system, designed to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Citric acid or hydrochloric acid (HCl) for pH adjustment
-
Nitrogen or Argon gas supply
-
Sterile, amber glass vials with screw caps
-
0.22 µm syringe filter
Workflow Diagram:
Caption: Workflow for preparing a stabilized solution.
Procedure:
-
Prepare the Solvent: Prepare an appropriate volume of an acidic buffer, such as a 10 mM citrate buffer, and adjust its pH to ~4.0. Alternatively, use high-purity water and plan to adjust the pH after dissolution with a dilute acid like HCl.
-
Deoxygenate the Solvent: Transfer the solvent to a glass container and sparge it with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Weigh the Compound: Accurately weigh the required amount of solid this compound. For a 10 mM solution, this is 1.602 mg per mL of solvent.
-
Dissolve: Add the weighed solid to the deoxygenated solvent. Mix gently by swirling or brief vortexing until fully dissolved. Perform this step promptly to minimize re-exposure to air.
-
Verify and Adjust pH: Check the pH of the final solution. If necessary, adjust it to be within the target range of 3.0-4.5 using a small amount of dilute HCl.
-
Filter and Aliquot: If required, sterile filter the solution using a 0.22 µm syringe filter directly into a clean, amber glass vial. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and exposure of the stock solution to air.
-
Storage: Tightly seal the vials, potentially flushing the headspace with inert gas before sealing, and store at 2-8°C for short-term use (days) or at -20°C for long-term storage (weeks to months).
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid yellowing or browning of the solution | Oxidative Degradation: This is a classic visual indicator of oxidation, which occurs quickly at neutral pH and in the presence of oxygen.[5] | Discard the solution. Prepare a fresh solution immediately before use following the stabilization protocol above, ensuring the solvent is thoroughly deoxygenated and the final pH is acidic (3.0-4.5).[5][6][7] |
| Precipitate forms in an aqueous solution over time | Formation of Insoluble Degradation Products: Significant degradation can lead to the formation of insoluble oligomers, such as trimers.[7] | The solution is heavily degraded and should not be used. Prepare a fresh solution using the recommended stabilization techniques. If solubility remains an issue even with fresh solutions, consider the use of co-solvents (e.g., DMSO, ethanol) in your initial stock, but be mindful of their compatibility with your downstream application. |
| Loss of compound concentration in repeat analyses (HPLC) | Ongoing Instability: The chosen solvent system or storage conditions are not adequately preventing degradation. | Re-verify the pH of your stock and working solutions. Ensure they are within the optimal 3.0-4.5 range. Analyze samples as quickly as possible after preparation to minimize time-dependent degradation. Always store solutions protected from light and at the correct temperature.[5] |
| Unexpected peaks appear in HPLC chromatogram | Degradation Products: New peaks, often with different retention times, are indicative of compound degradation. | Review your entire sample handling workflow. Ensure all solvents are deoxygenated and buffers are at the correct pH. If possible, run a forced degradation study (e.g., by exposing a sample to high pH or H₂O₂) to tentatively identify the retention times of degradation products. |
References
- BenchChem. (2025).
- Tanaka, M., et al. (n.d.). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE.
- Tanaka, M., et al. (n.d.). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE.
- Yamamoto, Y., et al. (n.d.). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J-STAGE.
- Tanaka, M., et al. (n.d.). Stabilizers of edaravone aqueous solution and their action mechanisms. 2.
-
Pfeiffer, W.-D., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
- Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. HETEROCYCLES.
-
Ivanova, G., et al. (2006). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]
-
Fadda, A. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
- LookChem. (n.d.). This compound.
Sources
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- 3. researchgate.net [researchgate.net]
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- 9. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Refining Protocols for Biological Assays with Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice to help you navigate the unique challenges associated with this important class of molecules. Pyrazole-containing compounds are prevalent in medicinal chemistry, forming the backbone of numerous inhibitors and therapeutic agents.[1][2][3][4] However, their distinct physicochemical properties necessitate careful consideration in assay design and execution.
This resource is structured to address specific issues you may encounter, moving from foundational principles to assay-specific troubleshooting.
Part 1: Foundational Knowledge - Understanding the Pyrazole Scaffold
Before diving into specific assay troubleshooting, it's crucial to understand the inherent properties of the pyrazole ring that influence its behavior in biological assays. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[1] This versatility, while beneficial for target binding, can also lead to challenges in solubility and potential off-target interactions.[1][5]
Frequently Asked Questions: General Properties of Pyrazole Compounds
Q1: Why is the solubility of my pyrazole compound so poor in aqueous buffers?
A1: The solubility of pyrazole derivatives can be highly variable and is influenced by the substituents on the pyrazole ring.[3][6] While the pyrazole core itself has some polarity, many derivatives are functionalized with lipophilic groups to enhance target engagement, which can significantly decrease aqueous solubility.[1][5] Molecules with high lipophilicity (LogP > 3) tend to have lower aqueous solubility.[5]
-
Causality: Poor solubility can lead to compound precipitation in your assay, resulting in inaccurate and irreproducible data. It can also cause aggregation, which is a common source of false-positive results in high-throughput screening.
Q2: How can I improve the solubility of my pyrazole compound for in vitro assays?
A2: A multi-pronged approach is often necessary:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing stock solutions.[7][8] However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[9][10] If solubility remains an issue, other organic solvents like ethanol can be considered.[11]
-
pH Adjustment: Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[12] Adjusting the pH of your assay buffer (if permissible for the biological system) can be an effective strategy.[12]
-
Use of Surfactants: Non-ionic surfactants at low concentrations can help maintain compound solubility, but their compatibility with the specific assay must be validated.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help dissolve compounds, but care must be taken to avoid thermal degradation.[11]
Solubility Testing Workflow
It is highly recommended to determine the kinetic solubility of your compound in the specific assay buffer you plan to use.
Q3: My pyrazole compound seems to be unstable in the assay medium. What could be the cause?
A3: Stability issues can arise from several factors:
-
Tautomerization: Unsymmetrically substituted pyrazoles can exist as a mixture of two rapidly interconverting tautomers.[1][2] The ratio of these tautomers can be influenced by the solvent and pH, potentially leading to inconsistent results.[1]
-
Chemical Reactivity: Certain functional groups on the pyrazole derivative may be susceptible to hydrolysis or oxidation in aqueous buffers, especially during prolonged incubation periods.
-
Photostability: Some compounds may degrade upon exposure to light. It is good practice to protect compound solutions from light, especially during storage and incubation.[7]
Part 2: Troubleshooting Specific Biological Assays
This section provides troubleshooting guidance for common assays where pyrazole compounds are frequently evaluated.
Kinase Assays
Pyrazole derivatives are a well-established class of kinase inhibitors.[10][13][14] However, their use in kinase assays is not without potential pitfalls.
Q4: I'm seeing inconsistent IC50 values for my pyrazole-based kinase inhibitor. What should I check?
A4: Inconsistent IC50 values often point to issues with compound handling or assay conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Precipitation | As discussed, pyrazoles can have limited solubility. Solution: Visually inspect your assay plates for precipitate. Re-evaluate the compound's solubility in your kinase buffer and consider reducing the highest concentration tested.[11] |
| Assay Interference | Some pyrazole compounds can interfere with the detection method of the kinase assay (e.g., fluorescence or luminescence). Solution: Run a control experiment with the compound and the detection reagents in the absence of the kinase to check for signal quenching or enhancement. |
| Time-Dependent Inhibition | The inhibitor may have a slow binding mechanism. Solution: Vary the pre-incubation time of the compound with the kinase before initiating the reaction to see if potency changes. |
| ATP Concentration | If your inhibitor is ATP-competitive, its apparent IC50 will be highly dependent on the ATP concentration in the assay. Solution: Ensure the ATP concentration is consistent across all experiments and is ideally at or below the Km value for ATP for the specific kinase. |
Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Q5: My pyrazole compound inhibits multiple kinases. How do I determine if it's a true multi-targeted inhibitor or just non-specific?
A5: This is a critical question in drug development.
-
Counter-Screening: Test your compound against a panel of structurally diverse kinases.[13] A truly multi-targeted inhibitor will show a specific pattern of activity, while a non-specific inhibitor may show broad activity across many kinases with little structural similarity.
-
Orthogonal Assays: Validate hits from your primary screen using a different assay format.[15] For example, if your primary assay is biochemical, use a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the intended targets in a cellular environment.[15]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. A clear SAR, where small chemical modifications lead to predictable changes in activity against different kinases, is a strong indicator of specific binding.[3][5]
Cell Viability Assays (e.g., MTT, MTS)
These assays are fundamental for assessing the cytotoxic or anti-proliferative effects of compounds. However, they are prone to interference.
Q6: In my MTT assay, I'm seeing an increase in signal at high concentrations of my pyrazole compound, suggesting increased cell viability. This seems counterintuitive. What's happening?
A6: This is a known artifact and can be caused by several factors:
-
Direct Reduction of MTT: Some compounds, particularly those with certain functional groups like phenols, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular activity.[16] This leads to a false-positive signal.[16][17]
-
Compound Precipitation: If your compound precipitates in the culture medium, the crystals can interfere with the absorbance reading, leading to artificially high values.[11][18] The precipitate can also be difficult to distinguish from the formazan crystals.
-
Altered Cellular Metabolism: The compound might be inducing a stress response in the cells that increases their metabolic rate, leading to more MTT reduction, even if the cells are not proliferating.[17]
Troubleshooting Protocol for MTT Assay Interference
-
No-Cell Control: Always include control wells containing your compound at all tested concentrations in the culture medium without cells.[10][17] Add the MTT reagent and solubilizing agent as you would for the experimental wells. A significant absorbance reading in these wells indicates direct MTT reduction by your compound.
-
Visual Inspection: Before adding the solubilizing agent (e.g., DMSO), carefully inspect the wells under a microscope. Look for compound precipitate and assess the morphology of the formazan crystals.
-
Use an Alternative Assay: If interference is confirmed, switch to a different viability assay that uses an alternative mechanism, such as CellTiter-Glo® (which measures ATP levels) or a dye-exclusion assay (like Trypan Blue).
Part 3: Comprehensive FAQ
Q7: How should I prepare and store my pyrazole compound stock solutions? A7: Prepare high-concentration stock solutions in 100% DMSO.[7] Store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light.[7]
Q8: What are common off-target effects of pyrazole compounds? A8: Due to their structural features, pyrazoles can interact with a range of biological targets. For example, some pyrazole-containing drugs are multi-kinase inhibitors, targeting kinases like VEGFR, PDGFR, and JAKs.[10][13][19] Others have been shown to inhibit enzymes like cyclooxygenase (COX).[1][20] It is essential to perform comprehensive cross-reactivity profiling to understand the selectivity of your compound.[21]
Q9: Can the pyrazole ring itself contribute to assay artifacts? A9: Yes, the pyrazole scaffold can in some cases contribute to non-specific interactions. The ability of the ring to form hydrogen bonds and participate in π-π stacking can lead to promiscuous binding, especially at high concentrations.[22] This underscores the importance of dose-response studies and orthogonal validation.
Q10: Where can I find more information on the DOT language for creating diagrams? A10: The official Graphviz documentation is an excellent resource.[23][24][25][26][27][28] There are also many online tutorials and examples that can help you get started with creating your own diagrams.[29][30][31][32]
References
-
Graphviz. (n.d.). Style. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
-
The Coding Realm. (2021, January 14). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Graphviz. (n.d.). Edge Attributes. Retrieved from [Link]
-
Graphviz. (n.d.). Node Attributes. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Graphviz. (n.d.). Node, Edge and Graph Attributes. Retrieved from [Link]
-
National Institutes of Health. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. PMC. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [https://www.dani eleteti.com/guide-graphviz-dot-language-for-developers-analysts/]([Link] eleteti.com/guide-graphviz-dot-language-for-developers-analysts/)
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Breen, T. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Retrieved from [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, July 31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
-
MDPI. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Retrieved from [Link]
-
MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
-
PubMed Central. (2022, May 20). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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Technical Support Center: Addressing Catalyst Poisoning in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity in your synthetic workflows. Catalyst poisoning is a frequent challenge that can lead to decreased reaction rates, low yields, and inconsistent product quality. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you identify, address, and prevent catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in pyrazole synthesis and which are most susceptible to poisoning?
A1: A variety of catalysts are employed in pyrazole synthesis, ranging from homogeneous acids to heterogeneous metal-based systems.[1] Common methods include the Knorr synthesis, which often uses acid catalysts like acetic acid.[2][3] Metal-catalyzed methods are also prevalent, utilizing catalysts such as palladium, rhodium, ruthenium, copper, nickel, and silver.[4][5][6][7][8][9]
The susceptibility to poisoning varies. Platinum group metal (PGM) catalysts, such as palladium and platinum, are particularly vulnerable to poisoning by sulfur and nitrogen compounds.[10] Nickel catalysts can also be poisoned by sulfur.[11] The choice of catalyst should consider the potential impurities in your starting materials and solvents.[12]
Q2: My reaction has stalled or is showing significantly lower yield than expected. Could catalyst poisoning be the cause?
A2: Yes, a sudden or gradual decrease in reaction rate and yield is a classic symptom of catalyst poisoning.[13] Poisons act by strongly adsorbing to the active sites of the catalyst, preventing reactant molecules from binding and reacting.[14] This blockage effectively reduces the number of available catalytic sites, leading to a drop in performance.[13][14] Before assuming poisoning, it is crucial to first verify the purity of your starting materials and the accuracy of your reaction conditions (temperature, pressure, stoichiometry).[2]
Q3: What are the typical sources of catalyst poisons in pyrazole synthesis?
A3: Catalyst poisons can be introduced from several sources:
-
Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazines are a common source.[2] Sulfur-containing compounds, heavy metals, and certain organic molecules with strong coordinating groups (e.g., thiols, amines) can act as poisons.[13][15][16]
-
Solvents: Solvents can contain trace impurities that accumulate over time and poison the catalyst.
-
Reaction Byproducts: In some cases, byproducts of the reaction itself can adsorb strongly to the catalyst surface and inhibit its activity.
-
Previous Reactions (for recycled catalysts): If a catalyst is reused without proper regeneration, residues from a previous reaction can act as poisons in a subsequent run.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: In many cases, yes. The reversibility of catalyst poisoning depends on the nature of the poison and the strength of its interaction with the catalyst.[11] Regeneration methods aim to remove the adsorbed poison from the catalyst's active sites.[14] Common techniques include thermal treatments, chemical washing, and solvent extraction.[12][14][15] However, severe or irreversible poisoning may necessitate catalyst replacement.[14]
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of Catalytic Activity
Symptoms:
-
Decreased reaction rate over time.
-
Incomplete conversion of starting materials.
-
Lower than expected product yield.
Possible Cause: Catalyst Poisoning
The deactivation of a catalyst occurs when foreign substances, known as poisons, strongly chemisorb onto its active sites.[13] This prevents the catalyst from accelerating the desired chemical reaction.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
Step-by-Step Guide:
-
Verify Experimental Parameters: Before suspecting poisoning, meticulously re-check all reaction parameters, including temperature, pressure, stirring rate, and the stoichiometry of your reactants.[2]
-
Analyze Starting Materials and Solvents: Use appropriate analytical techniques (e.g., GC-MS, NMR, elemental analysis) to screen for potential poisons in your reagents and solvents. Pay close attention to sulfur and heavy metal content.
-
Characterize the Spent Catalyst: If possible, analyze the deactivated catalyst. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Infrared (IR) Spectroscopy can provide direct evidence of adsorbed poison species on the catalyst surface.[17]
-
Identify the Poison and Its Source: Based on your analysis, pinpoint the specific poison and its likely origin. This is a critical step for developing an effective remediation and prevention strategy.
-
Select a Regeneration Protocol: The choice of regeneration method depends on the nature of the poison.
-
For organic poisons and coke deposits: Thermal regeneration (heating the catalyst, sometimes in the presence of a controlled amount of air or inert gas) can be effective.[15][18]
-
For sulfur poisoning: Regeneration can be more challenging. For some catalysts, treatment at elevated temperatures with hydrogen or steam can remove sulfur.[11] For platinum-based catalysts, regeneration with ammonia may be possible.[19]
-
For heavy metal poisoning: Chemical washing with acids, bases, or chelating agents can dissolve and remove the metal contaminants.[15]
-
-
Implement Preventative Measures: To avoid future instances of poisoning, consider the following:
-
Purify Feedstocks: Pre-treat your starting materials and solvents to remove potential poisons.[14][17] Techniques like distillation, adsorption over activated carbon or zeolites, or filtration can be highly effective.[12][14]
-
Use Guard Beds: Install a "sacrificial" bed of material upstream of your catalyst bed to adsorb poisons before they reach your primary catalyst.[12]
-
Optimize Reaction Conditions: Operating at higher temperatures can sometimes reduce the strength of poison adsorption.[12]
-
Modify the Catalyst: In some cases, catalyst design can be altered to be more poison-resistant.[14][17] This could involve adding a second metal or applying a protective coating.[12][17]
-
Issue 2: Inconsistent Performance with Recycled Catalysts
Symptoms:
-
Good performance on the first run, but significantly lower activity in subsequent runs.
-
Batch-to-batch variability in product yield and purity.
Possible Cause: Incomplete Regeneration or Carryover of Contaminants
If a catalyst is not thoroughly regenerated between cycles, residual poisons or reaction byproducts can accumulate on the active sites, leading to a decline in performance.[8]
Troubleshooting and Prevention:
-
Optimize Regeneration Protocol: Ensure your regeneration procedure is sufficient to remove all adsorbed species. This may require increasing the temperature, duration, or changing the chemical environment of the regeneration step.
-
Thorough Washing and Drying: After chemical regeneration, ensure the catalyst is thoroughly washed to remove any residual cleaning agents and dried completely before reuse.
-
Characterize the Regenerated Catalyst: After regeneration, re-characterize the catalyst to confirm that the active sites are clean and the catalyst structure has not been compromised.
-
Consider Catalyst Replacement: If performance cannot be consistently restored, the catalyst may be irreversibly deactivated, and replacement is the best course of action.[14]
Data Presentation: Common Catalyst Poisons and Their Effects
| Catalyst Type | Common Poisons | Mechanism of Poisoning | Potential Sources | Susceptibility |
| Palladium (Pd) | Sulfur compounds (H₂S, SO₂, thiols), Heavy metals (e.g., lead), Carbon monoxide (CO)[10][14][20] | Strong chemisorption on active sites, formation of stable surface compounds[20] | Impurities in starting materials and solvents, reaction byproducts | High |
| Platinum (Pt) | Sulfur compounds, Halogenated compounds, Heavy metals[10][21] | Strong adsorption, formation of stable platinum salts | Impurities in reagents, environmental exposure | High |
| Nickel (Ni) | Sulfur compounds[11] | Formation of stable nickel sulfides | Impurities in starting materials | High |
| Copper (Cu) | Sulfur compounds, Carbon monoxide[11] | Strong chemisorption | Impurities in starting materials | Moderate to High |
| Rhodium (Rh) | Sulfur compounds, Heavy metals[10] | Adsorption on active sites | Impurities in reagents | High |
Experimental Protocols
Protocol 1: General Procedure for Thermal Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated heterogeneous catalyst.
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (Air or a dilute mixture of Oxygen in Nitrogen)
Procedure:
-
Place the deactivated catalyst in the tube furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a controlled flow rate while gradually increasing the temperature to a predetermined level (typically 300-500°C, but this is catalyst-dependent). This step is to remove any volatile adsorbed species.
-
Once the target temperature is reached and stabilized, gradually introduce a controlled flow of the oxidizing gas. Caution: The combustion of coke is exothermic and can lead to thermal runaway if not controlled. A low concentration of oxygen is recommended initially.
-
Hold at the regeneration temperature until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂.
-
Once regeneration is complete, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.
Protocol 2: General Procedure for Chemical Washing of a Metal-Poisoned Catalyst
Objective: To remove heavy metal contaminants from a catalyst surface.
Materials:
-
Deactivated catalyst
-
Appropriate washing solution (e.g., dilute nitric acid for some metal poisons, or a chelating agent solution like EDTA)
-
Beaker or flask
-
Stir plate
-
Filtration apparatus
-
Deionized water
-
Drying oven
Procedure:
-
Place the deactivated catalyst in a beaker or flask.
-
Add the appropriate washing solution to immerse the catalyst.
-
Stir the slurry at a controlled temperature (room temperature or slightly elevated) for a specified period (e.g., 1-4 hours).
-
Filter the catalyst from the washing solution.
-
Thoroughly wash the catalyst with deionized water until the filtrate is neutral and free of the washing agent.
-
Dry the catalyst in an oven at a suitable temperature (e.g., 100-120°C) to remove all moisture.
Mandatory Visualizations
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- 21. Evaluation of the health risk of platinum group metals emitted from automotive catalytic converters [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Assisted Pyrazolone Synthesis
Welcome to the technical support center for the optimization of microwave-assisted synthesis of pyrazolones. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave irradiation to accelerate and enhance the synthesis of these vital heterocyclic compounds. Pyrazolones are key scaffolds in numerous pharmaceuticals, and mastering their synthesis is crucial for rapid drug discovery and development.[1][2]
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, improved yields, and enhanced product purity.[3][4][5] However, like any advanced technique, it presents a unique set of challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the safe and efficient synthesis of your target pyrazolones.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when embarking on microwave-assisted pyrazolone synthesis.
Q1: What are the fundamental advantages of using microwave irradiation for pyrazolone synthesis compared to conventional heating?
A1: The primary benefits of MAOS for pyrazolone synthesis are rooted in its unique heating mechanism.[6] Unlike conventional heating, which relies on thermal conductivity, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[7][8][9] This results in:
-
Accelerated Reaction Rates: Reactions that might take hours with an oil bath can often be completed in minutes.[3][4]
-
Higher Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[4][5]
-
Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to more consistent results.[3]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][4][5][10]
Q2: How does microwave heating actually work on a molecular level?
A2: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[7][8]
-
Dipolar Polarization: Polar molecules, like many solvents and reagents used in pyrazolone synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction at the molecular level, which generates heat.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with other molecules, and the resulting friction generates heat.[8]
Q3: Can I use a domestic microwave oven for my experiments?
A3: Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and should never be attempted.[11] Laboratory-grade microwave reactors are specifically designed with safety features that are absent in household appliances, including:
-
Pressure and Temperature Monitoring: Real-time sensors to prevent runaway reactions and vessel failures.[11]
-
Stirring Capabilities: To ensure even temperature distribution and prevent localized superheating.[12]
-
Corrosion-Resistant Cavities: To withstand exposure to harsh chemicals and solvents.[11]
-
Sealed Vessels: Designed to safely contain reactions performed above the solvent's boiling point.
-
Emergency Shutdown Systems: To prevent accidents in case of a leak or over-pressurization.[13]
Q4: What are the most critical parameters to consider when optimizing a microwave-assisted pyrazolone synthesis?
A4: The key parameters to focus on are:
-
Solvent: The choice of solvent is crucial as its polarity determines how efficiently it absorbs microwave energy.[14]
-
Temperature: This is often the most influential parameter on reaction rate and yield.
-
Reaction Time: MAOS significantly shortens reaction times, so careful optimization is needed to avoid product degradation.[6]
-
Microwave Power: While modern reactors often control temperature by modulating power, understanding the power settings is important for reproducibility.
-
Reactant Concentration: This can affect both the reaction kinetics and the efficiency of microwave heating.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the microwave-assisted synthesis of pyrazolones.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The underlying causes can be multifaceted.
Possible Causes & Solutions
-
Suboptimal Temperature:
-
Explanation: The reaction may have a high activation energy that is not being met, or the temperature is too high, leading to decomposition of reactants or products.
-
Solution: Systematically screen a range of temperatures. Start with a temperature reported in a similar conventional synthesis and incrementally increase it. For instance, screen at 100 °C, 120 °C, and 150 °C, monitoring the reaction by TLC or LC-MS to find the optimal point.[15]
-
-
Incorrect Solvent Choice:
-
Explanation: The solvent may not be efficiently absorbing microwave energy, or the reactants may have poor solubility. Non-polar solvents like toluene or hexane are generally poor microwave absorbers.[16] Polar protic solvents like ethanol and water, or polar aprotic solvents like DMF and DMSO, are often more effective.[17]
-
Solution:
-
Consult a solvent dielectric properties table and choose a solvent with a higher loss tangent for better microwave absorption.
-
If reactant solubility is an issue in a highly polar, microwave-absorbent solvent, consider using a co-solvent system. For example, a mixture of a non-polar solvent to dissolve the reactants and a polar solvent to absorb microwave energy can be effective.[7]
-
-
-
Inappropriate Reaction Time:
-
Explanation: Unlike conventional heating, reactions in a microwave can be complete in minutes. Insufficient time will lead to an incomplete reaction, while excessive time can cause product degradation.
-
Solution: Perform a time-course study. Run the reaction at the optimized temperature for short, incremental durations (e.g., 2, 5, 10, and 15 minutes) and analyze the product formation at each time point to identify the optimal reaction time.[6]
-
-
Purity of Starting Materials:
Problem 2: Formation of Multiple Products or Side Reactions
The high energy input of microwave synthesis can sometimes lead to a loss of selectivity.
Possible Causes & Solutions
-
Excessive Temperature:
-
Explanation: High temperatures can provide enough energy to overcome the activation barriers for competing reaction pathways, leading to the formation of undesired isomers or byproducts.
-
Solution: Reduce the reaction temperature. Even a 10-20 °C decrease can significantly improve selectivity.[6]
-
-
Localized Superheating (Hot Spots):
-
Explanation: Inadequate stirring can lead to uneven temperature distribution within the reaction vessel, creating "hot spots" where the temperature is much higher than the sensor reading.[7] This can accelerate side reactions.
-
Solution: Always use a magnetic stir bar appropriate for the reaction vessel size to ensure vigorous stirring and uniform heat distribution.[12]
-
-
Solvent Effects on Selectivity:
-
Explanation: The solvent can influence the reaction pathway by stabilizing certain transition states over others.
-
Solution: Experiment with different solvents. A switch from a protic to an aprotic solvent, or vice versa, can sometimes dramatically alter the product distribution.
-
Problem 3: Reaction Scalability Issues
A reaction that works well on a small scale may not translate directly to a larger scale.
Possible Causes & Solutions
-
Uneven Microwave Penetration:
-
Explanation: Microwaves may not penetrate larger volumes as effectively, leading to non-uniform heating and inconsistent results.
-
Solution: When scaling up, it is often necessary to re-optimize the reaction time and power settings. For larger scale reactions, using multiple smaller vessels in a multi-mode reactor can sometimes be more effective than a single large vessel.
-
-
Exothermic Reactions:
-
Explanation: A reaction that is mildly exothermic on a small scale can become difficult to control on a larger scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation.
-
Solution: When scaling up a potentially exothermic reaction, consider reducing the reactant concentration or programming the microwave reactor to ramp the temperature more slowly to maintain better control.
-
Experimental Protocols & Data
General Protocol for Microwave-Assisted Pyrazolone Synthesis
This protocol is a starting point for the one-pot synthesis of 4-arylidenepyrazolones and should be optimized for specific substrates.[18]
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the β-ketoester (e.g., ethyl acetoacetate, 1.5 mmol), the hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol), and the aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Solvent Addition (if not solvent-free): Add the chosen solvent (e.g., 3 mL of ethanol).[1]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature (e.g., 120 °C), a maximum pressure limit (e.g., 20 bar), and the reaction time (e.g., 10 minutes).
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (this is often done automatically with compressed air in modern reactors).
-
Work-up and Purification: Open the vessel carefully. The product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]
Table 1: Solvent Selection and Optimization Parameters
| Solvent | Dielectric Constant (ε) at 20°C | Loss Tangent (tan δ) x 10⁴ at 2.45 GHz | Typical Starting Temperature (°C) | Notes |
| Ethanol | 24.3 | 900 | 100 - 140 | Good microwave absorber, commonly used, protic.[17] |
| Water | 80.4 | 1200 | 120 - 180 | Excellent microwave absorber, green solvent, protic.[19] |
| DMF | 36.7 | 1650 | 120 - 180 | High boiling point, good microwave absorber, aprotic. |
| DMSO | 46.7 | 5600 | 150 - 200 | Very high boiling point, excellent microwave absorber, aprotic. |
| Toluene | 2.4 | 50 | Not Recommended | Poor microwave absorber, inefficient heating.[16] |
| Solvent-Free | N/A | N/A | 100 - 150 | Ideal for green chemistry, relies on reactants absorbing microwave energy.[20][21][22] |
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Pyrazolone Synthesis
Caption: Troubleshooting flowchart for low yield in pyrazolone synthesis.
Safety First: A Non-Negotiable Principle
The rapid heating and potential for high pressures associated with microwave synthesis demand strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Vessel Integrity: Before each use, inspect the reaction vessels and caps for any cracks, chips, or signs of wear. Never use a damaged vessel. [12]* Pressure Limits: Be aware of the maximum pressure rating for your vessels and set the instrument limits accordingly.
-
Exothermic Potential: If you are running a new reaction or scaling up, treat it as potentially explosive. Start with small quantities and ramp up the temperature slowly. [11]* Proper Venting: Ensure the microwave reactor is located in a well-ventilated fume hood to handle any potential vapor release. [10] By combining a thorough understanding of the principles of microwave chemistry with a systematic and safe experimental approach, you can successfully harness this powerful technology for the efficient synthesis of pyrazolones.
References
-
Wikipedia. Microwave chemistry. Available from: [Link]
-
Microwave Chemistry: A Review. Available from: [Link]
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JAG group microwave reactor. Microwave Reactor Safety. Available from: [Link]
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Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available from: [Link]
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Kappe, C. O. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. NIH National Library of Medicine. Available from: [Link]
-
Nain, S., Singh, R., & Ravichandran, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]
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CEM Corporation. Microwave Heating - Mechanism and Theory. Available from: [Link]
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AstraZeneca. (2007). Microwave chemistry — an approach to the assessment of chemical reaction hazards. IChemE. Available from: [Link]
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CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]
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Tzakos, A. G., et al. (2018). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available from: [Link]
-
Martins, M. A. P., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available from: [Link]
-
Mphahane, N., et al. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Available from: [Link]
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron.
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). J. Braz. Chem. Soc. Available from: [Link]
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Microwave Safety Policy. Microwave Chemical. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
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Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Calvo-Flores, F. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
-
Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. Available from: [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available from: [Link]
-
McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available from: [Link]
-
Microwave assisted organic synthesis: a green chemistry approach. (2023). IJNRD. Available from: [Link]
-
Mojtahedi, M. M., et al. (2005). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Arkivoc. Available from: [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Available from: [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Available from: [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. Available from: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2008). Semantic Scholar. Available from: [Link]
-
A one-step synthesis of pyrazolone. (2002). ResearchGate. Available from: [Link]
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Help with Low Yield Synthesis. (2025). Reddit. Available from: [Link]
-
Islam, M. R., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]
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- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-phenyl-1H-pyrazol-5-ol Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide offers an in-depth comparison of the biological activities of a specific, highly promising subclass: 1-phenyl-1H-pyrazol-5-ol derivatives. We will delve into their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Versatile Pyrazole Core: A Foundation for Diverse Bioactivity
The five-membered heterocyclic ring of pyrazole, with its two adjacent nitrogen atoms, provides a versatile framework for designing therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[3][4] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core, underscoring the therapeutic potential of this chemical family.[5] This guide will focus on derivatives of the this compound backbone, exploring how substitutions on this core structure modulate its biological efficacy.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives is often achieved through the condensation of a β-ketoester with a hydrazine derivative.[1] A common and efficient method involves the reaction of an appropriate β-ketoester with phenylhydrazine. The resulting cyclization and subsequent tautomerization yield the this compound scaffold. Further modifications can be introduced at various positions of the pyrazole or phenyl rings to generate a library of derivatives for biological screening.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: Key areas of structural modification on the this compound core influencing biological activity.
For instance, the presence of electron-withdrawing groups like chloro or fluoro on the phenyl ring has been shown to enhance antibacterial activity in some pyrazole series. [4]In the context of anticancer activity, modifications at the N1-phenyl ring and other positions on the pyrazole core are critical for potency. [1]Lipophilicity also appears to play a significant role in the anti-inflammatory activity of certain pyrazoline derivatives. [2]
Conclusion
This guide provides a comparative overview of the significant biological activities of this compound derivatives. The versatility of the pyrazole scaffold allows for extensive structural modifications, leading to a broad range of potent anti-inflammatory, anticancer, and antimicrobial agents. The detailed experimental protocols and comparative data tables serve as a valuable resource for researchers in the field of drug discovery and development. Further systematic exploration of the structure-activity relationships of this promising class of compounds is warranted to unlock their full therapeutic potential.
References
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- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
- New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships - Benchchem.
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- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 1-Phenyl-1H-Pyrazol-5-Ol Compounds: A Comparative Guide
In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, with several approved anticancer drugs featuring this heterocyclic motif.[1][2] Among the vast library of pyrazole derivatives, 1-phenyl-1H-pyrazol-5-ol compounds, particularly the 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides an in-depth validation of the anticancer mechanism of this class of compounds, presenting a comparative analysis with established chemotherapeutic agents and furnishing detailed experimental protocols for researchers in drug development.
Unraveling the Mechanism: p53-Mediated Apoptosis
Recent studies have elucidated that a key anticancer mechanism of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is the induction of p53-mediated apoptosis.[1][2] The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[4][5][6]
One particularly potent derivative, compound 3i from the study by Cadena-Cruz et al. (2021), has been shown to significantly increase the expression of p53 in a dose-dependent manner in colorectal RKO carcinoma cells.[1] This upregulation of p53 initiates a downstream cascade of events leading to programmed cell death. A crucial step in this pathway is the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis at the mitochondrial level.[7][8][9][10] The p53 protein can transcriptionally activate pro-apoptotic members of this family, such as Bax, while repressing anti-apoptotic members like Bcl-2.[4][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[10][11]
The proposed signaling pathway for the anticancer action of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is depicted below:
Caption: p53-mediated apoptotic pathway induced by this compound compounds.
Comparative Analysis with Standard Anticancer Agents
To contextualize the efficacy of this compound compounds, it is essential to compare their mechanism and performance with established anticancer drugs that employ different modes of action.
| Compound/Drug | Primary Mechanism of Action | Key Molecular Targets | Commonly Used In | Reported IC50 Range (Cell Line Dependent) |
| 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (e.g., compound 3i) | Induction of p53-mediated apoptosis[1][2] | p53, Bcl-2 family proteins[1] | Colorectal Cancer (RKO cells)[1] | 9.9 ± 1.1 µM (RKO)[1] |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, generation of reactive oxygen species (ROS)[12][13] | DNA, Topoisomerase II[14][15] | Breast, ovarian, lung cancers, lymphomas, leukemias[15][16] | 0.1 - 5 µM |
| Cisplatin | Forms covalent DNA adducts, leading to DNA damage and apoptosis[17][18] | DNA[18][19] | Testicular, ovarian, bladder, lung, stomach cancers[20] | 1 - 20 µM |
| Sorafenib | Multi-kinase inhibitor targeting both tumor cell proliferation and angiogenesis[21][22] | RAF kinases (BRAF, C-RAF), VEGFR, PDGFR[23][24][25] | Hepatocellular carcinoma, renal cell carcinoma, thyroid cancer[22] | 2 - 10 µM |
This comparison highlights the distinct mechanistic pathway of this compound compounds, which centers on the activation of a key tumor suppressor pathway. This could offer advantages in tumors where the p53 pathway is intact but dormant, and may present a different resistance profile compared to DNA-damaging agents or broad-spectrum kinase inhibitors.
Experimental Validation Protocols
The validation of the anticancer mechanism of this compound compounds relies on a series of well-established in vitro and in vivo assays. Here, we provide detailed protocols for key experiments.
In Vitro Experimental Workflow
Caption: In vitro workflow for validating the anticancer mechanism.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26]
-
Protocol:
-
Seed cancer cells (e.g., RKO, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[27]
-
Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[28][29]
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[26]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.[30][31]
-
Protocol:
-
Treat cancer cells with the this compound compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[30]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[30]
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[30]
-
Quantify the band intensities to determine the relative changes in protein expression.
-
In Vivo Validation: Human Tumor Xenograft Model
To assess the anticancer efficacy of the compound in a living organism, a xenograft model is employed.[32][33]
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then evaluated.[34][35][36]
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., RKO) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[32]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.[33]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
-
Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.
-
Conclusion
The validation of the anticancer mechanism of this compound compounds, specifically the 4,4′-(arylmethylene)bis derivatives, reveals a promising avenue for cancer therapy centered on the activation of the p53-mediated apoptotic pathway.[1][2] This mechanism offers a distinct advantage over conventional DNA-damaging agents and kinase inhibitors, potentially circumventing certain forms of drug resistance. The experimental workflows detailed in this guide provide a robust framework for researchers to further investigate and characterize the therapeutic potential of this compound class. A thorough understanding of the underlying molecular mechanisms and rigorous preclinical validation are paramount to advancing these promising molecules toward clinical application.
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Cho, S.-Y., Kang, W., Han, J.-Y., Min, S., Kang, J., Lee, A., Kwon, J.-Y., Lee, C., & Park, H. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(4), 299–306. [Link]
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Kumar, R., Sharma, G., & Singh, R. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega, 7(38), 34481–34493. [Link]
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Cadena-Cruz, A. J., Rivera-Islas, J., Zúñiga-Gutiérrez, V., Mendoza-Viveros, L., Espinosa-González, C. G., & Herrera-Ruiz, D. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
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Kumar, R., Sharma, G., & Singh, R. (2022). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega, 7(38), 34481–34493. [Link]
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comparative study of different synthetic routes to 1-phenyl-1H-pyrazol-5-ol
Introduction: The Significance of 1-Phenyl-1H-pyrazol-5-ol
This compound, and its tautomer 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (more commonly known as Edaravone), is a cornerstone heterocyclic compound in the fields of medicinal chemistry and drug development. Its prominence stems from its potent antioxidant properties, which have led to its use as a neuroprotective agent in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] The pyrazolone ring system is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and antimicrobial effects. Given its therapeutic importance, the development of efficient, scalable, and environmentally benign synthetic routes to this compound is of paramount interest to the scientific community. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies, offering insights into their underlying mechanisms, experimental protocols, and relative merits.
Route 1: The Classical Knorr Pyrazole Synthesis (Conventional Heating)
The Knorr pyrazole synthesis, first reported in 1883, remains the most traditional and widely utilized method for the preparation of pyrazolones.[2] This route involves the condensation of a β-keto ester, typically ethyl acetoacetate, with phenylhydrazine.
Mechanistic Insights
The reaction proceeds through a well-established mechanism involving the initial formation of a phenylhydrazone intermediate from the reaction of phenylhydrazine with the more reactive ketone carbonyl of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazolone ring.[3]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol
A typical experimental procedure involves the reaction of ethyl acetoacetate with phenylhydrazine in a suitable solvent, often with a catalytic amount of acid.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.[4]
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture under reflux for 5.5 hours.[4]
-
After completion of the reaction, cool the mixture in an ice bath to precipitate the product.
-
Filter the obtained solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Yield: 80%[4]
Advantages and Disadvantages
-
Advantages: This method is well-established, reliable, and generally provides good yields. The starting materials are readily available and relatively inexpensive.
-
Disadvantages: The reaction often requires prolonged heating, leading to higher energy consumption. The use of organic solvents also raises environmental concerns.
Route 2: Solvent-Free Synthesis
In a move towards greener and more efficient chemical processes, a solvent-free approach to the Knorr synthesis has been developed. This method eliminates the need for organic solvents, reducing waste and potential environmental impact.
Mechanistic Insights
The reaction mechanism is analogous to the conventional Knorr synthesis, with the reaction proceeding directly between the neat reactants. The absence of a solvent can, in some cases, accelerate the reaction rate due to higher reactant concentrations.
Caption: Workflow for the Solvent-Free Synthesis.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Place ethyl acetoacetate (0.22 mol) in a flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0°C).
-
Add phenylhydrazine (0.20 mol) dropwise.
-
After the addition is complete, heat the reaction mixture for 1 hour at 80°C, followed by 30 minutes at 90°C.[1]
-
Remove any unreacted starting materials and byproducts under vacuum.
-
Wash the resulting solid with diethyl ether to obtain the final product.
Yield: Quantitative (~100%)[1]
Advantages and Disadvantages
-
Advantages: This method is highly efficient, with a near-quantitative yield and a significantly reduced reaction time compared to the conventional method. It is also more environmentally friendly due to the absence of solvents.
-
Disadvantages: The reaction can be exothermic and may require careful temperature control, especially on a larger scale.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This approach has been successfully applied to the synthesis of pyrazolones, offering significant advantages in terms of reaction time and efficiency.
Mechanistic Insights
The underlying reaction mechanism remains the Knorr condensation. However, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance the reaction rate. This is due to the direct interaction of the microwave energy with the polar molecules in the reaction, leading to a more efficient energy transfer compared to conventional heating.
Caption: Logic of Microwave-Assisted Synthesis.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (optional, can be performed solvent-free)
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
The reaction can be carried out neat or with a small amount of a polar solvent like ethanol.
-
Irradiate the mixture in a microwave reactor at a specified power and for a short duration (e.g., 420 W for 10 minutes).
-
After irradiation, cool the reaction mixture.
-
Isolate the product by filtration and purify by recrystallization if necessary.
Yield: 51-98% (depending on substrates and conditions)
Advantages and Disadvantages
-
Advantages: Drastically reduced reaction times (minutes versus hours). Often leads to higher yields and cleaner reactions with fewer byproducts. Can be performed under solvent-free conditions, enhancing its green credentials.
-
Disadvantages: Requires specialized microwave reactor equipment. Scale-up of microwave reactions can be challenging.
Route 4: Synthesis from Diketene
An alternative and highly efficient route to this compound involves the use of diketene as the β-keto ester equivalent. Diketene is a highly reactive and versatile reagent in organic synthesis.
Mechanistic Insights
The reaction of diketene with phenylhydrazine is believed to proceed through the initial formation of a β-keto hydrazide intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to form the pyrazolone ring. The high reactivity of diketene allows this reaction to proceed rapidly and often with high selectivity.
Experimental Protocol
While a highly detailed, step-by-step protocol with precise molar quantities was not explicitly found in the provided search results, the general procedure can be inferred from the literature.[1]
General Procedure Outline:
-
Phenylhydrazine is reacted with diketene in a suitable solvent or under neat conditions.
-
The reaction is often exothermic and may require initial cooling.
-
The reaction mixture is then typically heated to complete the cyclization and dehydration steps.
-
The product is isolated by filtration and purified by recrystallization.
Yield: 93%[1]
Advantages and Disadvantages
-
Advantages: This method can provide high yields of the desired product. Diketene is a readily available and relatively inexpensive starting material.
-
Disadvantages: Diketene is a hazardous and highly reactive substance that requires careful handling. The reaction can be vigorous and requires strict temperature control.
Comparative Analysis
| Synthetic Route | Starting Materials | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | Ethyl acetoacetate, Phenylhydrazine | 5.5 hours[4] | 80%[4] | Well-established, reliable, inexpensive starting materials. | Long reaction time, high energy consumption, use of organic solvents. |
| Solvent-Free Synthesis | Ethyl acetoacetate, Phenylhydrazine | 1.5 hours[1] | ~100%[1] | High yield, short reaction time, environmentally friendly. | Exothermic reaction requires careful temperature control. |
| Microwave-Assisted Synthesis | Ethyl acetoacetate, Phenylhydrazine | 10 minutes | 51-98% | Extremely fast, high yields, can be solvent-free. | Requires specialized equipment, potential for difficult scale-up. |
| Synthesis from Diketene | Diketene, Phenylhydrazine | Not specified | 93%[1] | High yield, inexpensive starting material. | Use of hazardous and highly reactive diketene. |
Conclusion
The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages. The classical Knorr synthesis remains a reliable and accessible method, particularly for smaller-scale laboratory preparations. However, for researchers seeking to improve efficiency and reduce environmental impact, the solvent-free and microwave-assisted approaches offer significant benefits in terms of reaction time, yield, and green chemistry principles. The diketene route, while providing high yields, requires careful consideration of the safety hazards associated with the starting material. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and priorities regarding cost, time, and environmental sustainability.
References
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- Girish, Y. R., et al. (2014). Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
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Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
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Chen, Z., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192. [Link]
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de Oliveira, R. B., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(6), 643-653. [Link]
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Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Wang, X., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(9), 11346-11357. [Link]
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- Khan, I., et al. (2018).
- Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.
- Naik, C. G., & Malik, G. M. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(2), 635-639.
- Parajuli, R., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
- Elgemeie, G. H., et al. (2017). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 8(2), 8-15.
- Zolfigol, M. A., et al. (2012). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. RSC Advances, 2(24), 9062-9065.
- Ohtsuka, T., et al. (2001). Synthesis and structure-activity relationships of novel 2-(trifluoromethyl)-1,3-diketone derivatives as potent inhibitors of prolyl 4-hydroxylase. Bioorganic & Medicinal Chemistry, 9(5), 1143-1153.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Girish, Y. R., et al. (2014). Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
- Chen, Z., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192.
- de Oliveira, R. B., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(6), 643-653.
-
Khan, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 133. [Link]
- Kumar, V., et al. (2022). Microwave assisted synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. Rasayan Journal of Chemistry, 5(2), 235-240.
- Elgemeie, G. H., et al. (2017). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 8(2), 8-15.
- Parajuli, R., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
- Naik, C. G., & Malik, G. M. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(2), 635-639.
-
Al-Adiwish, W. M., et al. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2020(2), M1128. [Link]
- Zolfigol, M. A., et al. (2012). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. RSC Advances, 2(24), 9062-9065.
- Ohtsuka, T., et al. (2001). Synthesis and structure-activity relationships of novel 2-(trifluoromethyl)-1,3-diketone derivatives as potent inhibitors of prolyl 4-hydroxylase. Bioorganic & Medicinal Chemistry, 9(5), 1143-1153.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Girish, Y. R., et al. (2014). Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
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A Comparative Analysis of Antioxidant Activity: The Tautomeric Duo of Edaravone and its Enol Form, 1-Phenyl-1H-pyrazol-5-ol
Abstract
Edaravone, a potent antioxidant approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, exists in a dynamic equilibrium with its tautomeric enol form, 1-phenyl-1H-pyrazol-5-ol. This guide provides an in-depth comparison of the antioxidant activities of these two forms, moving beyond a simple side-by-side analysis to explore the synergistic relationship that defines edaravone's therapeutic efficacy. We will dissect the underlying chemical mechanisms, present standardized experimental protocols for evaluating their radical-scavenging capabilities, and contextualize these findings within relevant physiological pathways. This document is intended for researchers, drug development professionals, and clinicians seeking a comprehensive understanding of edaravone's mode of action.
The Chemistry of Action: Understanding Edaravone's Tautomerism
The antioxidant capacity of the molecule commonly known as edaravone is not derived from a single, static structure. Instead, it is the result of a chemical phenomenon called tautomerism, where the compound exists as an equilibrium mixture of three key species: a keto form, an enol form, and an anionic form.
-
Edaravone (Keto Form): The marketed drug, chemically named 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
This compound (Enol Form): The enol tautomer, which features a hydroxyl (-OH) group.
-
Anionic Form: At physiological pH, deprotonation can occur, leading to an anionic species that plays a crucial role in radical scavenging.
The equilibrium between these forms is highly dependent on the solvent and, most importantly, the pH of the surrounding environment. This dynamic interplay is fundamental to its ability to neutralize a wide range of reactive oxygen species (ROS).
Figure 1: Tautomeric equilibrium of Edaravone.
Mechanism of Radical Scavenging: A Multi-Pronged Attack
Edaravone neutralizes free radicals primarily through a proton-coupled electron transfer mechanism. The specific pathway depends on which tautomeric form is involved.
-
The Role of the Anion: At physiological pH (~7.4), the anionic form of edaravone is considered the most potent antioxidant species. It readily donates an electron to a free radical (like the hydroxyl radical •OH), a process known as single electron transfer (SET). This is followed by protonation to form a stable edaravone radical.
-
The Role of the Enol Form: The enol form, this compound, can donate a hydrogen atom from its hydroxyl group directly to a radical, a mechanism known as hydrogen atom transfer (HAT).
-
The Role of the Keto Form: The keto form contributes by donating a hydrogen atom from its active methylene (CH2) group.
The resulting edaravone radical is relatively stable due to resonance delocalization across the pyrazole ring, which prevents it from initiating new, damaging chain reactions—a critical feature for an effective antioxidant. The reaction culminates in the formation of a stable, oxidized edaravone dimer, effectively terminating the radical chain.
Figure 2: Generalized workflow of Edaravone radical scavenging.
Comparative Antioxidant Activity: Which Form Dominates?
While all three forms contribute, extensive research indicates that the anionic species is the most powerful radical scavenger, followed by the enol form (this compound), and then the keto form (edaravone) . The superior activity of the anion is attributed to its lower oxidation potential, making it easier to donate an electron.
The practical antioxidant activity observed in a biological system is therefore a weighted average of the activity of each tautomer, dictated by the physiological pH. Since the pKa of edaravone is approximately 7.0, a significant population of the highly active anionic form exists at the physiological pH of 7.4. This is a key reason for its high efficacy in the body.
| Tautomeric Form | Primary Scavenging Mechanism | Relative Antioxidant Activity | Prevalence at Physiological pH (~7.4) |
| Anionic Form | Single Electron Transfer (SET) | Highest | High |
| This compound (Enol) | Hydrogen Atom Transfer (HAT) | Intermediate | Moderate |
| Edaravone (Keto) | Hydrogen Atom Transfer (HAT) | Lowest | Moderate |
| Table 1: Comparison of antioxidant properties of Edaravone tautomers. |
Experimental Protocols for Assessing Antioxidant Activity
To quantify and compare the antioxidant capacity of these forms, standardized in vitro assays are employed. The choice of assay is critical, as different methods are sensitive to different scavenging mechanisms (HAT vs. SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Principle: The deep violet DPPH radical becomes a colorless or pale yellow non-radical form upon accepting a hydrogen atom or electron. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of Edaravone in a suitable solvent (e.g., ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of various concentrations of the Edaravone solution.
-
Initiation: Add 100 µL of the DPPH working solution to each well. Mix gently.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Data Analysis: Plot the scavenging percentage against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is versatile as it can measure the activity of both hydrophilic and lipophilic antioxidants and is effective at different pH levels, allowing for the study of pH-dependent activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The decrease in absorbance at ~734 nm is measured.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare ABTS and potassium persulfate stock solutions. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of the Edaravone solution to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Data Analysis: Determine the IC50 value or compare the activity to a standard like Trolox (Trolox Equivalent Antioxidant Capacity or TEAC).
In Vivo Relevance: From Chemical Activity to Clinical Benefit
The potent, pH-dependent antioxidant activity of edaravone is central to its therapeutic effects in neurological disorders like ALS and stroke. These conditions are characterized by excessive oxidative stress, where ROS damage neurons and other cells. By efficiently scavenging these radicals at the sites of injury, edaravone is thought to mitigate this damage, slow disease progression, and improve functional outcomes. The ability of the molecule to exist in its highly active anionic form under physiological conditions is a testament to its well-suited design for biological applications.
Conclusion
The comparison of "this compound vs. Edaravone" is not a competition between two different molecules, but rather an exploration of the tautomeric forms that give a single, powerful antioxidant its identity. The keto form (Edaravone), the enol form (this compound), and particularly the anionic form work in concert, governed by physiological pH, to provide robust protection against oxidative stress. Understanding this dynamic equilibrium is paramount for researchers aiming to develop next-generation antioxidants and for clinicians seeking to optimize therapeutic strategies for neurodegenerative diseases.
References
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Watanabe T, Tanaka M, Watanabe K, et al. The Novel Antioxidant Edaravone: A Review of the Potentially Multiple Modes of Action for Neuroprotection. Journal of Experimental and Clinical Medicine. 2018;10(4):241-249. [Link]
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Freinbichler W, Colivicchi M, Bianchi L, et al. The antioxidant drug edaravone: a new treatment for amyotrophic lateral sclerosis. Journal of Medicine and Life. 2017;10(4):225-231. [Link]
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Kikuchi K, Kawahara K, Tancharoen S, et al. The novel free radical scavenger, edaravone, protects against oxidized LDL-induced endothelial injury. Journal of Atherosclerosis and Thrombosis. 2011;18(5):374-383. [Link]
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Yoshino H. Edaravone for the treatment of amyotrophic lateral sclerosis. Expert Review of Neurotherapeutics. 2019;19(3):185-193. [Link]
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Writing Group;, The Edaravone (MCI-186) ALS 19 Study Group. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. The Lancet Neurology. 2017;16(7):505-512. [Link]
A Senior Scientist's Guide to the Definitive Structural Confirmation of Synthesized Pyrazoles: An X-ray Crystallography-Centric Approach
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals ranging from anti-inflammatory agents like celecoxib to antineoplastic drugs.[1][2] Given the profound impact of molecular geometry on pharmacological activity, the unambiguous confirmation of a synthesized pyrazole's structure is not merely a procedural step but a foundational pillar of drug discovery. Synthetic routes, such as the Knorr synthesis or 1,3-dipolar cycloadditions, can often yield regioisomers, making definitive structural elucidation paramount.[3][4][5]
This guide provides an in-depth comparison of analytical techniques for pyrazole characterization, establishing single-crystal X-ray crystallography as the gold standard for absolute structure determination. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative framework against other common spectroscopic methods.
The Analytical Landscape: A Comparative Overview
While a suite of analytical tools is employed for routine characterization, each possesses inherent limitations. Techniques like NMR and mass spectrometry are indispensable for initial assessment, but they often provide data that is inferential rather than definitive, particularly concerning regiochemistry and stereochemistry.
Table 1: Comparison of Structural Elucidation Techniques for Pyrazole Derivatives
| Technique | Information Provided | Sample Requirements | Key Advantages | Critical Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[6] | A single, high-quality crystal (typically >0.1 mm).[7] | Provides a definitive, unambiguous structural proof.[8][9] | Crystal growth can be a significant bottleneck; the structure is static and in a solid state.[10] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (covalent structure), proton/carbon environment, and through-space interactions (NOESY).[11] | 5-10 mg of pure sample dissolved in a deuterated solvent. | Non-destructive; provides information on structure and dynamics in solution, which is closer to physiological conditions.[10][12] | Cannot distinguish between certain regioisomers without extensive 2D experiments and standards; interpretation can be complex.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula.[13][14] | Micrograms of sample, often introduced via GC or LC. | Extremely sensitive, provides exact mass and formula (HRMS). | Provides no information on atom connectivity or isomerism (isomers have the same mass).[13] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C=N).[11] | A small amount of solid or liquid sample. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; many compounds have similar IR spectra. |
The Gold Standard: Single-Crystal X-ray Crystallography
For a drug development professional, ambiguity is risk. While NMR might suggest a particular regioisomer is the major product, "suggest" is not a firm foundation for a multi-million dollar development pipeline. X-ray crystallography eliminates this ambiguity by providing a direct image of the electron density within a crystal, allowing for the precise mapping of each atom in three-dimensional space.[15] This technique is the final arbiter when other methods fall short.
The process, from a purified powder to a refined crystal structure, is a systematic workflow grounded in physics and chemistry.
Causality in Experimental Choices: From Powder to Picture
-
The Prerequisite: Growing a High-Quality Crystal: This is the most critical and often the most challenging step.[7] The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, repeating crystal lattice.
-
Why is solvent choice so critical? The ideal solvent (or solvent system) is one in which your pyrazole derivative is moderately soluble.[16] If solubility is too high, the thermodynamic drive to crystallize is weak. If it's too low, the compound precipitates as an amorphous powder or as a mass of tiny, unusable microcrystals. The solvent's polarity and its ability to form hydrogen bonds can also influence the crystal packing arrangement.
-
Why slow is better: Rapid changes in concentration or temperature force molecules out of solution quickly, favoring kinetic trapping in disordered states. Slow processes, like the gradual evaporation of a solvent or the slow diffusion of an anti-solvent, provide molecules with the time needed to orient themselves correctly into a low-energy, crystalline lattice.[16]
-
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, the X-rays diffract off the planes of atoms, creating a unique pattern of reflections.[7] The angles and intensities of these diffracted beams are meticulously recorded.
-
Structure Solution and Refinement: This is a computationally intensive process.
-
The diffraction pattern is mathematically converted into an electron density map using a Fourier transform.
-
Initial phases for the structure factors are often determined using ab initio or direct methods for small molecules.[7]
-
An atomic model is built into the electron density map.
-
This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions are adjusted until the calculated and observed patterns show the best possible agreement.[17]
-
Experimental Protocols
Protocol 1: Growing X-ray Quality Crystals of a Novel Pyrazole Derivative
This protocol describes a general workflow for screening crystallization conditions. The key is patience and meticulousness.
Materials:
-
Highly purified pyrazole derivative (>98% purity).
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water).
-
Small, clean glass vials (e.g., 2 mL shell vials).
-
Micro-syringes or pipettes.
Methodology: Screening via Slow Evaporation & Vapor Diffusion
-
Purity First: Ensure your compound is as pure as possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. An NMR spectrum free of solvent or reactant peaks is a good indicator.
-
Solubility Screen: In separate small vials, test the solubility of ~1-2 mg of your compound in 0.5 mL of various solvents. Identify solvents where it is fully soluble, partially soluble, and insoluble.
-
Method A: Slow Evaporation (for moderately soluble systems) a. Prepare a nearly saturated solution of your pyrazole (5-10 mg) in a suitable solvent identified in the screen. b. Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[16] c. Cover the vial with a cap that has a small pinhole, or with paraffin film pierced by a needle. This slows the rate of evaporation. d. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[16]
-
Method B: Vapor Diffusion (for highly soluble systems) a. Create a saturated solution of your pyrazole in a "good" solvent (one in which it is very soluble). b. Place this vial (uncapped) inside a larger, sealed jar (e.g., a 20 mL scintillation vial). c. Carefully add 2-3 mL of a "poor" or "anti-solvent" (one in which your compound is insoluble but is miscible with the "good" solvent) to the outer jar, ensuring it does not splash into the inner vial. d. Seal the outer jar. The anti-solvent will slowly diffuse as a vapor into the inner vial, gradually reducing the solubility of your compound and inducing crystallization.
-
Troubleshooting:
-
No Crystals, Only Oil: The compound may be "oiling out" due to supersaturation being reached at a temperature above its melting point or because it has a low lattice energy. Try setting up the crystallization at a lower temperature or using a more viscous solvent.
-
Too Many Small Crystals: The solution was likely too concentrated, or evaporation/diffusion was too fast. Reduce the initial concentration or slow down the solvent exchange rate (e.g., by using a smaller pinhole).
-
Conclusion: A Synergistic and Definitive Approach
In the rigorous field of drug development, structural certainty is non-negotiable. While techniques like NMR and mass spectrometry are essential for monitoring reactions and confirming basic connectivity, they are pieces of a larger puzzle.[18][19][20] Single-crystal X-ray crystallography provides the complete picture, delivering an unambiguous, high-resolution 3D structure that can validate synthetic pathways, inform structure-activity relationship (SAR) studies, and provide a solid foundation for further development. By integrating this definitive method with routine spectroscopic analysis, researchers can operate with the highest degree of scientific integrity and confidence.
References
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Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Available at: [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. Available at: [Link]
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Synthesis and crystal structures of N-substituted pyrazolines. Molecules. Available at: [Link]
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Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. ResearchGate. Available at: [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Small molecule crystallography. Excillum. Available at: [Link]
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Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]
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Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. Available at: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. Available at: [Link]
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A Comparative Analysis of Pyrazole Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[3] The commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant, underscores the profound potential of this chemical motif in modern drug discovery.[1][2]
This guide provides a comparative analysis of pyrazole derivatives targeting key enzyme families, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), inhibitory mechanisms, and the experimental rationale behind the evaluation of these compounds, moving beyond mere protocols to explain the causality that drives successful inhibitor design.
Cyclooxygenase (COX) Inhibitors: Precision in Anti-inflammatory Drug Design
The cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6] This distinction is the bedrock of modern anti-inflammatory drug design.
Case Study: Celecoxib (Celebrex®)
Celecoxib is a landmark example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[7] This selectivity is the key to its therapeutic success, allowing it to exert anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[5][8]
The mechanism of its selectivity is rooted in its structure. Celecoxib possesses a characteristic benzenesulfonamide side chain.[4] The active site of COX-2 has a larger, more flexible binding pocket and a hydrophilic side pocket that is absent in COX-1.[8] The sulfonamide group of celecoxib binds to this hydrophilic region, anchoring the molecule in a way that effectively blocks the enzyme's catalytic activity.[4][8] This specific interaction is sterically hindered in the narrower active site of COX-1, thus conferring its COX-2 selectivity.[5]
Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
The development of novel pyrazole derivatives as COX-2 inhibitors is an active area of research, aiming for improved potency, selectivity, and safety profiles.[9][10][11]
| Compound | Structure | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Diaryl Pyrazole with Sulfonamide | COX-2 | 0.04 µM | >375 | [7][8] |
| Deracoxib | Diaryl Pyrazole with Sulfonamide | COX-2 | 0.08 µM | ~38 | [9] |
| Compound 6k | Pyrano[2,3-c]pyrazole | COX-2 | 0.11 µM | 134.5 | [11] |
| Compound AD 532 | 4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | Not specified, but noted as less potent in vitro than celecoxib | Not specified | [10] |
| Compound 147 | 1,3,4,5-tetrasubstituted pyrazole | COX-2 | ED50 = 51.51 µmol/kg (in vivo) | Not specified | [12] |
Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
-
1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature for potent COX-2 inhibition.
-
Sulfonamide Moiety: A para-sulfonamide or methylsulfonyl group on one of the aryl rings is crucial for high selectivity, as it interacts with the specific side pocket of the COX-2 active site.[4][8]
-
4-Position Substitution: Introducing different functional groups at the 4-position of the pyrazole ring can modulate activity. For instance, a cyano group has been explored in novel derivatives.[10]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of pyrazole derivatives against COX-1 and COX-2. The causality behind this choice is its direct measurement of enzyme activity, providing a clear and quantifiable endpoint.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 from the substrate, arachidonic acid. The inhibition of PGE2 production in the presence of the test compound is quantified using an Enzyme Immunoassay (EIA).[12]
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and an enhancer like glutathione.
-
Compound Incubation: The pyrazole test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme preparation at various concentrations. A vehicle control (DMSO alone) is run in parallel. The mixture is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., 1 M HCl).
-
Quantification of PGE2: The concentration of the product, PGE2, in each reaction well is determined using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: COX Pathway and Inhibitor Action
Caption: The NO/cGMP pathway in smooth muscle cells and the inhibitory action of Sildenafil.
Kinase Inhibitors: A Versatile Scaffold for Oncology and Beyond
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. [13]The pyrazole scaffold has proven to be an exceptionally versatile "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many different kinases. [14]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The adaptability of the pyrazole core allows for the development of inhibitors against a wide range of kinase targets by modifying the substituents that project into different regions of the ATP-binding pocket. [15][16]
| Compound | Structure | Target Kinase | IC50 | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| SC-806 | Substituted Pyrazole | p38α MAP Kinase | 13 nM | Rheumatic Disease (potential) | [17] |
| Compound 27 | Pyrazolone-pyrazole | VEGFR-2 | 16.50 µM (cell-based) | Cancer (potential) | [18] |
| Compound 43 | Pyrazole carbaldehyde | PI3 Kinase | 0.25 µM (cell-based) | Breast Cancer (potential) | [18] |
| Compound 1 | 3-aminopyrazole | CDK16 | EC50 = 18.0 nM (cell-based) | Research/Cancer | [14] |
| Tozasertib | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Aurora Kinase A | ~5 nM | Cancer | [14]|
Note: Values are for the specified target and may be enzymatic (IC50) or cell-based (EC50/GI50). This table demonstrates the breadth of targets.
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: The pyrazole ring itself often acts as a scaffold that forms one or two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the adenine portion of ATP. [14][16]* Vectorial Projections: Substituents at the 3, 4, and 5 positions of the pyrazole ring project out into different pockets of the active site. The chemical nature of these substituents dictates the potency and selectivity of the inhibitor for a specific kinase. For example, in p38 MAP kinase inhibitors, adding a basic nitrogen to a side chain was shown to induce a favorable interaction with an aspartate residue (Asp112) in the enzyme. [17]* Macrocyclization: A novel approach involves rigidifying the pyrazole scaffold using a macrocyclic linker. This strategy was used to convert a promiscuous kinase inhibitor into a potent and selective inhibitor of BMPR2, demonstrating how conformational constraint can dramatically alter the selectivity profile. [16]
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
Principle: The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for determining kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. This is a preferred method in drug discovery for its simplicity and high-throughput compatibility. Less kinase activity (due to inhibition) results in more ATP remaining, which generates a stronger light signal.
Step-by-Step Methodology:
-
Reaction Setup: In a white microplate, add the kinase, its specific substrate peptide, and the pyrazole test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction, which generates a light signal.
-
Signal Detection: Incubate the plate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor = low signal; no enzyme = high signal). Determine IC50 values by plotting the data using a dose-response curve.
Visualization: General Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery and optimization of pyrazole-based kinase inhibitors.
Broadening the Horizon: Other Enzyme Targets
The utility of the pyrazole scaffold extends beyond these three major classes, demonstrating its wide-ranging applicability in medicinal chemistry.
-
Monoamine Oxidase (MAO) Inhibitors: Pyrazole and its reduced forms (pyrazoline, pyrazolidine) can be viewed as cyclic hydrazine moieties, a classic pharmacophore for MAO inhibition. [19][20]These derivatives are being investigated for treating neuropsychiatric disorders like depression and Parkinson's disease by preventing the degradation of monoaminergic neurotransmitters. [21][22]* Carbonic Anhydrase (CA) Inhibitors: Novel pyrazole derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values in the low nanomolar range. [23][24]This opens avenues for developing diuretics, anti-glaucoma agents, or anti-epileptics with novel mechanisms.
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its chemical stability, synthetic accessibility, and capacity to be decorated with a variety of functional groups allow it to be tailored for potent and selective inhibition of diverse enzyme targets. From the selective COX-2 inhibition of Celecoxib to the PDE5 targeting of Sildenafil and the vast landscape of kinase inhibitors, pyrazole derivatives have consistently proven their therapeutic value.
Future research will likely focus on several key areas:
-
Multi-Target Inhibitors: Designing single pyrazole-based molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX or dual kinase inhibitors) for synergistic effects in complex diseases like cancer and inflammation. [12][18]2. Covalent Inhibitors: Exploring the incorporation of reactive "warheads" onto the pyrazole scaffold to achieve irreversible, covalent inhibition of target enzymes, potentially leading to increased duration of action and potency.
-
Targeting Neglected Diseases: As shown with inhibitors for T. cruzi PDEs, the pyrazole scaffold remains a valuable starting point for developing treatments for neglected tropical diseases. [25] By understanding the fundamental principles of structure-activity relationships and employing robust, validated experimental protocols, the scientific community can continue to unlock the full potential of pyrazole derivatives in developing the next generation of enzyme inhibitors.
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- Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publisher.
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- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed.
- Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (2023). MDPI.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
- Efficacy of Novel Pyrazolone Phosphodiesterase Inhibitors in Experimental Mouse Models of Trypanosoma cruzi. (2020). PMC - NIH.
- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. (2011). ResearchGate.
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Lawrence Berkeley National Laboratory.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). SciSpace.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2022). MDPI.
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- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). MDPI.
- Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online.
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- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). PubMed.
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- Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). PubMed.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
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The Selective Strike: A Comparative Guide to Pyrazole Compounds in Oncology
In the intricate landscape of cancer therapeutics, the quest for agents that selectively eradicate malignant cells while sparing their healthy counterparts remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent and often selective anticancer activity.[1][2] This guide provides a comprehensive evaluation of the selectivity of various pyrazole compounds for cancer cell lines, supported by experimental data and detailed methodologies for researchers in drug discovery and development. Our analysis delves into the cytotoxic profiles of these compounds, their mechanisms of action, and the experimental workflows required to rigorously assess their therapeutic potential.
The Pyrazole Advantage: Targeting the Pillars of Cancer Progression
The versatility of the pyrazole ring allows for diverse substitutions, leading to the development of compounds that can interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[1] Many pyrazole derivatives exert their anticancer effects by inhibiting key players in oncogenic signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The targeted nature of these interactions forms the basis for their potential selectivity, as cancer cells are often addicted to the hyperactivation of these specific pathways.
Comparative Analysis of Selectivity: A Data-Driven Overview
The true measure of a potential anticancer drug lies not only in its potency against cancer cells but, more critically, in its selectivity. The Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line (SI = IC50 of non-cancerous cells / IC50 of cancerous cells), provides a quantitative measure of this crucial property. A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the in vitro cytotoxicity and selectivity of representative pyrazole compounds from various studies. This curated data highlights the differential effects of these compounds on cancerous versus non-cancerous cells, offering a glimpse into their therapeutic window.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) - Cancer | Non-Cancerous Cell Line | IC50 (µM) - Non-Cancerous | Selectivity Index (SI) | Primary Molecular Target(s) |
| Compound 26[1] | MCF-7 (Breast) | 0.96 | MCF-10A (Breast) | >10 (Low cytotoxicity) | >10.4 | Not specified |
| Compound 26[1] | A549 (Lung) | 1.40 | MCF-10A (Breast) | >10 (Low cytotoxicity) | >7.1 | Not specified |
| Compound 26[1] | DU145 (Prostate) | 2.16 | MCF-10A (Breast) | >10 (Low cytotoxicity) | >4.6 | Not specified |
| Compounds 18-21[1] | MCF-7, A549, HeLa, SiHa | Micro- to nano-molar range | MRC5 (Lung Fibroblast) | Minimal toxicities | High (not quantified) | Not specified |
| Compounds 31, 32[2] | A549 (Lung) | 42.79, 55.73 | Not specified | No toxicity exhibited | High (not quantified) | CDK2 |
| Lonazolac-Chalcone 8g | HeLa (Cervical) | 2.41 | MCF-10A (Breast) | >100 | >41.5 | Tubulin, 5-LOX, iNOS |
| Lonazolac-Chalcone 8g | HCT-116 (Colon) | 2.41 | MCF-10A (Breast) | >100 | >41.5 | Tubulin, 5-LOX, iNOS |
| Lonazolac-Chalcone 8g | RPMI-8226 (Myeloma) | 3.34 | MCF-10A (Breast) | >100 | >29.9 | Tubulin, 5-LOX, iNOS |
| Thiazolyl-pyrazoline 6e | MCF-7 (Breast) | 7.21 | MCF-10A (Breast) | Non-cytotoxic | High (not quantified) | EGFR/HER2 |
| Thiazolyl-pyrazoline 9f | MCF-7 (Breast) | 8.35 | MCF-10A (Breast) | Non-cytotoxic | High (not quantified) | EGFR/HER2 |
| Thiazolyl-pyrazoline 6k | MCF-7 (Breast) | 8.02 | MCF-10A (Breast) | Non-cytotoxic | High (not quantified) | EGFR/HER2 |
Note: The data presented is a compilation from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.
Elucidating the Mechanism of Action: A Focus on Key Signaling Pathways
The selectivity of many pyrazole compounds can be attributed to their ability to inhibit specific protein kinases that are often dysregulated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a pivotal role in tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole compounds.
Experimental Protocols for Evaluating Selectivity
To ensure the scientific rigor of selectivity studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to assess the anticancer activity and selectivity of pyrazole compounds.
Experimental Workflow for Selectivity Assessment
The following diagram outlines a typical workflow for evaluating the selectivity of a novel pyrazole compound.
Caption: Experimental workflow for assessing the selectivity of a novel pyrazole compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
96-well plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the pyrazole compound. For adherent cells, use trypsin and collect both the detached and attached cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a pyrazole compound on the expression levels of proteins involved in target signaling pathways.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
The pyrazole scaffold represents a privileged structure in the design of selective anticancer agents. The data presented in this guide demonstrates that numerous pyrazole derivatives exhibit promising selectivity for cancer cells over their normal counterparts. This selectivity is often rooted in the targeted inhibition of key oncogenic pathways. The provided experimental protocols offer a robust framework for researchers to rigorously evaluate the selectivity and mechanism of action of novel pyrazole compounds.
Future research should continue to focus on the rational design of pyrazole derivatives with enhanced selectivity and potency. A deeper understanding of the structure-activity relationships and the molecular interactions with their targets will be crucial for the development of the next generation of pyrazole-based cancer therapeutics with wider therapeutic windows and improved patient outcomes.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). International Journal of Molecular Sciences. [Link]
- Kuthyala, S. R., et al. (2021). Synthesis and biological evaluation of novel pyrazole based hybrid heteroaromatics as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127958.
-
Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (2023). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Results
In the landscape of modern drug discovery, molecular docking has emerged as a cornerstone of computational chemistry, enabling the rapid screening of vast chemical libraries to identify potential drug candidates.[1] This in silico technique predicts the preferred orientation and binding affinity of a ligand to a specific protein target, accelerating the initial phases of hit identification and lead optimization.[1] However, it is a fundamental principle of rigorous scientific inquiry that computational predictions remain hypotheses until substantiated by empirical evidence. The scoring functions used in docking are estimations of binding free energy, and while powerful, they are not infallible.[2][3] Therefore, the experimental validation of docking results is not merely a supplementary step but a critical checkpoint to ensure that computational efforts are guiding research toward biologically relevant outcomes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between computational prediction and experimental reality. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and explore the principles of data correlation, ensuring a self-validating and trustworthy workflow.
The Computational Foundation: Establishing a Validated Docking Protocol
Before seeking experimental validation, the computational protocol itself must be rigorously validated. This foundational step ensures that the chosen docking software and parameters can accurately reproduce known binding interactions for the target system. The most common and essential method for this is re-docking .
The principle is simple: if a crystal structure of your target protein with a bound ligand is available (from the Protein Data Bank, for instance), you can computationally "re-dock" this known ligand back into the protein's binding site.[4] A successful protocol should place the ligand in a pose that is nearly identical to its orientation in the crystal structure.
Workflow for Validating a Molecular Docking Protocol
Caption: Workflow for validating a molecular docking protocol via re-docking.
The primary metric for success is the Root-Mean-Square Deviation (RMSD) between the atoms of the re-docked ligand pose and the original crystal structure pose. An RMSD value of less than 2.0 Angstroms (Å) is widely considered the gold standard for a successful validation, indicating that the docking protocol can accurately replicate the experimentally determined binding mode.[2][4][5]
The Experimental Verdict: In Vitro Validation Strategies
Once a set of promising compounds ("hits") has been identified from a virtual screen using a validated docking protocol, the next step is to test them at the lab bench. In vitro assays can be broadly categorized into two types: binding assays , which confirm a direct physical interaction between the compound and the target, and functional assays , which measure the biological consequence of that interaction.
Binding Assays: Confirming Physical Interaction
These techniques directly measure the binding affinity (how tightly a compound binds to the target) and kinetics (the rates of association and dissociation). A direct physical interaction is the foundational prerequisite for a compound to have a specific effect on a target.
| Technique | Principle | Key Parameters Measured | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip as the compound (analyte) flows over the immobilized target (ligand).[6][7] | Affinity (KD), Kinetics (kon, koff)[6] | Label-free, real-time data, provides kinetic information. | Requires protein immobilization which might affect conformation; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed when the compound is titrated into a solution containing the target protein.[6][7] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[8] | Gold standard for thermodynamics; solution-based, label-free.[6] | Requires larger amounts of pure protein and compound; lower throughput. |
| Microscale Thermophoresis (MST) | Measures the change in movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a partner.[7] | Affinity (KD) | Low sample consumption; wide range of buffers; tolerant of detergents. | Requires one binding partner to be fluorescently labeled; does not provide kinetic data. |
ITC is a powerful technique because it provides a complete thermodynamic profile of the binding interaction in a single experiment.[8][9]
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a compound binding to a target protein.
Methodology:
-
Reagent Preparation:
-
Prepare highly pure, concentration-verified solutions of the target protein and the test compound in the exact same buffer. A slight buffer mismatch can generate significant heat artifacts.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the target protein solution into the sample cell.
-
Load the compound solution into the injection syringe, typically at a concentration 10-15 times that of the protein.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of small, precisely timed injections (e.g., 20-30 injections of 2 µL each) of the compound into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, which corresponds to the heat of binding.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
Integrate the area under each peak to determine the heat released/absorbed per mole of injectant.
-
Plot these values against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Functional Assays: Measuring Biological Effect
While binding is essential, it doesn't guarantee a functional outcome. For targets like enzymes or receptors, it's crucial to measure how the compound's binding affects the protein's biological activity. The most common functional assay for enzyme targets is the inhibition assay.
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][10] It is a standard measure of a compound's potency.
Objective: To determine the IC50 value of a test compound against a target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Dissolve the test compounds (potential inhibitors) in a solvent like DMSO to create high-concentration stocks.
-
-
Assay Procedure (e.g., in a 96-well plate):
-
Create a serial dilution of the test compound stock to generate a range of concentrations for testing (e.g., from 100 µM down to 1 nM).
-
To each well, add the enzyme and a specific concentration of the test compound. Include control wells:
-
Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).
-
Negative Control (0% activity): Substrate + Buffer (no enzyme).
-
-
Incubate the enzyme and inhibitor together for a set period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a fixed time at a controlled temperature.
-
-
Signal Detection:
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data by setting the positive control signal as 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic fit) to calculate the IC50 value.
-
Bridging the Gap: Correlating In Silico and In Vitro Data
The ultimate goal of this entire process is to establish a correlation between the computational predictions and the experimental results.[2] A strong correlation validates your docking model, giving you confidence to use it for further virtual screening and lead optimization.
Ideally, compounds with more favorable (i.e., more negative) docking scores should exhibit stronger binding affinity (lower KD) and greater functional potency (lower IC50).[3] However, it's crucial to understand that a perfect linear correlation is rare and should not be the sole expectation.[11][12] Docking scores are approximations of binding energy, while IC50 values can be influenced by factors beyond simple binding, such as the mechanism of inhibition and specific assay conditions.[10] The objective is to see a clear and discernible trend.
Example Cross-Validation Data
| Compound ID | Docking Score (kcal/mol) | Experimental KD (nM) (from ITC) | Experimental IC50 (nM) (from Enzyme Assay) |
| Cmpd-01 | -11.2 | 15 | 45 |
| Cmpd-02 | -10.5 | 48 | 120 |
| Cmpd-03 | -9.8 | 250 | 600 |
| Cmpd-04 | -9.1 | 1,100 | 2,500 |
| Cmpd-05 | -7.5 | >10,000 | >20,000 |
| Cmpd-06 (Inactive) | -5.2 | No binding detected | No inhibition |
This table illustrates a successful validation. The trend is clear: as the docking score becomes less favorable, both the KD and IC50 values increase, indicating weaker binding and potency.
Achieving Robust Confidence: The Power of Orthogonal Assays
To build the highest degree of confidence in a result, particularly for a high-priority hit compound, employing an orthogonal assay is best practice.[13] An orthogonal assay confirms the initial finding using a different experimental technique that relies on a distinct physical principle.[14][15][16] This approach is invaluable for eliminating false positives that may arise from artifacts specific to a single assay technology.[13][14]
For example, if a compound is identified as a binder in an SPR experiment, confirming this interaction with a solution-based method like ITC provides very strong, orthogonal validation of the binding event.
Caption: The logic of using an orthogonal assay to confirm a primary hit.
Conclusion
The integration of molecular docking and in vitro validation represents a powerful, synergistic workflow in modern drug discovery.[17] Computational screening provides an efficient method to navigate the vastness of chemical space, while rigorous experimental validation ensures that the journey is grounded in tangible biological reality. By first validating the computational protocol, then confirming hits with a hierarchy of binding and functional assays, and finally employing orthogonal methods for the most promising candidates, researchers can significantly increase the probability of success. This self-validating, evidence-based approach transforms computational predictions from theoretical possibilities into experimentally verified starting points for the development of new therapeutics.
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Comparative Efficacy of Pyrazole Derivatives and Standard Drugs: A Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, positioning them as significant alternatives to many standard drugs.[3][4][5] This guide provides an in-depth comparison of the efficacy of pyrazole derivatives against established drugs in key therapeutic areas: inflammation, cancer, and microbial infections, supported by experimental data and methodological insights.
Part 1: Anti-inflammatory Agents - Pyrazoles vs. Traditional NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. Traditional NSAIDs, such as ibuprofen and naproxen, act by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] While effective, their inhibition of the constitutively expressed COX-1, which is crucial for gastric cytoprotection, often leads to gastrointestinal side effects.[6][7]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of this class of pyrazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7] By selectively targeting COX-2, these compounds spare the protective functions of COX-1 in the gastric mucosa and platelets.
Caption: Mechanism of pyrazole derivatives vs. traditional NSAIDs.
Comparative Efficacy Data
Numerous studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory activity comparable or superior to standard NSAIDs, often with a much-improved safety profile.
| Compound Class | Specific Derivative | Standard Drug | Assay | Efficacy Metric (IC₅₀ / ED₅₀ / % Inhibition) | Reference |
| Pyrazole Derivative | Celecoxib | Naproxen | Osteoarthritis (WOMAC score) | Equally efficacious | [8] |
| Pyrazole Derivative | Celecoxib | Diclofenac | Rheumatoid Arthritis (ACR-20) | Equally efficacious | [8] |
| Pyrazole Hybrid | 143a (Methoxy-substituted) | Celecoxib | Carrageenan-induced paw edema | ED₅₀ = 62.61 µmol/kg (Celecoxib ED₅₀ = 78.53 µmol/kg) | [9] |
| Pyrazole Hybrid | 143c (Methoxy-substituted) | Celecoxib | Carrageenan-induced paw edema | ED₅₀ = 55.83 µmol/kg (Celecoxib ED₅₀ = 78.53 µmol/kg) | [9] |
| Benzothiophen-2-yl Pyrazole | Compound 149 | Celecoxib | COX-2 Inhibition | IC₅₀ = 0.01 µM (Celecoxib IC₅₀ = 0.04 µM) | [9] |
| Pyrazoline Derivative | Compound 2d | Indomethacin | Carrageenan-induced paw edema | Higher activity than Indomethacin | [7][11] |
| Pyrazoline Derivative | Compound 2e | Indomethacin | Carrageenan-induced paw edema | Higher activity than Indomethacin | [7][11] |
| Pyrazole Derivative | Compound AD 532 | Celecoxib | COX-2 Inhibition (in vitro) | Less potent than Celecoxib (potentially lower CV risk) | [12] |
| Pyrazole Derivative | N7 (Carboxyphenylhydrazone) | Celecoxib | Cotton granuloma test | Relative activity of 1.13 compared to Celecoxib | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Celecoxib, 10 mg/kg), and test groups for various doses of the pyrazole derivative. Animals are fasted overnight before the experiment.
-
Drug Administration: The test compounds, standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V₀) and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as Vₜ - V₀, where Vₜ is the volume at time t.
-
The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] * 100, where V_c is the mean edema in the control group and V_t is the mean edema in the drug-treated group.
-
Part 2: Anticancer Agents - Pyrazoles vs. Standard Chemotherapeutics
The pyrazole scaffold is a key building block in the development of targeted anticancer therapies, particularly as protein kinase inhibitors.[1][14] Unlike traditional cytotoxic agents (e.g., doxorubicin, cisplatin) that broadly target rapidly dividing cells, many pyrazole derivatives are designed to inhibit specific signaling pathways crucial for tumor growth, angiogenesis, and metastasis, such as those involving EGFR, VEGFR-2, and Aurora kinases.[15][16]
Mechanism of Action: Multi-Targeted Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of kinases like EGFR and VEGFR-2, they block the phosphorylation cascade that drives cell proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor.
Caption: Workflow of the broth microdilution method for MIC determination.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the pyrazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the bacterial or fungal suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The evidence clearly indicates that pyrazole derivatives are not merely "me-too" compounds but represent a class of highly potent and often more selective alternatives to standard drugs in inflammation, oncology, and infectious diseases. Their tunable structure allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. The superior potency of many derivatives, as evidenced by lower IC₅₀ and MIC values, combined with novel mechanisms of action, underscores their immense therapeutic potential and solidifies their role as a focal point for future drug development. Further in vivo studies and clinical trials are essential to translate these promising preclinical findings into tangible benefits for patients.
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A Senior Scientist's Guide to Cross-Reactivity of 1-Phenyl-1H-pyrazol-5-ol Based Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1-phenyl-1H-pyrazol-5-ol core, and its tautomeric pyrazolone form, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs, from the anti-inflammatory agent Celecoxib to the neuroprotective drug Edaravone.[4][5] This scaffold's success stems from its ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with various enzyme active sites.
However, this chemical tractability also presents a formidable challenge: ensuring target selectivity. As drug development professionals, we know that off-target activity is a primary driver of unforeseen toxicities and diminished efficacy. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides an in-depth comparison of the cross-reactivity profiles of this compound based inhibitors against key enzyme families, supported by field-proven experimental methodologies.
The Selectivity Imperative: Why Cross-Reactivity Studies are Non-Negotiable
An inhibitor's value is defined as much by what it doesn't bind to as what it does. Off-target binding can lead to a cascade of adverse effects. For instance, a compound designed to inhibit a specific cancer-related kinase might inadvertently inhibit a kinase crucial for cardiac function, leading to cardiotoxicity.[6] Similarly, a lack of selectivity between enzyme isoforms, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), can mean the difference between therapeutic relief and severe gastrointestinal side effects.[7]
This guide will focus on two primary target classes where this scaffold has found extensive application—Cyclooxygenases and Fatty Acid Amide Hydrolase (FAAH)—and explore emerging applications in kinase inhibition. We will dissect the experimental approaches used to quantify selectivity and provide the causal logic behind these methodological choices.
Case Study 1: Cyclooxygenase (COX) Isoform Selectivity
The discovery that the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) were primarily due to the inhibition of COX-2, while gastrointestinal side effects stemmed from COX-1 inhibition, was a landmark in pharmacology.[8][9] The pyrazole scaffold is central to some of the most well-known selective COX-2 inhibitors.[10]
Comparative Cross-Reactivity Analysis
The key metric for this class is the Selectivity Index (SI), calculated as the ratio of the IC50 (50% inhibitory concentration) for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. The following table summarizes data for representative pyrazole-based inhibitors compared to the benchmark drug, Celecoxib.
| Compound | Target | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Celecoxib | COX-2 | 5.42 | 2.16 | 2.51[10] |
| Compound 5f (Pyrazole-pyridazine hybrid) | COX-2 | 14.34 | 1.50 | 9.56[10] |
| Compound 6f (Aminopyrazole-pyridazine hybrid) | COX-2 | 9.56 | 1.15 | 8.31[10] |
| Lead 5a (Imidazopyrazolopyridine) | COX-2 | >100 | 10.6 | >9.4[11] |
| Compound 5e (Modified Imidazopyrazolopyridine) | COX-2 | >100 | 0.9 | >111[11] |
Expert Interpretation: The data clearly demonstrates how medicinal chemistry efforts can dramatically enhance selectivity. While Celecoxib is selective, newer pyrazole hybrids show a nearly four-fold improvement in the selectivity index.[10] The imidazopyrazolopyridine series shows an even more dramatic improvement, with compound 5e being over 100-fold more selective for COX-2 than COX-1, a direct result of adding a hydrogen-bond acceptor moiety to target a key arginine residue (Arg513) present in COX-2 but not COX-1.[11] This highlights a key principle: rational design based on structural biology is paramount for tuning out cross-reactivity.
Experimental Deep Dive: Human Whole Blood Assay (hWBA) for COX-1/COX-2 Selectivity
To obtain physiologically relevant selectivity data, the human whole blood assay is a superior choice over isolated enzyme assays.[9][12] This method preserves the natural cellular environment, accounting for factors like protein binding and cell membrane permeability that are absent in purified enzyme systems.
Protocol: hWBA for COX Selectivity
-
Objective: To determine the IC50 values of a test compound against COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in a human whole blood matrix.
-
Materials:
-
Freshly drawn human blood with heparin anticoagulant.
-
Test inhibitor (10 mM stock in DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
PGE2 and TXB2 ELISA kits.
-
Reference compounds (e.g., Celecoxib, Indomethacin).
-
-
Methodology:
-
COX-1 Assay (Constitutive):
-
Aliquot 500 µL of heparinized whole blood into microtubes.
-
Add the test inhibitor at various final concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding arachidonic acid. This step is omitted in some protocols where endogenous substrate is sufficient, but its addition ensures a robust signal.
-
Allow blood to clot for 60 minutes at 37°C. This process stimulates platelet COX-1 to produce thromboxane A2, which is rapidly hydrolyzed to the stable TXB2.
-
Centrifuge to separate serum.
-
Quantify TXB2 concentration in the serum using a validated ELISA kit.
-
-
COX-2 Assay (Inducible):
-
Aliquot 500 µL of heparinized whole blood into microtubes.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C. This extended incubation is the critical step for de novo synthesis of the COX-2 enzyme.
-
Add the test inhibitor at various final concentrations and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge to separate plasma.
-
Quantify PGE2 concentration in the plasma using a validated ELISA kit.
-
-
-
Data Analysis & Validation:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The assay is validated by running known controls in parallel. A non-selective inhibitor like Indomethacin should show potent inhibition in both assays, while a selective inhibitor like Celecoxib should demonstrate a significantly lower IC50 in the COX-2 assay.
-
Visualizing the Mechanism
Caption: The arachidonic acid cascade and the selective inhibition of COX-2.
Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase responsible for degrading the endocannabinoid anandamide.[13] Inhibiting FAAH raises anandamide levels, offering therapeutic potential for pain and anxiety without the psychoactive effects of direct cannabinoid receptor agonists.[14] The primary cross-reactivity concern for FAAH inhibitors is their activity against other serine hydrolases, most notably monoacylglycerol lipase (MAGL), which degrades the other major endocannabinoid, 2-AG.
Comparative Cross-Reactivity Analysis
A series of pyrazole phenylcyclohexylcarbamates were developed as FAAH inhibitors, building upon the structure of the known inhibitor URB597. Their selectivity was assessed against MAGL.
| Compound | Target | hrFAAH IC50 (nM) | MAGL Inhibition (%) @ 10 µM |
| URB597 (Benchmark) | FAAH | 4.6 | Not Reported |
| Compound 22 (Pyrazole derivative) | FAAH | 11 | < 20% |
| Compound 38 (Pyrazole derivative) | FAAH | 29 | < 20% |
| Compound 39 (Pyrazole derivative) | FAAH | 16 | < 20% |
| Compound 40 (Pyrazole derivative) | FAAH | 11 | < 20% |
| Compound 41 (Pyrazole derivative) | FAAH | 13 | < 20% |
| Data synthesized from multiple sources for illustrative purposes.[13][14][15] |
Expert Interpretation: The pyrazole scaffold successfully yields potent FAAH inhibitors in the low nanomolar range. Critically, these compounds demonstrate high selectivity, with minimal inhibition of MAGL even at a concentration several orders of magnitude higher than their FAAH IC50.[14] This is crucial because inhibiting both FAAH and MAGL could lead to unpredictable and widespread effects on the endocannabinoid system. To gain a comprehensive view of selectivity, a broader, unbiased method is required.
Experimental Deep Dive: Competitive Activity-Based Protein Profiling (ABPP)
For a global, unbiased assessment of serine hydrolase cross-reactivity, competitive ABPP is the gold standard.[16][17] This chemoproteomic technique uses an active-site-directed covalent probe to label all active enzymes of a given class within a complex proteome.[18][19] By pre-incubating the proteome with an inhibitor, one can directly visualize which enzymes are blocked by measuring the reduction in probe labeling.
Protocol: Competitive ABPP for Serine Hydrolase Selectivity
-
Objective: To identify all serine hydrolase off-targets of a pyrazole-based FAAH inhibitor in a native biological sample (e.g., mouse brain proteome).
-
Materials:
-
Mouse brain tissue, homogenized and fractionated to yield the membrane proteome.
-
Test inhibitor (e.g., Compound 40 from the table above).
-
Broad-spectrum serine hydrolase probe: Fluorophosphonate-Rhodamine (FP-Rh).[16]
-
SDS-PAGE materials and fluorescence gel scanner.
-
-
Methodology:
-
Proteome Preparation: Prepare proteome lysates from mouse brain tissue. Quantify total protein concentration using a BCA assay.
-
Competitive Inhibition: Aliquot equal amounts of proteome (e.g., 50 µg) into microfuge tubes. Add the test inhibitor at a high concentration (e.g., 1 µM) to one tube and a vehicle control (DMSO) to another. Incubate for 30 minutes at 37°C. This step allows the inhibitor to bind to its on- and off-targets.
-
Probe Labeling: Add the FP-Rh probe (e.g., 1 µM final concentration) to all samples. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site serine of any hydrolase that was NOT blocked by the inhibitor.
-
Quenching & Denaturation: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for rhodamine.
-
-
Data Analysis & Validation:
-
Compare the lane treated with the inhibitor to the vehicle control lane.
-
The band corresponding to the molecular weight of FAAH should disappear or be significantly reduced in intensity, confirming on-target engagement.
-
Any other bands that disappear or are reduced in intensity represent off-targets. These can be identified by excision and mass spectrometry.
-
Self-Validation: An ideal result shows only the disappearance of the FAAH band, indicating high selectivity. Including a non-selective inhibitor as a positive control would show the disappearance of multiple bands, validating that the probe can label a wide range of hydrolases.
-
Visualizing the Workflow
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Emerging Area: Kinase Cross-Reactivity
The pyrazole scaffold is also a cornerstone of many kinase inhibitors.[20] Given that the human kinome contains over 500 members, assessing cross-reactivity is not just important, it's a monumental task. A pyrazole derivative designed to inhibit an oncogenic kinase like CDK2 could have disastrous effects if it also potently inhibits a kinase involved in cardiac rhythm or glucose metabolism.[21][22]
Broad kinase panel screening is the standard approach.[23] This typically involves competitive binding assays where the test compound competes against a labeled, broad-spectrum kinase ligand for binding to a large panel of recombinant kinases (e.g., 96-well or 384-well plate format). The results are often visualized as a "selectivity score," which quantifies how narrowly the inhibitor binds to its intended target(s) across the kinome.[23] While specific cross-reactivity data for this compound kinase inhibitors is sparse in the public domain, it is a critical in-house step for any drug discovery program working with this scaffold.
Conclusion and Future Directions
The this compound scaffold is undeniably a powerful tool in the medicinal chemist's arsenal. Its success, however, is contingent on a deep understanding and rigorous control of its cross-reactivity profile.
-
For COX inhibitors , the goal is clear: maximize the COX-1/COX-2 selectivity index to engineer safer anti-inflammatory agents. The human whole blood assay remains a highly relevant method for this assessment.
-
For FAAH inhibitors , selectivity against other serine hydrolases, particularly MAGL, is paramount. Competitive ABPP provides an unparalleled global view of this selectivity in a native biological context.
-
For the emerging class of pyrazole-based kinase inhibitors , comprehensive kinome-wide screening is an absolute necessity to de-risk development and predict potential off-target toxicities.
The future of drug development with this privileged scaffold lies in a feedback loop of predictive modeling, structural biology, and robust, physiologically relevant cross-reactivity profiling. By embracing these principles, we can continue to harness the power of the pyrazole core to create safer and more effective medicines.
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A Comparative Guide to the Cytotoxicity of the 1-Phenyl-1H-Pyrazol-5-ol Scaffold: A Tale of Two Fates in Normal vs. Cancer Cells
Introduction: The Pyrazole Scaffold - A Privileged Structure in Oncology
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with a wide array of pharmacological activities. This five-membered heterocyclic ring is a cornerstone in the design of targeted therapeutics, from anti-inflammatory agents to potent anticancer drugs.[1] Our focus here is the 1-phenyl-1H-pyrazol-5-ol core and its derivatives. This family is particularly intriguing due to a fascinating duality in its biological effects: while some derivatives exhibit potent and selective cytotoxicity against cancer cells, the closely related analogue, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a clinically approved neuroprotective agent known for its cytoprotective, antioxidant properties.[2][3]
This guide provides a comparative analysis of the cytotoxic effects of compounds based on the this compound scaffold on normal versus cancerous cells. We will delve into the experimental methodologies used to ascertain these effects, present comparative data from key studies, and explore the divergent mechanisms that dictate whether these molecules protect or destroy a cell.
Pillar 1: The Experimental Rationale - Designing a Self-Validating Cytotoxicity Study
To rigorously compare the cytotoxicity of any compound, the experimental design must be self-validating. This means incorporating both cancerous and non-cancerous (normal) cell lines in parallel. This dual-track approach is the only way to determine a compound's therapeutic index—its ability to kill cancer cells while sparing healthy ones.[4] The choice of cell lines is critical; for instance, when evaluating a potential breast cancer therapeutic, one would use a relevant cancer line (e.g., MCF-7) and a non-malignant breast epithelial cell line or normal human fibroblasts as a control.[5][6]
Below is a standard workflow for assessing comparative cytotoxicity, explaining the causality behind each step.
Caption: Workflow for Comparative Cytotoxicity Assessment.
Key Experimental Protocols
1. MTT Cell Viability Assay: This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
-
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Step-by-Step:
-
Seed cancer and normal cells into separate 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. This released LDH catalyzes a reaction that results in a color change, which is proportional to the number of dead cells.[8]
-
Step-by-Step:
-
Follow steps 1-3 of the MTT assay protocol.
-
After incubation, carefully collect an aliquot of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at ~490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Pillar 2: Comparative Performance - A Spectrum of Activity
Direct cytotoxic data for this compound is sparse in the literature. However, extensive research on its derivatives reveals a spectrum of activity, from negligible cytotoxicity to potent and selective anticancer effects. The well-studied analog, Edaravone, provides a crucial baseline, demonstrating a lack of direct cytotoxicity and even a protective role for normal cells.
One study reported that Edaravone showed no cytotoxic effects in MCF-7 breast cancer and HT-29 colon cancer cell lines.[9] Conversely, other research highlights that structural modifications to the pyrazol-5-ol core can unlock potent anticancer activity. For instance, a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and tested against the RKO colorectal cancer cell line, with some derivatives showing moderate cytotoxicity.[10][11]
The most compelling evidence for selective cytotoxicity comes from studies that explicitly test derivatives against both cancer and normal cell lines. One such study on novel pyrazolo[4,3-e]tetrazolo[1,5-b][9][12]triazine sulfonamides found that while the compounds were highly active against prostate (PC-3) and pancreatic (BxPC-3) cancer cells, they were significantly less toxic to normal human lung fibroblasts (WI-38).[5] Similarly, a derivative of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole was found to be cytotoxic to leukemia cell lines but not to normal cells, indicating high selectivity.[13]
Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Edaravone | MCF-7 (Breast) | >100 (No effect) | - | - | - | [9] |
| Edaravone | HT-29 (Colon) | >100 (No effect) | - | - | - | [9] |
| Pyrazolo-triazine Sulfonamide (MM137) | PC-3 (Prostate) | 0.11 | WI-38 (Fibroblast) | 0.27 | 2.45 | [5] |
| Pyrazolo-triazine Sulfonamide (MM139) | BxPC-3 (Pancreatic) | 0.33 | WI-38 (Fibroblast) | 0.65 | 1.97 | [5] |
| Bis(pyrazol-5-ol) Derivative (3i) | RKO (Colorectal) | 9.9 ± 1.1 | Not Tested | - | - | [11] |
| Triphenyl-pyrazole Derivative (Cpd 21) | K562 (Leukemia) | Active | Normal Cells | Not Cytotoxic | High | [13] |
The Selectivity Index (SI) is calculated as IC50 (Normal Cell) / IC50 (Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.
Pillar 3: Divergent Mechanisms of Action
The data suggests that molecules derived from the this compound scaffold can engage in two distinct, context-dependent mechanisms.
The Cytoprotective Pathway: Antioxidant Action
Edaravone's mechanism is primarily defined by its function as a potent free radical scavenger.[12] In environments of high oxidative stress—a condition often induced by chemotherapy and radiation in normal tissues—Edaravone neutralizes damaging reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite.[14] This action protects cell membranes from lipid peroxidation and mitigates cellular damage, explaining its protective effects on normal cells during cancer treatment.[3]
The Cytotoxic Pathway: Induction of Apoptosis
In contrast, cytotoxic derivatives of this scaffold often work by pushing cancer cells toward programmed cell death, or apoptosis. This is a highly regulated process essential for eliminating damaged or malignant cells. Studies on cytotoxic pyrazole derivatives have shown they can trigger apoptosis through multiple pathways:
-
p53-Mediated Apoptosis: Some bis(pyrazol-5-ol) derivatives have been shown to induce apoptosis mediated by the p53 tumor suppressor protein.[11]
-
Intrinsic (Mitochondrial) Pathway: This involves mitochondrial damage, a change in the Bax/Bcl-2 protein ratio, and the release of pro-apoptotic factors.[13][15]
-
DNA Damage: Certain pyrazole derivatives can cause DNA strand breaks, leading to genotoxic stress and subsequent apoptosis.[5]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., S-phase or G2/M), preventing cancer cell proliferation and often leading to apoptosis.[13][15]
Caption: A representative p53-mediated apoptotic pathway.
Conclusion
The this compound scaffold is a remarkable example of structural versatility in drug design. While the parent-like molecule Edaravone acts as a protector of normal cells by scavenging free radicals, targeted chemical modifications to this core can transform it into a potent and selective killer of cancer cells. The key to unlocking this anticancer potential lies in designing derivatives that can effectively induce apoptotic pathways within malignant cells while maintaining a low toxicity profile against healthy cells. The comparative experimental approach, utilizing both cancer and normal cell lines, is indispensable for identifying these promising candidates and advancing the development of safer, more effective cancer therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-1H-Pyrazol-5-ol and its Derivatives
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-phenyl-1H-pyrazol-5-ol and structurally similar pyrazolone-based compounds. As a laboratory professional, your responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, culminating in safe, environmentally conscious disposal. This document is designed to instill a deep understanding of the "why" behind each procedural step, ensuring that safety and compliance are not just followed but are second nature.
The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] Adherence to these guidelines is critical for protecting laboratory personnel, the community, and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
This compound and its analogs are heterocyclic compounds that require careful handling. While toxicological properties are not always fully investigated for every novel derivative, the core structure presents a predictable hazard profile based on available Safety Data Sheets (SDS) for similar compounds.[4][5]
Core Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed, which can lead to systemic effects.[5][6] Ingestion is a primary risk during handling if proper hygiene is not observed.
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[5][7][8][9]
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially lasting eye damage.[5][6][7][8]
-
Respiratory Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory tract.[5][7][8]
Understanding these hazards is the foundation of safe disposal. Every procedural step is designed to mitigate these risks by preventing ingestion, inhalation, and skin/eye contact.
Data Summary Table: Hazard and Regulatory Profile
| Property | Value & Classification | Source |
| IUPAC Name | This compound (and related structures) | N/A |
| Common Synonyms | Phenylpyrazolone, Edaravone metabolite | [10] |
| GHS Hazard Codes | H302, H315, H319, H335 | [5][6][9] |
| GHS Pictograms | Warning | [5] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5][6][7][8] |
| RCRA Status | Must be evaluated by the generator. Likely a non-listed chemical waste. Classification depends on characteristics (ignitability, corrosivity, reactivity, toxicity). | [1][11] |
The Disposal Workflow: A Decision-Making Framework
Proper disposal is not a single action but a workflow. The following diagram illustrates the critical decision points, from waste generation to final removal by a licensed disposal service. This process ensures a compliant "cradle-to-grave" management of hazardous waste, as mandated by RCRA.[2][3]
Caption: Relationship between Chemical Hazards and Procedural Controls.
Final Disposal Pathway
The ultimate fate of the collected hazardous waste is critical. As the generator of the waste, your facility is responsible for it until its final destruction. [3]The most common and effective disposal method for organic compounds like this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). [12]This process breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.
Always use your institution's EHS-approved hazardous waste disposal vendor. Maintain meticulous records of what you dispose of, in what quantities, and when it was collected. This documentation is essential for regulatory compliance.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-phenyl-1H-pyrazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed operational plan for the safe handling of 1-phenyl-1H-pyrazol-5-ol (CAS No. 876-93-7), focusing on the critical role of Personal Protective Equipment (PPE). As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance; it is about cultivating a culture of proactive risk mitigation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazards: A Data-Driven Approach
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Given these potential hazards, a conservative and diligent approach to PPE is paramount. The operational principle is to prevent all routes of exposure: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a task-specific risk assessment.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles are mandatory to provide a complete seal around the eyes, protecting against splashes and fine particulates. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[5] Standard safety glasses do not offer sufficient protection. All eye and face protection must meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable first choice. For prolonged handling or when working with solvents, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using a proper technique to avoid skin contact and disposed of as hazardous waste. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against accidental spills and splashes. The coat should be made of a material appropriate for the chemical and fire hazards present in the laboratory. |
| Feet | Closed-Toed Shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory. Sturdy, closed-toed shoes made of a non-porous material are essential to protect against spills and falling objects.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the safe disposal of this compound and associated waste.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is vital to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation at the Source:
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.[7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]
The following decision tree illustrates the waste segregation process:
Caption: Decision workflow for the proper segregation of waste contaminated with this compound.
Authoritative Grounding and Best Practices
This guidance is grounded in the principles outlined by leading safety authorities. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers provide appropriate personal protective equipment to safeguard employees from identified hazards.[9][10][11] Furthermore, the National Research Council's "Prudent Practices in the Laboratory" serves as a foundational text for establishing a robust culture of safety, emphasizing the importance of risk assessment and the proper use of PPE.[5][8][12][13][14] By integrating the recommendations from these authoritative sources with the known hazard profile of pyrazole derivatives, this guide provides a comprehensive framework for the safe handling of this compound.
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]
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National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]
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Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Available at: [Link]
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University of Nevada, Reno Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
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Electronic Code of Federal Regulations. (2024). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70769, 1-Phenylpyrazole. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available at: [Link]
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Creative Safety Supply. OSHA 1910.132 Personal Protective Equipment (PPE). Available at: [Link]
- Steege, A. L. (1996). OSHA's Personal Protective Equipment Standard.
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Occupational Safety and Health Administration. 1910.132 - General requirements. Available at: [Link]
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European Chemicals Agency. Substance Information - 1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]
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European Chemicals Agency. Substance Information - Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-). Available at: [Link]
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European Chemicals Agency. Substance Information - Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate. Available at: [Link]
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European Chemicals Agency. Substance Information - 3-methyl-1-(4-nitrophenyl)-5-pyrazolone. Available at: [Link]
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European Chemicals Agency. Substance Information - Phenazone. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet - 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79703, 4-Phenyl-1H-pyrazol-5-amine. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22029039, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Available at: [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
- Kishida Chemical Co., Ltd. (2017). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
- Fisher Scientific. (2023). Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
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Old Dominion University. (2020). Laboratory Waste Management Guidelines. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
